Hexaphenoxycyclotriphosphazene
Description
Structure
2D Structure
Properties
IUPAC Name |
2,2,4,4,6,6-hexaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-46(41-32-21-9-2-10-22-32)37-47(42-33-23-11-3-12-24-33,43-34-25-13-4-14-26-34)39-48(38-46,44-35-27-15-5-16-28-35)45-36-29-17-6-18-30-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFJDJUURJAICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N3O6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152110 | |
| Record name | Hexaphenoxycyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-10-7 | |
| Record name | Hexaphenoxycyclotriphosphazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2lambda5,4lambda5,6lambda5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaphenoxycyclotriphosphazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexaphenoxycyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dawn of Inorganic Rings: Early Research and Discovery of Cyclophosphazenes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of inorganic heterocyclic chemistry owes a significant part of its foundation to the early exploration of cyclophosphazenes. These fascinating compounds, characterized by a repeating phosphorus-nitrogen backbone, have a rich history of discovery and characterization that laid the groundwork for their modern applications in materials science, catalysis, and medicine. This technical guide delves into the seminal research that first brought these molecules to light, providing a detailed look at the initial syntheses, characterization methods, and early mechanistic considerations.
The First Synthesis: A Serendipitous Discovery
The story of cyclophosphazenes begins in 1834, when Justus von Liebig and Friedrich Wöhler, two titans of 19th-century chemistry, reported the synthesis of the first phosphazene compound, hexachlorocyclotriphosphazene ((NPCl₂)₃).[1] Their work, a foundational contribution to inorganic chemistry, was born from the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃). While their initial report in Annalen der Pharmacie was concise, it marked the first instance of an inorganic heterocyclic ring system.
Later, in the 1890s, H. N. Stokes conducted a more systematic investigation into the reaction between phosphorus pentachloride and ammonium (B1175870) chloride (NH₄Cl), leading to the isolation and identification of not only the cyclic trimer, (NPCl₂)₃, but also the tetramer, (NPCl₂)₄, and higher polymeric forms which he famously dubbed "inorganic rubber".[2][3] Stokes' work provided a more reproducible and scalable method for the synthesis of these compounds.
Early Synthetic Protocols
The experimental procedures of the 19th century, while lacking the precision of modern techniques, were nonetheless effective in producing the first cyclophosphazene compounds. Below are detailed methodologies based on the early reports.
Experimental Protocol 1: Synthesis of Hexachlorocyclotriphosphazene (Adapted from Stokes, 1897)
-
Reactants: Phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl).
-
Apparatus: A sealed glass tube capable of withstanding high temperatures and pressure.
-
Procedure:
-
Finely powdered phosphorus pentachloride and ammonium chloride were mixed in equimolar amounts.
-
The mixture was sealed in a thick-walled glass tube.
-
The sealed tube was heated in a furnace to a temperature of 150-200°C for several hours.
-
After cooling, the tube was carefully opened in a well-ventilated area to release the pressure from the hydrogen chloride gas produced during the reaction.
-
The solid product was a mixture of cyclophosphazenes and ammonium chloride.
-
The cyclic compounds were separated from the ammonium chloride by washing with cold water, in which the cyclophosphazenes are insoluble.
-
The remaining solid, a mixture of the trimer, tetramer, and higher polymers, was then purified by fractional distillation or sublimation. Stokes reported a yield of 27% for the cyclic products.[1]
-
Experimental Protocol 2: Ring-Opening Polymerization of Hexachlorocyclotriphosphazene to "Inorganic Rubber" (Adapted from Stokes, 1897)
-
Starting Material: Purified hexachlorocyclotriphosphazene ((NPCl₂)₃).
-
Apparatus: A sealed glass tube.
-
Procedure:
-
A sample of crystalline hexachlorocyclotriphosphazene was placed in a glass tube.
-
The tube was sealed under vacuum to prevent hydrolysis from atmospheric moisture.
-
The sealed tube was heated to approximately 250-300°C.
-
Upon melting, the liquid's viscosity would gradually increase until it formed a transparent, elastic mass.
-
On cooling, this mass solidified into a rubber-like material, which Stokes termed "inorganic rubber". This material was insoluble in most solvents and would swell in benzene.[2]
-
Early Characterization and Structural Elucidation
The initial characterization of cyclophosphazenes relied on elemental analysis and rudimentary physical properties. However, with the advent of new analytical techniques in the 20th century, a more detailed picture of their structure emerged.
X-ray Crystallography
The definitive proof of the cyclic nature of these compounds came from X-ray diffraction studies. One of the early detailed structural analyses of hexachlorocyclotriphosphazene was conducted by G. J. Bullen in 1971, which provided precise bond lengths and angles, confirming the six-membered ring structure.
| Structural Parameter | Value | Reference |
| P-N Bond Length | 1.581 Å | [Bullen, 1971] |
| P-Cl Bond Length | 1.991-1.995 Å | [Bullen, 1971] |
| N-P-N Bond Angle | 118.4° | [Bullen, 1971] |
| P-N-P Bond Angle | 121.4° | [Bullen, 1971] |
| Cl-P-Cl Bond Angle | ~101° | [Wikipedia] |
| Ring Conformation | Slightly puckered (boat-like) | [Bullen, 1971] |
Table 1: Crystallographic Data for Hexachlorocyclotriphosphazene.[4][5]
³¹P NMR Spectroscopy
The development of nuclear magnetic resonance (NMR) spectroscopy provided a powerful tool for the characterization of phosphazene compounds in solution. Due to the symmetry of the hexachlorocyclotriphosphazene molecule, where all phosphorus atoms are chemically equivalent, its ³¹P NMR spectrum exhibits a single, sharp resonance.
| Compound | ³¹P Chemical Shift (δ) | Solvent |
| (NPCl₂)₃ | ~ +20 ppm | Chloroform-d |
Table 2: Typical ³¹P NMR Data for Hexachlorocyclotriphosphazene.
Early Mechanistic Insights
The mechanism of formation of cyclophosphazenes from PCl₅ and NH₄Cl was a subject of speculation in the early years. One of the first comprehensive mechanistic proposals was put forward by Becke-Goehring and co-workers. This mechanism involves the initial formation of a linear phosphazene chain that subsequently undergoes cyclization.
The key steps of the Becke-Goehring mechanism are as follows:
-
Formation of a Monomeric Intermediate: Phosphorus pentachloride exists in equilibrium with the tetrachlorophosphonium cation ([PCl₄]⁺) and the hexachlorophosphate anion ([PCl₆]⁻). The [PCl₄]⁺ cation reacts with ammonia (formed from the dissociation of ammonium chloride) to produce the highly reactive intermediate, trichlorophosphoranimine (Cl₃P=NH).
-
Chain Propagation: The trichlorophosphoranimine then reacts with another [PCl₄]⁺ cation to initiate the growth of a linear phosphazene chain.
-
Cyclization: The growing linear chain eventually undergoes an intramolecular cyclization reaction to form the stable cyclic trimer or tetramer, with the elimination of a molecule of PCl₅.
Visualizing the Foundations
To better illustrate the foundational concepts of early cyclophosphazene research, the following diagrams are provided in the DOT language for use with Graphviz.
The early discoveries in cyclophosphazene chemistry, from the initial serendipitous synthesis to the elucidation of their cyclic structure and the first mechanistic proposals, represent a cornerstone of modern inorganic chemistry. The detailed experimental protocols and characterization data from this era provide a valuable historical and technical foundation for contemporary researchers in the field.
References
- 1. Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved determination of the crystal structure of hexachlorocyclotriphosphazene (phosphonitrilic chloride) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. ijfmr.com [ijfmr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]
Synthesis and characterization of Hexaphenoxycyclotriphosphazene.
An In-depth Technical Guide to the Synthesis and Characterization of Hexaphenoxycyclotriphosphazene
Abstract
This compound (HPCTP) is a halogen-free, cyclic inorganic compound with significant applications as a flame retardant, high-temperature lubricant, and a building block for advanced polymers.[1][2] Its unique structure, comprising a stable phosphazene core (P-N backbone) peripherally substituted with six phenoxy groups, imparts excellent thermal stability and compatibility with various polymer matrices.[2] This guide provides a comprehensive overview of the synthesis and detailed characterization of HPCTP, intended for researchers, scientists, and professionals in materials science and drug development.
Synthesis Pathway
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, Hexachlorocyclotriphosphazene (HCCP), followed by the nucleophilic substitution of its chlorine atoms with phenoxy groups.
Step 1: Synthesis of Hexachlorocyclotriphosphazene (N₃P₃Cl₆)
The most common method for preparing the HCCP precursor is the reaction of phosphorus pentachloride (PCl₅) with ammonium (B1175870) chloride (NH₄Cl) in an inert, high-boiling solvent such as chlorobenzene (B131634) or tetrachloroethane.[3][4] The reaction often employs a catalyst to improve yield and reaction time.[5][6]
Step 2: Synthesis of this compound (N₃P₃(OC₆H₅)₆)
HPCTP is synthesized by the reaction of HCCP with a phenoxide source. This is a classic nucleophilic substitution reaction where the phenoxide ion displaces the chloride ions on the phosphazene ring.[7][8] The phenoxide is typically generated in-situ by reacting phenol (B47542) with a base like sodium hydroxide (B78521), potassium hydroxide, or prepared separately as sodium phenoxide.[9][10][11]
Experimental Protocols
Protocol 2.1: Synthesis of Hexachlorocyclotriphosphazene (HCCP)
-
Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and an inlet for reactant addition. The system is maintained under an inert atmosphere (e.g., nitrogen).
-
Reagents: To the flask, add ammonium chloride (NH₄Cl), a catalyst such as magnesium chloride (MgCl₂), and an inert solvent like chlorobenzene.[12]
-
Reaction: Heat the mixture to reflux (approximately 100–130 °C).[6][12] Slowly add phosphorus pentachloride (PCl₅) to the stirring mixture over several hours.[9] Continue refluxing for 6-10 hours until the reaction is complete, which can be monitored by the cessation of HCl gas evolution.[6]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove unreacted ammonium chloride and the catalyst.[12]
-
Purification: Remove the chlorobenzene solvent from the filtrate under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable organic solvent (e.g., n-heptane) to yield high-purity HCCP as a white crystalline solid.[5][6]
Protocol 2.2: Synthesis of this compound (HPCTP)
-
Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere.
-
Phenoxide Preparation: In a separate vessel, prepare potassium phenoxide by reacting phenol and potassium hydroxide in a solvent like toluene (B28343). Water generated during this step can be removed by azeotropic distillation.[11]
-
Reaction: Dissolve the purified HCCP from Step 1 in toluene and add it dropwise to the potassium phenoxide solution at an elevated temperature (80–120 °C).[6] Let the mixture react under reflux for 10–16 hours.[6] The reaction progress can be monitored by ³¹P NMR spectroscopy.[11]
-
Work-up: After cooling, filter the reaction mixture to remove the potassium chloride (KCl) salt byproduct.[11] The filtrate is then washed successively with a dilute acid solution, a dilute base solution, and finally with deionized water to remove any unreacted phenol or salts.[9]
-
Purification: Remove the toluene solvent by vacuum distillation. The crude HPCTP is then purified by recrystallization from ethanol.[6] The final product is dried in a vacuum oven to yield HPCTP as a white crystalline powder.[6][9]
Characterization of this compound
The synthesized HPCTP is characterized using a suite of analytical techniques to confirm its structure, purity, and thermal properties.
Protocol 3.1: Spectroscopic and spectrometric analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the sample (typically using KBr pellet method) from 4000 to 400 cm⁻¹. This analysis confirms the presence of key functional groups.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). Obtain ¹H, ¹³C, and ³¹P NMR spectra. ³¹P NMR is particularly useful for confirming the complete substitution of chlorine atoms.[11][14]
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the compound and confirm its molecular formula.[14]
Protocol 3.2: Thermal Analysis
-
Thermogravimetric Analysis (TGA): Heat a small sample of HPCTP (5-10 mg) in a TGA instrument from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[13][15] This determines the thermal decomposition profile.
-
Differential Scanning Calorimetry (DSC): Heat a sample in a DSC instrument under a nitrogen atmosphere at a specified rate (e.g., 10 °C/min) to determine its melting point and other thermal transitions like glass transition temperature.[13][16]
Data Presentation
The following tables summarize the expected quantitative data from the characterization of this compound.
Table 1: Physical and Thermal Properties of HPCTP
| Property | Typical Value | Reference |
| Appearance | White crystalline powder | [2] |
| Molecular Formula | C₃₆H₃₀N₃O₆P₃ | [17][18] |
| Molecular Weight | 693.6 g/mol | [17][18] |
| Melting Point (DSC) | 110 - 119 °C | [2][19] |
| Decomposition Temp. (T₅%, TGA) | > 280 °C | [13][18] |
| Char Residue at 800°C (N₂) | Varies with conditions | [13] |
Table 2: Spectroscopic Data for HPCTP
| Technique | Characteristic Signal | Expected Value/Region |
| FT-IR (cm⁻¹) | P=N stretching (ring) | ~1256 cm⁻¹[13] |
| P-O-C (Aryl) stretching | ~1160 cm⁻¹ and ~913 cm⁻¹[13] | |
| Aromatic C-H stretching | ~3060 cm⁻¹ | |
| Aromatic C=C stretching | ~1590 and ~1490 cm⁻¹ | |
| ³¹P NMR | P atom in (N-P)₃ ring | Singlet at δ ≈ +6.5 to +9.0 ppm[11][14] |
| ¹H NMR | Aromatic Protons (OC₆H₅) | Multiplets at δ ≈ 7.0 - 7.4 ppm |
| ¹³C NMR | Aromatic Carbons (OC₆H₅) | Signals in the δ ≈ 120 - 151 ppm range |
| Mass Spec. (m/z) | Molecular Ion [M]⁺ | ~693.13 |
References
- 1. pt.bme.hu [pt.bme.hu]
- 2. This compound CAS# 1184-10-7 - Green-Mountain Chem [green-mountainchem.com]
- 3. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 4. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]
- 5. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]
- 6. CN103539820A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation method of this compound (2017) | Zhang Ronghua [scispace.com]
- 10. CN103435653A - Preparation method of this compound (HPCTP) - Google Patents [patents.google.com]
- 11. US5639808A - Flame retardant thermosettable resin compositions - Google Patents [patents.google.com]
- 12. CN103319538A - Preparation method of hexaphenoxy cyclotriphosphazene - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ict.fraunhofer.de [ict.fraunhofer.de]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C36H30N3O6P3 | CID 136917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Buy this compound (EVT-303311) | 1184-10-7 [evitachem.com]
- 19. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
Spectroscopic Analysis of Hexaphenoxycyclotriphosphazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis of Hexaphenoxycyclotriphosphazene (HPCP) utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections detail the experimental methodologies, present key spectroscopic data, and illustrate the analytical workflow for the structural characterization of this versatile molecule.
Introduction to this compound (HPCP)
This compound (HPCP) is a cyclic inorganic compound with the chemical formula (NP(OC₆H₅)₂)₃. It consists of a six-membered phosphazene ring, composed of alternating phosphorus and nitrogen atoms, with two phenoxy groups attached to each phosphorus atom. This structure imparts high thermal stability and flame-retardant properties, making it a compound of significant interest in materials science and as a scaffold in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount, for which NMR and IR spectroscopy are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the molecular structure of HPCP in solution. Both ³¹P and ¹H NMR are routinely employed to confirm the integrity of the phosphazene ring and the presence of the phenoxy substituents.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the dried this compound sample.
-
Dissolve the sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
³¹P NMR:
-
Observe Frequency: Tune the probe to the ³¹P resonance frequency.
-
Reference: Use 85% phosphoric acid (H₃PO₄) as an external standard, setting its chemical shift to 0 ppm.
-
Decoupling: Acquire the spectrum with proton decoupling to obtain a singlet for the equivalent phosphorus nuclei.
-
Relaxation Delay: A relaxation delay of 5-10 seconds is advisable to ensure accurate integration if quantitative analysis is required.
-
-
¹H NMR:
-
Observe Frequency: Tune the probe to the ¹H resonance frequency.
-
Reference: Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.
-
Spectral Width: Set the spectral width to cover the aromatic region (typically 6.5-8.0 ppm).
-
NMR Data Presentation
Table 1: ³¹P NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Solvent |
| ³¹P | 8.0 - 9.0 | Singlet | CDCl₃ |
Note: The single peak in the ³¹P NMR spectrum is characteristic of the six chemically equivalent phosphorus atoms in the fully substituted, symmetrical HPCP molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| H-aromatic | 6.8 - 7.3 | Multiplet | Phenyl protons (o, m, p) |
Note: The ¹H NMR spectrum of the phenoxy groups typically displays a complex multiplet in the aromatic region due to spin-spin coupling between the ortho, meta, and para protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups and confirming the overall structure of HPCP in the solid state. The vibrational modes of the phosphazene ring and the phenoxy substituents give rise to a characteristic infrared spectrum.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Place a small amount (1-2 mg) of the dry this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Transfer the powder to a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Scan Range: Acquire the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Background: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the KBr pellet containing the sample. The final spectrum is presented in terms of transmittance or absorbance.
IR Data Presentation
Table 3: Characteristic Infrared Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3060 | C-H stretching (aromatic) |
| ~1590, ~1490 | C=C stretching (aromatic ring) |
| 1242 - 1150 | P=N stretching (phosphazene ring) |
| 1278 - 1261 | P-N-P asymmetric stretching |
| 1180 - 1160 | C-H in-plane bending |
| 958 - 943 | P-N-P symmetric stretching |
| 950 - 920 | P-O-C stretching |
| 750 - 690 | C-H out-of-plane bending |
Visualization of Analytical Workflows
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for NMR and IR analysis.
Logical Relationship for Structural Confirmation
Caption: Logical flow for structural confirmation of HPCP.
Conclusion
The combined application of NMR and IR spectroscopy provides a robust and comprehensive approach for the structural characterization of this compound. The characteristic singlet in the ³¹P NMR spectrum, the aromatic signals in the ¹H NMR spectrum, and the specific vibrational bands in the IR spectrum collectively serve as a reliable fingerprint for the identification and purity assessment of HPCP. The detailed protocols and data presented in this guide offer a foundational framework for researchers in materials science and drug development to effectively utilize these spectroscopic techniques.
The Thermal Decomposition Pathway of Hexaphenoxycyclotriphosphazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaphenoxycyclotriphosphazene (HPCP) is a halogen-free flame retardant of significant interest due to its high thermal stability and efficiency in various polymer systems. Understanding its thermal decomposition pathway is critical for optimizing its performance and for the development of new fire-retardant materials. This technical guide provides an in-depth analysis of the thermal degradation of HPCP, detailing the experimental methodologies used for its characterization, presenting key quantitative data, and visualizing the proposed decomposition pathways.
Introduction
This compound, a member of the cyclophosphazene family, is characterized by a stable inorganic phosphorus-nitrogen ring with six pendant phenoxy groups. Its application as a flame retardant is primarily attributed to its ability to act in both the condensed and gas phases during combustion. In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases phosphorus-containing radicals that quench the flame. This dual-mode action makes it a highly effective flame retardant in polymers such as epoxy resins and polyamides.
Experimental Protocols for Thermal Analysis
The thermal decomposition of HPCP is primarily investigated using thermoanalytical techniques. The following are detailed methodologies for the key experiments.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of HPCP by measuring the change in mass as a function of temperature.
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q5000, Netzsch 209 F1).
-
Sample Preparation: 1-10 mg of pure HPCP is placed in an alumina (B75360) or platinum crucible.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen at a flow rate of 30-50 mL/min) to study pyrolysis, or in an oxidative atmosphere (e.g., synthetic air at a flow rate of 30-50 mL/min) to simulate combustion.[1]
-
Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate, typically 5, 10, or 20 °C/min.[1][2][3]
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in HPCP as a function of temperature, identifying melting points and other phase changes.
-
Instrument: A differential scanning calorimeter (e.g., PerkinElmer DSC 4000).
-
Sample Preparation: A small amount of HPCP (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: The experiment is conducted under a nitrogen atmosphere.
-
Heating Program: The sample is heated at a controlled rate, commonly 10 °C/min, through a temperature range that includes its melting point.[2]
-
Data Analysis: The DSC thermogram plots heat flow against temperature, with endothermic peaks indicating melting transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products generated during the thermal decomposition of HPCP.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Model 6200 Pyroprobe with a Shimadzu GCMS-QP2020 NX).
-
Sample Preparation: A microgram to milligram quantity of pure HPCP is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500-1400 °C) in an inert atmosphere (helium).
-
Gas Chromatography: The pyrolysis products are swept into a GC column where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold followed by a ramp to a final temperature.
-
Mass Spectrometry: The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Quantitative Thermal Decomposition Data
The thermal decomposition of pure this compound has been characterized by several key parameters. The following tables summarize the quantitative data obtained from thermogravimetric analysis.
| Parameter | Value | Atmosphere | Heating Rate | Source |
| Decomposition Onset Temperature | ~300 °C | Nitrogen | Not Specified | [3] |
| Temperature of Maximum Decomposition Rate (TdTGmax) | 381 °C | Nitrogen | 20 °C/min | [3] |
| Decomposition Range | 300 - 450 °C | Nitrogen | 20 °C/min | [3] |
| Single-Step Decomposition Temperature | ~345 °C | Nitrogen | 5 K/min | [2] |
| Residual Mass at 600 °C | 0.5% | Nitrogen | 20 °C/min | [3] |
Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex process involving both condensed-phase and gas-phase reactions. The primary mechanism is initiated by the cleavage of the P-O-C bonds.
Condensed-Phase Mechanism
In the condensed phase, the decomposition of HPCP leads to the formation of a thermally stable, cross-linked char. This process is believed to occur through an electrophilic aromatic substitution reaction between the phosphazene ring and the phenoxy groups, which results in the release of phenol (B47542).[2] The resulting polyphosphazene network acts as a physical barrier, insulating the underlying material from heat and flammable gases.
Caption: Condensed-phase thermal decomposition of HPCP.
Gas-Phase Mechanism
Simultaneously, in the gas phase, the decomposition of HPCP releases phosphorus-containing radicals (such as PO• and PO₂•) and other non-flammable gases like NH₃ and N₂.[3] These highly reactive radicals interfere with the combustion cycle in the flame, acting as radical scavengers and terminating the chain reactions that propagate the fire. This gas-phase action is a key contributor to the flame retardant efficacy of HPCP.[3]
Caption: Gas-phase flame inhibition mechanism of HPCP.
Experimental Workflow
The comprehensive analysis of the thermal decomposition of HPCP involves a multi-faceted experimental approach. The following diagram illustrates a typical workflow.
Caption: Workflow for characterizing HPCP thermal decomposition.
Conclusion
The thermal decomposition of this compound is a sophisticated process that leverages both condensed-phase char formation and gas-phase radical scavenging to achieve its flame-retardant properties. The primary decomposition occurs in the range of 300-450 °C, leading to the formation of a stable polyphosphazene char and the release of phenol and flame-inhibiting phosphorus radicals. A thorough understanding of this pathway, facilitated by techniques such as TGA, DSC, and Py-GC-MS, is essential for the continued development and application of this important flame retardant in advanced materials.
References
Solubility Profile of Hexaphenoxycyclotriphosphazene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexaphenoxycyclotriphosphazene (HPCP), a halogen-free flame retardant, in various organic solvents. The information presented herein is crucial for professionals involved in formulation development, material science, and chemical synthesis, where understanding the dissolution characteristics of HPCP is paramount for its effective application.
Core Data: Quantitative Solubility of this compound
The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility at a standardized temperature.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Benzene | 25 | 43 |
| Toluene | 25 | 24 |
| Acetone | 25 | 21 |
| Ethyl Acetate | 25 | 16 |
| N,N-Dimethylformamide (DMF) | 25 | 14.5 |
| Methyl Isobutyl Ketone | 25 | 12 |
| Methanol | 25 | 0.1 |
| Water | 25 | <0.1 |
Data sourced from Alfa Chemistry product information for this compound.[1]
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. A widely used and reliable method is the static analytical method , as referenced in the study by Tian et al. on the solubility of various phosphorus-containing compounds, including this compound.[2] This method, in conjunction with gravimetric analysis, allows for precise quantification of solubility.
Key Experimental Methodology: Static Analytical Gravimetric Method
This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.
1. Materials and Apparatus:
- This compound (high purity)
- Selected organic solvent (analytical grade)
- Constant temperature water or oil bath with stirring capability
- Sealed glass vials or flasks
- Analytical balance (accurate to ±0.0001 g)
- Syringe with a micropore filter (e.g., 0.45 µm PTFE)
- Drying oven
- Pre-weighed sample containers (e.g., aluminum pans)
2. Procedure:
- Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed glass vial. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.
- Equilibration: The sealed vial is placed in a constant temperature bath and stirred vigorously for a predetermined period to ensure that the solution reaches equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time intervals until the concentration of the solute remains constant.
- Sample Withdrawal: Once equilibrium is established, stirring is stopped, and the solid is allowed to settle. A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a micropore filter to prevent any undissolved solid particles from being collected.
- Gravimetric Analysis:
- A pre-weighed sample container is used to collect the withdrawn saturated solution.
- The exact mass of the saturated solution is determined by weighing the container with the solution and subtracting the initial weight of the empty container.
- The solvent is then evaporated from the solution by placing the container in a drying oven at a temperature below the decomposition point of this compound but sufficient to evaporate the solvent in a reasonable time.
- The container with the dried solute (this compound) is then cooled to room temperature in a desiccator and weighed.
- The process of drying, cooling, and weighing is repeated until a constant mass is obtained.
- Calculation of Solubility: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
Crystal Structure Analysis of Hexaphenoxycyclotriphosphazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of hexaphenoxycyclotriphosphazene, a molecule of significant interest in materials science and medicinal chemistry. While the crystallographic data for the parent this compound is not publicly available in the searched crystallographic databases (Cambridge Crystallographic Data Centre), this guide utilizes the detailed crystal structure analysis of a closely related derivative, hexakis-[4-{(N-allylimino)methyl}phenoxy]cyclotriphosphazene , to illustrate the core principles and methodologies. This derivative provides a valuable exemplar for understanding the structural characteristics of this class of compounds.
Synthesis and Crystallization
The synthesis of this compound derivatives typically involves the nucleophilic substitution of chlorine atoms on a hexachlorocyclotriphosphazene (HCCP) core with a phenoxide derivative. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction analysis.
Synthesis of a this compound Derivative
A representative synthesis protocol for a this compound derivative, hexakis-[(4-formyl)phenoxy]cyclotriphosphazene, is as follows:
-
Preparation of Sodium 4-formylphenolate: 4-Hydroxybenzaldehyde is dissolved in ethanol, followed by the addition of a sodium ethoxide solution in ethanol. The reaction mixture is stirred, and the solvent is removed under vacuum to yield the sodium salt.
-
Nucleophilic Substitution: The resulting sodium 4-formylphenolate is dispersed in a solvent such as tetrahydrofuran (B95107) (THF). A solution of hexachlorocyclotriphosphazene in THF is then added to the dispersion.
-
Reaction and Purification: The reaction mixture is heated to reflux and stirred for several hours. After completion, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by recrystallization, for example, from an ethanol-chloroform mixture[1].
Single Crystal Growth
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A common method for growing single crystals of this compound derivatives is slow precipitation from a solution by the vapor of another solvent[1]. For instance, a solution of the compound in a suitable solvent like toluene (B28343) can be placed in a sealed container with a less volatile anti-solvent, such as hexane. The slow diffusion of the anti-solvent vapor into the solution induces the gradual formation of well-ordered crystals.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure is achieved through single-crystal X-ray diffraction. The following protocol is a generalized procedure based on the analysis of hexakis-[4-{(N-allylimino)methyl}phenoxy]cyclotriphosphazene[1].
Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation, λ = 0.71073 Å) and a detector (e.g., CMOS detector).
-
Data Collection Strategy: The data is typically collected at a controlled temperature (e.g., 296 K) using a series of ω-scans to cover a sufficient range of the reciprocal space.
Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, often employing software packages like SHELXT.
-
Structure Refinement: The structural model is refined by least-squares minimization using software such as SHELXL. This process involves refining atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data
The following tables summarize the crystallographic data for hexakis-[4-{(N-allylimino)methyl}phenoxy]cyclotriphosphazene , a representative derivative of this compound[1].
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical Formula | C₆₀H₆₀N₉O₆P₃ |
| Formula Weight | 1096.08 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 8.4373(2) Å |
| b | 14.9917(3) Å |
| c | 46.2319(8) Å |
| α | 90° |
| β | 94.4940(10)° |
| γ | 90° |
| Volume | 5829.9(2) ų |
| Z | 4 |
| Calculated Density | 1.249 g/cm³ |
| Absorption Coefficient | 0.160 mm⁻¹ |
| F(000) | 2304 |
| Data Collection | |
| Reflections Collected | 66102 |
| Independent Reflections | 12686 [R(int) = 0.0865] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 12686 / 0 / 703 |
| Goodness-of-fit on F² | 1.097 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0782, wR₂ = 0.2024 |
| R indices (all data) | R₁ = 0.1166, wR₂ = 0.2287 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Phosphazene Ring [1]
| Bond | Length (Å) | Angle | Degrees (°) |
| P(1)-N(1) | 1.583(3) | N(3)-P(1)-N(1) | 118.5(2) |
| P(1)-N(3) | 1.588(3) | N(1)-P(2)-N(2) | 118.1(2) |
| P(2)-N(1) | 1.587(3) | N(2)-P(3)-N(3) | 118.4(2) |
| P(2)-N(2) | 1.581(3) | P(1)-N(1)-P(2) | 122.3(2) |
| P(3)-N(2) | 1.586(3) | P(2)-N(2)-P(3) | 122.8(2) |
| P(3)-N(3) | 1.585(3) | P(3)-N(3)-P(1) | 122.1(2) |
Note: The data presented is for a derivative and should be considered illustrative for the general structural features of hexaphenoxycyclotriphosphazenes.
Structural Features
The X-ray diffraction study of the derivative reveals that the central phosphazene ring adopts a flattened chair conformation [1]. This is a common feature for many substituted cyclotriphosphazenes. The P-N bond lengths within the ring are intermediate between single and double bond lengths, indicating significant delocalization of π-electrons within the inorganic ring system. The phenoxy groups are attached to the phosphorus atoms, and their spatial arrangement influences the overall molecular packing in the crystal lattice.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the crystal structure analysis of a this compound derivative.
References
Quantum chemical calculations on the Hexaphenoxycyclotriphosphazene molecule.
An In-depth Technical Guide to Quantum Chemical Calculations on the Hexaphenoxycyclotriphosphazene Molecule
Introduction
This compound (HPCTP) is a halogen-free, organophosphorus compound characterized by a central inorganic phosphazene ring (P₃N₃) with six phenoxy side groups. This molecular structure imparts remarkable properties, including high thermal stability and flame retardancy, making it a valuable additive in polymer science, particularly for epoxy resins and polycarbonates.[1][2][3] The synergistic effect of phosphorus and nitrogen atoms contributes to its effectiveness as a flame retardant.[2] Quantum chemical calculations have become an indispensable tool for elucidating the molecular structure, electronic properties, and reactivity of molecules like HPCTP.[4] These computational methods, particularly Density Functional Theory (DFT), provide insights that complement and explain experimental findings, guiding the development of new materials with enhanced properties.[5][6] This guide details the theoretical and experimental methodologies used to study HPCTP, presenting key computational data and visualizing the research workflow.
Methodology
Experimental Protocols
Synthesis of this compound (HPCTP): The primary synthesis route for HPCTP is a nucleophilic substitution reaction.[1] The process typically involves:
-
Starting Materials : Hexachlorocyclotriphosphazene (HCCP) and phenol (B47542) are used as the precursors.[1]
-
Reaction Conditions : The reaction is often carried out in a solvent like toluene (B28343) or xylene. A base, such as sodium phenolate (B1203915) (formed by reacting phenol with a sodium base), is used to facilitate the substitution of chlorine atoms on the phosphazene ring with phenoxy groups.
-
Purification : After the reaction, the product is purified. This can involve washing to remove byproducts and distillation to obtain a stable, well-defined compound.
Characterization Techniques: The structure and properties of synthesized HPCTP are confirmed through various analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure. The ³¹P NMR spectrum typically shows a singlet, indicating the complete and symmetrical substitution of all phosphorus atoms.[7][8]
-
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify the characteristic functional groups and bonds within the molecule, such as P-N, P-O-C, and aromatic C-H vibrations.[1][5]
-
Thermal Analysis : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of HPCTP and its composites. TGA measures weight loss as a function of temperature, indicating decomposition temperatures, while DSC can determine properties like the glass transition temperature (Tg).[9][10]
-
X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles in the solid state.[5][6]
Computational Details
Quantum chemical calculations are performed to model the properties of HPCTP. The typical computational workflow is as follows:
-
Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial first step as all subsequent property calculations depend on the optimized structure.
-
Frequency Calculations : Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to simulate the IR spectrum.[11]
-
Property Calculations : Various electronic and spectral properties are then calculated.
Commonly employed theoretical methods and basis sets include:
-
Methodology : Density Functional Theory (DFT) is the most widely used method due to its balance of accuracy and computational cost.[12] Specific functionals like B3LYP and PBE0 are frequently chosen.[6][7] Ab initio methods are also utilized for high-accuracy calculations.[7]
-
Basis Sets : Pople-style basis sets, such as 6-311G(d,p) or 6-311G**, are commonly used as they provide a good description of the electronic structure for this type of molecule.[6][7]
Results and Discussion
Molecular Geometry
Quantum chemical calculations provide detailed information about the three-dimensional structure of HPCTP. The phosphazene ring is often found to be slightly non-planar.[5] Theoretical calculations using DFT methods like B3LYP/6-311G(d,p) can predict bond lengths and angles that are in close agreement with experimental data obtained from X-ray crystallography.[6]
| Parameter | Description | Typical Calculated Value | Experimental Ref.[6] |
| P-N Bond Length | Average distance between Phosphorus and Nitrogen atoms in the ring. | ~1.58 Å | ~1.57 Å |
| P-O Bond Length | Average distance between Phosphorus and exocyclic Oxygen atoms. | ~1.59 Å | ~1.58 Å |
| N-P-N Angle | Average bond angle within the phosphazene ring. | ~119.7° | ~119.8° |
| P-N-P Angle | Average bond angle within the phosphazene ring. | ~120.3° | ~120.1° |
| Note: Experimental values are for a closely related derivative, hexakis(4-phormylphenoxy)cyclotriphosphazene, as a proxy. |
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[13] The energy difference between them, the HOMO-LUMO gap (Egap), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[14] These energies are calculated from the optimized molecular geometry.[15]
| Property | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -1.5 eV |
| Egap (LUMO-HOMO) | Energy gap, indicating chemical stability. | 5.0 to 6.0 eV |
| Note: These are typical value ranges derived from DFT calculations on similar aromatic systems and may vary based on the specific functional and basis set used. |
Spectral Analysis
Vibrational Spectroscopy (FTIR): DFT calculations can predict the vibrational frequencies of HPCTP, which correspond to the peaks observed in an experimental IR spectrum.[5] A complete vibrational assignment can be proposed by analyzing the normal modes from the calculation.[16]
| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |
| ν(P=N) | Phosphazene ring stretching | 1200 - 1300 |
| ν(P-O-C) | P-O-Ph stretching | 950 - 1050 |
| ν(C=C) | Aromatic ring stretching | 1450 - 1600 |
| ν(C-H) | Aromatic C-H stretching | 3000 - 3100 |
| Note: Calculated frequencies are often systematically scaled to better match experimental data. |
NMR Spectroscopy: Calculating NMR chemical shifts is computationally more demanding but provides valuable confirmation of molecular structure.[17] The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H, ¹³C, and ³¹P chemical shifts.[18]
| Nucleus | Description | Calculated Chemical Shift (ppm) |
| ³¹P | Phosphorus in the P₃N₃ ring | 8 - 10 |
| ¹³C (aromatic) | Carbons in the phenoxy groups | 110 - 155 |
| ¹H (aromatic) | Protons on the phenoxy groups | 6.8 - 7.5 |
| Note: Calculated shifts are reported relative to a standard reference compound (e.g., TMS for ¹H/¹³C) and depend heavily on the chosen level of theory. |
Visualizations
The following diagrams illustrate the workflow and logical connections in the computational and experimental study of HPCTP.
Caption: Computational workflow for HPCTP analysis.
Caption: Integration of theoretical and experimental methods.
Conclusion
Quantum chemical calculations, primarily using DFT, serve as a powerful complement to experimental investigations of this compound. These theoretical studies provide accurate predictions of molecular geometry, electronic structure, and spectroscopic properties that align well with experimental data from techniques like X-ray crystallography, NMR, and FTIR.[5][6] The insights gained from HOMO-LUMO analysis help in understanding the molecule's stability and reactivity, which is crucial for its application as a flame retardant and polymer additive. The synergy between computational modeling and empirical validation accelerates the rational design of new materials and provides a deeper understanding of the structure-property relationships that govern the performance of HPCTP in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Alkyl Terminal Chain Length of Schiff-Based Cyclotriphosphazene Derivatives towards Epoxy Resins on Flame Retardancy and Mechanical Properties | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantum Chemical Calculations on CHOP Derivatives—Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP− Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. joaquinbarroso.com [joaquinbarroso.com]
- 18. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments [mdpi.com]
The Genesis and Evolution of Phosphazene Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of phosphazene chemistry, a cornerstone of inorganic polymer science, has undergone a remarkable evolution from its serendipitous discovery in the early 19th century to its current status as a versatile platform for the development of advanced materials, including sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the historical development of phosphazene chemistry and its derivatives, offering detailed experimental protocols, quantitative data, and visual representations of key concepts and processes.
A Historical Trajectory: From "Inorganic Rubber" to Advanced Polymers
The journey of phosphazene chemistry began in 1834 when German chemists Justus von Liebig and Friedrich Wöhler first synthesized hexachlorocyclotriphosphazene, ([NPCl₂]₃), from the reaction of phosphorus pentachloride and ammonia.[1][2] However, it was not until the late 19th century that H.N. Stokes characterized the rubbery, cross-linked polymer formed upon heating this cyclic precursor, a material he termed "inorganic rubber" due to its elastomeric properties.[3] This early form of poly(dichlorophosphazene) (B1141720) was insoluble and hydrolytically unstable, limiting its practical applications.[3]
A pivotal breakthrough occurred in the mid-1960s when Harry R. Allcock and his colleagues developed a method for the controlled ring-opening polymerization of hexachlorocyclotriphosphazene to produce a soluble, high molecular weight linear polymer.[4] This seminal work opened the door to the facile nucleophilic substitution of the reactive P-Cl bonds with a vast array of organic side groups, leading to the creation of a diverse family of stable and functional poly(organophosphazenes).[3][5] This macromolecular substitution approach is the foundation of modern phosphazene chemistry, enabling the synthesis of polymers with tailored properties for a wide range of applications, from flame retardants and high-performance elastomers to advanced biomedical materials.[3][5]
Further advancements in the field have focused on living cationic polymerization techniques, which offer precise control over molecular weight and polydispersity, and the development of various polymer architectures, including block copolymers, star polymers, and dendritic structures.[6][7]
Core Synthetic Methodologies: A Practical Guide
The synthesis of poly(organophosphazenes) typically follows a two-step process: the synthesis of the poly(dichlorophosphazene) precursor followed by macromolecular substitution.
Synthesis of Hexachlorocyclotriphosphazene ([NPCl₂]₃)
The foundational cyclic trimer, hexachlorocyclotriphosphazene, is most commonly synthesized from the reaction of phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride (NH₄Cl) in a high-boiling organic solvent such as chlorobenzene (B131634) or tetrachloroethane.[2][8]
Experimental Protocol: Synthesis of Hexachlorocyclotriphosphazene
Materials:
-
Phosphorus pentachloride (PCl₅)
-
Ammonium chloride (NH₄Cl)
-
Chlorobenzene (anhydrous)
-
Composite catalyst (e.g., a mixture of FeCl₃, ZnCl₂, MgCl₂)[8]
-
Pyridine (optional, as an acid scavenger)[1]
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add anhydrous chlorobenzene and PCl₅.
-
Introduce the composite catalyst to the mixture.
-
In a separate container, prepare a slurry of NH₄Cl in chlorobenzene (and pyridine, if used).
-
Slowly add the NH₄Cl slurry to the PCl₅ solution while stirring vigorously.
-
Heat the reaction mixture to reflux (approximately 130°C in chlorobenzene) and maintain for 3-5 hours.[8]
-
After the reaction is complete, filter the hot solution to remove any unreacted NH₄Cl and other insoluble byproducts.
-
Cool the filtrate to induce crystallization of the crude hexachlorocyclotriphosphazene.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., hexane) or by sublimation.
Quantitative Data for Hexachlorocyclotriphosphazene Synthesis
| Parameter | Value | Reference |
| Reactant Mole Ratio (PCl₅:NH₄Cl) | 1:1.2-1.5 | [8] |
| Catalyst | FeCl₃, ZnCl₂, MgCl₂ | [8] |
| Solvent | Chlorobenzene | [8] |
| Reaction Temperature | 100-130°C | [8] |
| Reaction Time | 3-5 hours | [8] |
| Yield | Up to 85% | [8] |
| Purity (after recrystallization) | 98-99% | [8] |
Ring-Opening Polymerization of Hexachlorocyclotriphosphazene
The conversion of the cyclic trimer to the linear high polymer, poly(dichlorophosphazene), is typically achieved through thermal ring-opening polymerization (ROP). This process requires high temperatures and a highly pure monomer to obtain a soluble, high molecular weight polymer.
Experimental Protocol: Thermal Ring-Opening Polymerization of [NPCl₂]₃
Materials:
-
Highly purified hexachlorocyclotriphosphazene ([NPCl₂]₃)
Procedure:
-
Place the purified [NPCl₂]₃ into a clean, dry Pyrex tube.
-
Evacuate the tube to a high vacuum and seal it.
-
Heat the sealed tube in a furnace at 250°C.
-
The polymerization time can vary from several hours to days, depending on the desired molecular weight and conversion.[6][9]
-
After the designated time, carefully cool the tube to room temperature. The resulting product is a viscous, transparent polymer, poly(dichlorophosphazene).
-
The polymer is then dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or toluene, for the subsequent substitution reactions.
Quantitative Data for Thermal ROP of [NPCl₂]₃
| Parameter | Value | Reference |
| Monomer | Hexachlorocyclotriphosphazene | [6] |
| Polymerization Temperature | ~250°C | [6] |
| Polymerization Time | Several hours | [6] |
| Resulting Polymer | Poly(dichlorophosphazene) | [6] |
| Molecular Weight (Mw) | Can exceed 2 x 10⁶ g/mol | [10] |
| Polydispersity Index (PDI) | Typically broad (>2) | [9] |
Macromolecular Substitution: Synthesis of Poly(organophosphazenes)
The versatility of phosphazene chemistry lies in the ability to replace the chlorine atoms of poly(dichlorophosphazene) with a wide variety of nucleophiles, leading to a vast library of polymers with diverse properties. A representative example is the synthesis of poly[bis(trifluoroethoxy)phosphazene], a well-studied hydrophobic and biocompatible polymer.
Experimental Protocol: Synthesis of Poly[bis(trifluoroethoxy)phosphazene]
Materials:
-
Poly(dichlorophosphazene) solution in anhydrous THF
-
Sodium hydride (NaH) or sodium metal (Na)
-
Anhydrous THF
Procedure:
-
In a separate flask under an inert atmosphere (e.g., argon), prepare a solution of sodium trifluoroethoxide by reacting 2,2,2-trifluoroethanol with a stoichiometric amount of NaH or Na in anhydrous THF.
-
Cool the freshly prepared poly(dichlorophosphazene) solution in THF to 0°C.
-
Slowly add the sodium trifluoroethoxide solution to the polymer solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours to ensure complete substitution.
-
The resulting polymer solution is then purified by precipitation into a non-solvent such as water or hexane (B92381) to remove the sodium chloride byproduct and any unreacted reagents.
-
The purified poly[bis(trifluoroethoxy)phosphazene] is collected and dried under vacuum.
Quantitative Data for Poly[bis(trifluoroethoxy)phosphazene] Synthesis and Properties
| Parameter | Value | Reference |
| Nucleophile | Sodium trifluoroethoxide | [10] |
| Solvent | Tetrahydrofuran (THF) | [11] |
| Reaction Temperature | 0°C to room temperature | [12] |
| Glass Transition Temperature (Tg) | -62°C to -82°C | [13] |
| Melting Temperature (Tm) | 218°C to 250°C | [13] |
| Crystallinity | ~70% (solvent-cast) | [13] |
Visualizing the Chemistry of Phosphazenes
Diagrams are essential for understanding the historical progression, synthetic pathways, and logical relationships within phosphazene chemistry.
Caption: Historical milestones in the development of phosphazene chemistry.
References
- 1. Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Preparation of polyphosphazenes: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00340K [pubs.rsc.org]
- 7. Polyphosphazene - Wikipedia [en.wikipedia.org]
- 8. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]
- 9. people.uleth.ca [people.uleth.ca]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 12. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Hexaphenoxycyclotriphosphazene (HPCP) as a Halogen-Free Flame Retardant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hexaphenoxycyclotriphosphazene (HPCP) as a high-performance, halogen-free flame retardant. The information compiled from various scientific sources is intended to guide researchers and professionals in the development of advanced, fire-safe materials.
This compound (HPCP) is an additive-type flame retardant distinguished by its high thermal stability, excellent flame retardancy, a high Limiting Oxygen Index (LOI), and low smoke emission. Its unique phosphorus-nitrogen (P-N) hybrid structure makes it an environmentally friendly alternative to conventional halogenated flame retardants, which can release toxic gases during combustion.[1] HPCP is a white crystalline solid with good thermal stability and a high decomposition temperature.[2] It is widely applied in various polymers, including polycarbonate (PC), PC/ABS blends, epoxy resins, and polylactic acid (PLA), to enhance their fire safety.[1][2][3][4]
Mechanism of Flame Retardancy
The flame retardant action of HPCP is multifaceted, involving both condensed-phase and gas-phase mechanisms.[5][6]
Condensed-Phase Action: Upon heating, HPCP promotes the formation of a stable, intumescent char layer on the surface of the polymer matrix.[7] This char layer acts as a physical barrier, reducing heat transfer to the underlying material and suppressing the release of flammable gases.[7] The phosphorus-containing fragments from HPCP's decomposition catalyze this charring effect.[7]
Gas-Phase Action: During combustion, HPCP decomposes to release phosphorus-containing radicals (such as PO• and PO2•) and non-flammable gases like ammonia (B1221849) (NH3) and nitrogen (N2).[6][8] The phosphorus radicals act as scavengers in the gas phase, interrupting the free-radical chain reactions of combustion.[6][8] The inert gases dilute the concentration of oxygen and flammable volatiles in the flame zone, further inhibiting combustion.[6]
Applications and Performance Data
HPCP has demonstrated high efficacy in imparting flame retardancy to a variety of polymer systems. The following tables summarize key performance data from published studies.
Table 1: Flame Retardant Performance of HPCP in Epoxy Resins
| Formulation | HPCP Loading (wt%) | Synergist | LOI (%) | UL-94 Rating | Reference |
| EP/DDS/HPCP-9 | 9 | - | - | - | [7] |
| EP/DDS/HPCP-6/H-U-3 | 6 | 3 wt% H-U* | 35.2 | V-0 | [7][9][10] |
| Lignin-based Epoxy | 12 | APTES** (6:1 ratio with HPCP) | - | V-0 | [11] |
*H-U: A synergistic flame retardant combining UiO66-NH2 (a metal-organic framework) with halloysite (B83129) nanotubes.[7][10] **APTES: (3-aminopropyl)triethoxysilane.[11]
Table 2: Flame Retardant Performance of HPCP in Polycarbonate (PC)
| Formulation | HPCP Loading (wt%) | Synergist | LOI (%) | UL-94 Rating | Reference |
| PC | 0 | - | 25.0 | V-2 | [12] |
| PC/HSPCTP | 3 | Silicone Oil derivative | 28.4 | V-0 | [12] |
| PC | 8-10 | - | - | V-0 | [13] |
| PC | 4.95 | 0.05 wt% PPFBS*** | - | - | [4] |
***PPFBS: Potassium perfluorobutanesulfonate.[4]
Table 3: Flame Retardant Performance of HPCP in Polylactic Acid (PLA)
| Formulation | HPCP Derivative Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| PLA | 0 | 19.5 | - | [14] |
| PLA/HCCP-EP | 3 | 27.3 | V-0 | [14][15] |
| PLA/HAP-DOPS | 5 | 26.6 | V-0 | [3] |
| PLA/HAP-DOPS | 7.5 | 28.2 | - | [3] |
*HCCP-EP: Hexa(ethylene oxide)-cyclotriphosphazene, a reactive derivative of HPCP.[14][16] **HAP-DOPS: Hexa(4-(9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-sulfide)-hydroxymethylphenoxy)cyclotriphosphazene.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of flame retardant performance. The following are generalized protocols for key experiments based on common practices in the cited literature.
Protocol 1: Preparation of HPCP-Containing Polymer Composites (Melt Blending)
This protocol is a general guideline for incorporating HPCP into thermoplastic polymers like PC and PLA.
Materials:
-
Polymer pellets (e.g., PC, PLA)
-
This compound (HPCP) powder
-
Synergistic agents (if any)
-
Twin-screw extruder
-
Injection molding machine or compression molder
Procedure:
-
Dry the polymer pellets and HPCP powder in a vacuum oven at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 4-12 hours) to remove moisture.
-
Premix the dried polymer pellets, HPCP powder, and any synergistic agents at the desired weight ratios.
-
Feed the mixture into a co-rotating twin-screw extruder.
-
Set the extruder temperature profile according to the processing requirements of the specific polymer.
-
Melt blend the materials and extrude the molten polymer strand.
-
Cool the extrudate in a water bath and pelletize it into granules.
-
Dry the resulting composite pellets.
-
Use an injection molding machine or compression molder to prepare standardized test specimens (e.g., for UL-94, LOI, and mechanical testing) from the dried composite pellets.
Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
LOI instrument with a heat-resistant glass chimney
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source (e.g., propane (B168953) torch)
Procedure:
-
Mount the conditioned test specimen vertically in the specimen holder in the center of the glass chimney.
-
Set a specific oxygen/nitrogen ratio and allow the gas mixture to flow through the chimney for at least 30 seconds to establish equilibrium.
-
Apply the ignition source to the top edge of the specimen until it ignites.
-
Remove the ignition source and observe the combustion behavior.
-
If the flame self-extinguishes, increase the oxygen concentration. If the specimen burns continuously, decrease the oxygen concentration.
-
Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to sustain combustion is determined. This value is the Limiting Oxygen Index.
Protocol 3: UL-94 Vertical Burn Test
This test assesses the flammability of plastic materials in response to a small open flame.
Apparatus:
-
UL-94 test chamber
-
Specimen holder
-
Burner (Tirrill or Bunsen) with a specified flame height (e.g., 20 mm)
-
Timing device
-
Surgical cotton
Procedure:
-
Clamp a conditioned specimen vertically.
-
Place a layer of dry surgical cotton on the base of the chamber, 300 mm below the lower end of the specimen.
-
Apply the flame to the lower edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the specified criteria for afterflame time, afterglow time, and dripping behavior.
Conclusion
This compound is a highly effective and environmentally friendly halogen-free flame retardant suitable for a wide range of polymeric materials. Its dual-action mechanism, operating in both the condensed and gas phases, provides excellent fire safety performance. The data and protocols presented herein serve as a valuable resource for researchers and professionals working on the development of next-generation flame-retardant materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS# 1184-10-7 - Green-Mountain Chem [green-mountainchem.com]
- 3. Frontiers | Synthesis of a novel flame retardant with phosphaphenanthrene and phosphazene double functional groups and flame retardancy of poly (lactic acid) composites [frontiersin.org]
- 4. Highly Efficient Phosphazene-Derivative-Based Flame Retardant with Comprehensive and Enhanced Fire Safety and Mechanical Performance for Polycarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pt.bme.hu [pt.bme.hu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] A Novel Synergistic Flame Retardant of this compound for Epoxy Resin | Semantic Scholar [semanticscholar.org]
- 10. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Application of Highly Efficient Flame Retardants for Polycarbonate Combining the Advantages of Cyclotriphosphazene and Silicone Oil [mdpi.com]
- 13. Triazine Nitrogen Halogen Free Flame Retardant With Epoxy Copper Clad Laminate from China manufacturer - Guangzhou Yinyuan New Materials Co., Ltd. [yinyuanmaterial.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Application Note: Formulation of Fire-Resistant Epoxy Resins with Hexaphenoxycyclotriphosphazene (HPCP)
Audience: Researchers, scientists, and materials development professionals.
Introduction: Epoxy resins are widely utilized thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability limits their application in sectors requiring high fire safety standards, such as electronics, aerospace, and construction. The incorporation of flame retardants is a common strategy to mitigate this issue. Hexaphenoxycyclotriphosphazene (HPCP), a halogen-free, cyclic organophosphorus compound, has emerged as a highly effective additive flame retardant for epoxy resins. It enhances fire resistance through a combination of gas-phase and condensed-phase mechanisms, leading to reduced heat release and smoke production during combustion. This document provides detailed protocols for the synthesis of HPCP, its formulation with epoxy resins, and the subsequent characterization of the material's fire-resistant properties.
Protocols
Protocol for Synthesis of this compound (HPCP)
This protocol describes a general method for synthesizing HPCP via a nucleophilic substitution reaction, starting from hexachlorocyclotriphosphazene (HCCP).
Materials:
-
Hexachlorocyclotriphosphazene (HCCP, (NPCl₂)₃)
-
Phenol (B47542) (C₆H₅OH)
-
Potassium hydroxide (B78521) (KOH) or Sodium phenate
-
Toluene or Chlorobenzene (solvent)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of Phenoxide: In the three-neck flask, dissolve phenol in a suitable solvent like toluene.
-
Gradually add potassium hydroxide to the solution while stirring to form potassium phenate.
-
Reaction with HCCP: Prepare a solution of hexachlorocyclotriphosphazene (HCCP) in the same solvent in a separate flask.
-
Slowly add the HCCP solution to the potassium phenate solution at a controlled temperature.
-
Heat the mixture to reflux and maintain the reaction for several hours until completion (monitoring by TLC or other appropriate methods is recommended).
-
Purification: After cooling to room temperature, wash the reaction mixture with deionized water to remove inorganic salts.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with a dilute base solution and then with water until neutral.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude HPCP product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent such as acetone or ethanol (B145695) to yield purified, crystalline HPCP.[1] The final product yield can be upwards of 98%.[2]
Protocol for Fabrication of Fire-Resistant Epoxy Thermosets
This protocol details the steps for incorporating HPCP into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy system.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (HPCP) powder
-
Curing agent (e.g., 4,4'-diaminodiphenyl sulfone (DDS) or 4,4'-diaminodiphenylmethane (DDM))[1][3]
-
Acetone (optional, as a solvent to aid dispersion)
-
Pre-heatable mold
Equipment:
-
High-shear mechanical stirrer or ultrasonic disperser
-
Beaker or three-neck flask
-
Heating mantle with stirrer
-
Vacuum oven
Procedure:
-
Dispersion of HPCP: Add a predetermined weight percentage of HPCP to the DGEBA epoxy resin in a beaker or flask.
-
Heat the mixture to approximately 120-130 °C while mechanically stirring to ensure uniform melting and dispersion of the HPCP into the resin.[3] For formulations with higher HPCP content, a small amount of acetone can be used to aid initial dispersion, followed by its evaporation.[3]
-
Addition of Curing Agent: Once a homogenous mixture is achieved, cool it slightly and add the stoichiometric amount of the curing agent (e.g., DDS).[3] Continue stirring for approximately 15 minutes until the curing agent is fully dissolved.[3]
-
Degassing: Transfer the mixture to a vacuum oven preheated to 130 °C and degas for 5-10 minutes to remove any entrapped air bubbles.[3]
-
Curing: Pour the bubble-free mixture into a mold that has been preheated to the initial curing temperature.[3]
-
A typical multi-stage curing profile is as follows: 130 °C for 2 hours, followed by 180 °C for 5 hours, and a final post-cure at 200 °C for 2 hours.[3]
-
Allow the mold to cool down to room temperature naturally before demolding the final epoxy thermoset part.
Experimental Testing Protocols
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.
Procedure:
-
Prepare test specimens according to ASTM D2863 standard dimensions.
-
Mount the specimen vertically in the center of a glass chimney.
-
Introduce a controlled mixture of oxygen and nitrogen into the bottom of the chimney.
-
Ignite the top of the specimen with a pilot flame and remove the flame.
-
Observe if the specimen continues to burn.
-
Adjust the oxygen concentration and repeat the test until the minimum concentration required to sustain flaming combustion for a specified time or over a specified length of the specimen is determined.
UL-94 Vertical Burning Test
This test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.
Procedure:
-
Prepare rectangular bar specimens according to the UL-94 standard.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.[4]
-
Record the afterflame time (t₁).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t₂) and the afterglow time.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times, dripping behavior, and consumption of the specimen. A V-0 rating is the highest classification, indicating that combustion ceases quickly.[1]
Cone Calorimetry
Cone calorimetry is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It measures key parameters like Heat Release Rate (HRR), Total Heat Release (THR), and smoke production.
Procedure:
-
Prepare square specimens (typically 100mm x 100mm) according to ASTM E1354.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Position the sample under a conical radiant heater at a specified heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the pyrolysis gases released from the material's surface.
-
During combustion, continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate.
-
Record other parameters such as time to ignition (TTI), mass loss rate (MLR), and smoke production rate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of the material.
Procedure:
-
Place a small, precisely weighed sample (5-10 mg) into a TGA sample pan.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[5]
-
Record the sample's mass as a function of temperature.
-
Key data points include the onset decomposition temperature (T₅%, the temperature at which 5% weight loss occurs), the temperature of maximum decomposition rate (Tₘₐₓ), and the percentage of char residue at a high temperature (e.g., 800 °C).[3][6]
Data Presentation
The following tables summarize typical performance data for epoxy resins formulated with HPCP.
Table 1: Thermal Stability of HPCP-Epoxy Formulations (TGA Data)
| Formulation | T₅% (°C, in N₂) | Tₘₐₓ (°C, in N₂) | Char Yield at 800°C (%) | Reference |
|---|---|---|---|---|
| Pure Epoxy (EP) | ~350 | ~370 | < 20 | [3] |
| EP + 9 wt% HPCP | ~360 | ~385 | ~20 | [3] |
| EP + 6 wt% HPCP + 3 wt% H-U* | ~371 | ~402 | ~20 | [3][6] |
*H-U is a synergistic flame retardant combining halloysite (B83129) nanotubes with a metal-organic frame (UiO66-NH₂).[3]
Table 2: Fire Retardancy Performance of HPCP-Epoxy Formulations
| Formulation | LOI (%) | UL-94 Rating | Peak HRR (kW/m²) | THR (MJ/m²) | Reference |
|---|---|---|---|---|---|
| Pure Epoxy (EP) | 20.5 - 22 | Fails | > 1000 | ~100 | [7] |
| EP + 7.5 wt% HHPCP* | 26.5 | - | - | - | [7] |
| EP + 7 wt% CP-6B** | 32.3 | V-0 | Decreased | Decreased | [1][7] |
| EP + 10 phr HPCTP | 36.2 | V-0 | - | - | [1] |
| EP + 9 wt% HPCP | 32.5 | V-1 | ~480 | ~85 | [3] |
| EP + 6 wt% HPCP + 3 wt% H-U | 35.2 | V-0 | ~520 | ~90 | [3][6] |
*HHPCP: Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene.[7] **CP-6B: Hexakis(4-boronic acid-phenoxy)-cyclophosphazene.[1][7]
Diagrams and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for formulating and testing fire-resistant epoxy resins.
Caption: Experimental workflow for HPCP-epoxy formulation and testing.
Flame Retardant Mechanism of HPCP
HPCP functions through a combination of gas-phase and condensed-phase actions to inhibit combustion.
Condensed-Phase Mechanism: During thermal decomposition, HPCP generates phosphorus-based fragments.[3] These fragments, likely in the form of phosphoric and polyphosphoric acids, act as catalysts to promote the dehydration and carbonization of the epoxy matrix.[1] This leads to the formation of a stable, intumescent char layer on the material's surface.[3] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the escape of flammable volatile gases.[1][3]
Gas-Phase Mechanism: Simultaneously, the decomposition of HPCP releases non-flammable gases containing nitrogen (such as NH₃ and N₂).[1] These gases dilute the concentration of oxygen and flammable volatiles in the gas phase, effectively suffocating the flame.[1] Furthermore, phosphorus-containing radicals (e.g., PO•) are released, which act as scavengers for the high-energy H• and OH• radicals that propagate combustion, thereby quenching the flame chemistry.[1]
Caption: Flame retardant mechanism of HPCP in epoxy resins.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103319538A - Preparation method of hexaphenoxy cyclotriphosphazene - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. fire.tc.faa.gov [fire.tc.faa.gov]
- 6. [PDF] A Novel Synergistic Flame Retardant of this compound for Epoxy Resin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Hexaphenoxycyclotriphosphazene (HPCP) in High-Performance Aerospace Composites
Document ID: AN-HPCP-AERO-20251221
Application Abstract
Hexaphenoxycyclotriphosphazene (HPCP) is a halogen-free, cyclic inorganic compound highly effective as a flame retardant and thermal stabilizer in polymer matrices for high-performance aerospace composites. Its molecular structure, consisting of a stable phosphorus-nitrogen (P-N) backbone with six bulky phenoxy side groups, imparts exceptional thermal stability and char-forming capabilities. When incorporated into epoxy or polyamide resin systems, HPCP significantly enhances flame retardancy, meeting stringent aerospace industry fire safety standards such as FAR 25.853. It operates through a dual mechanism, acting in both the condensed phase by promoting a protective, insulating char layer and in the gas phase by releasing phosphorus-containing radicals that quench the flame propagation reactions. This application note provides a comprehensive overview of HPCP's role in aerospace composites, detailed protocols for its incorporation and testing, and quantitative data on the performance enhancements achieved.
Key Performance Enhancements
The incorporation of HPCP into polymer matrices, such as epoxy or polyamide 6 (PA6), results in measurable improvements in fire safety and thermal stability. These enhancements are critical for materials used in aircraft interiors, structural components, and engine compartments.
-
Superior Flame Retardancy: HPCP is highly effective in helping composites achieve a UL-94 V-0 rating, the highest classification for vertical burn tests, indicating that burning stops within 10 seconds on a vertical specimen.[1][2] It also substantially increases the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion. Composites modified with HPCP can achieve LOI values well above 30%, significantly higher than unmodified resins.[1][3][4]
-
Enhanced Thermal Stability: The addition of HPCP increases the thermal decomposition temperature of the composite material.[1][2] Thermogravimetric Analysis (TGA) shows that HPCP promotes the formation of a stable char layer at elevated temperatures, which insulates the underlying material from heat and slows further degradation.[5]
-
Maintained or Improved Mechanical Properties: Unlike some flame retardants that can plasticize the polymer matrix and degrade mechanical performance, HPCP can, in certain formulations, maintain or even improve tensile and flexural properties.[1][3] This is attributed to its rigid molecular structure.
-
Halogen-Free Solution: HPCP is a halogen-free flame retardant. This is a critical advantage for aerospace applications, as halogenated compounds can release toxic and corrosive gases during combustion, posing a significant hazard to passengers and electronic equipment.
Data Presentation: Performance Metrics
The following tables summarize the quantitative improvements observed in epoxy resin composites upon the addition of HPCP and a synergistic agent (H-U, a Halloysite-UiO-66 hybrid).
Table 1: Thermal Properties of HPCP-Modified Epoxy Composites [1]
| Sample ID | Tg (°C, DSC) | T5% (°C, TGA in N2) | Tmax (°C, TGA in N2) | Char Yield @ 800°C (%, N2) |
| Pure Epoxy | 195 | 391 | 433 | 16.5 |
| Epoxy + 9% HPCP | 185 | 382 | 425 | 20.0 |
| Epoxy + 6% HPCP + 3% H-U | 188 | 393 | 442 | 19.9 |
Tg: Glass Transition Temperature; T5%: Temperature at 5% weight loss; Tmax: Temperature of maximum decomposition rate.
Table 2: Flame Retardant Properties of HPCP-Modified Epoxy Composites [1]
| Sample ID | LOI (%) | UL-94 Rating |
| Pure Epoxy | 24.5 | No Rating (NR) |
| Epoxy + 9% HPCP | 28.4 | No Rating (NR) |
| Epoxy + 6% HPCP + 3% H-U | 35.2 | V-0 |
Table 3: Mechanical Properties of HPCP-Modified Epoxy Composites [1]
| Sample ID | Tensile Strength (MPa) | Flexural Strength (MPa) |
| Pure Epoxy | 75.8 | 130.5 |
| Epoxy + 9% HPCP | 74.2 | 128.9 |
| Epoxy + 6% HPCP + 3% H-U | 80.1 | 145.6 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of HPCP-modified epoxy composites.
Protocol for Fabrication of HPCP-Epoxy Composite Panels
This protocol describes the preparation of a flame-retardant epoxy thermoset using HPCP.
Materials & Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (HPCP) powder
-
4,4'-diaminodiphenylsulfone (DDS) curing agent
-
Acetone (B3395972) (for dispersion)
-
Three-necked flask with mechanical stirrer and heating mantle
-
Ultrasonic bath
-
Vacuum oven
-
Pre-heatable steel mold
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Dispersion: Add the desired amount of HPCP powder (e.g., 9 wt% of the total resin-curing agent mixture) to a three-necked flask containing acetone (approx. 30 mL). Disperse the mixture using an ultrasonic bath for 15 minutes to ensure homogeneity.[1]
-
Resin Addition: Add the DGEBA epoxy resin to the flask. Heat the mixture to 120°C and mechanically stir for 2 hours to ensure complete dissolution of HPCP and evaporation of the acetone.[1]
-
Curing Agent Addition: Cool the mixture slightly, then add the stoichiometric amount of DDS curing agent. Stir vigorously for 15 minutes until the DDS is fully dissolved and the mixture is uniform.[1]
-
Degassing: Heat the mixture to 130°C and place it under vacuum for approximately 5-10 minutes to remove any entrapped air bubbles.[1]
-
Molding & Curing: Pour the degassed mixture into a steel mold preheated to 130°C. Place the mold in a programmable oven and execute the following curing cycle:[1]
-
Hold at 130°C for 2 hours.
-
Ramp to 180°C and hold for 5 hours.
-
Ramp to 200°C and hold for 2 hours.
-
-
Cooling: After the curing cycle is complete, turn off the oven and allow the composite panel to cool slowly to room temperature inside the oven before demolding.
Protocol for Flammability and Thermal Testing
4.2.1 Limiting Oxygen Index (LOI) Test
-
Standard: ISO 4589-2.
-
Specimen Size: 70 mm (length) x 6.5 mm (width) x 3 mm (thickness).[5]
-
Procedure:
-
Condition specimens for 24 hours at 23°C and 50% relative humidity.
-
Place the specimen vertically in the test chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a set flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the combustion behavior. The LOI is the minimum concentration of oxygen, by percentage, that will just support flaming combustion for a specified period.
-
4.2.2 UL-94 Vertical Burning Test
-
Standard: ANSI/UL 94.
-
Specimen Size: 125 mm (length) x 13 mm (width) x 3 mm (thickness).
-
Procedure:
-
Condition specimens as per the standard.
-
Mount the specimen vertically.
-
Place a layer of dry absorbent cotton below the specimen.[6]
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove.[6]
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove.[6]
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton.[6]
-
Classify the material (V-0, V-1, or V-2) based on the criteria in the UL 94 standard.[7]
-
4.2.3 Thermogravimetric Analysis (TGA)
-
Instrument: TGA Analyzer (e.g., Netzsch 209 F1).[1]
-
Procedure:
-
Place a small sample (5-10 mg) into the TGA crucible.
-
Heat the sample from 30°C to 800°C at a constant rate of 20°C/min.[1]
-
Perform the analysis under both nitrogen and air atmospheres to evaluate thermal and thermo-oxidative stability, respectively.
-
Determine key parameters: T5% (onset decomposition temperature), Tmax (maximum decomposition rate temperature), and final char yield.
-
Protocol for Mechanical Testing
-
Standardization: All mechanical tests should be performed according to relevant ASTM standards, such as ASTM D3039 for tensile properties and ASTM D790 for flexural properties.[8][9][10]
-
Specimen Preparation: Machine test coupons from the cured composite panels to the dimensions specified in the relevant ASTM standard.
-
Conditioning: Condition all specimens for at least 24 hours at 23°C and 50% relative humidity before testing.[5]
-
Testing: Use a universal testing machine equipped with appropriate fixtures and extensometry to measure the tensile and flexural strength, modulus, and strain-to-failure.
Visualized Mechanisms and Workflows
Diagram: Experimental Workflow for Composite Fabrication & Testing
Caption: Workflow for HPCP-epoxy composite fabrication and characterization.
Diagram: HPCP Flame Retardancy Mechanism
Caption: Dual-phase flame retardant mechanism of HPCP in composites.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin : University of Southern Queensland Repository [research.usq.edu.au]
- 5. ict.fraunhofer.de [ict.fraunhofer.de]
- 6. boedeker.com [boedeker.com]
- 7. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 8. Mechanical Testing of Composites [addcomposites.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. zwickroell.com [zwickroell.com]
Hexaphenoxycyclotriphosphazene in Intumescent Coatings for Steel Structures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and experimental protocols for the use of Hexaphenoxycyclotriphosphazene (HPCP) in the formulation of intumescent coatings for the fire protection of steel structures.
Introduction
Intumescent coatings are passive fire protection systems that swell upon heating to form a multicellular, insulating char layer. This char layer significantly reduces the rate of heat transfer to the underlying substrate, thereby delaying the time it takes for the structural steel to reach its critical failure temperature (typically around 550°C).[1] this compound (HPCP) is a halogen-free, phosphorus-nitrogen-containing flame retardant that has shown significant promise in enhancing the performance of intumescent coatings.
HPCP acts in both the condensed and gas phases to impart flame retardancy.[2] In the condensed phase, the phosphorus-containing fragments promote the formation of a stable, insulating char.[3] In the gas phase, the release of non-flammable gases can dilute the concentration of oxygen and combustible gases, further inhibiting the combustion process. This dual-action mechanism makes HPCP an attractive component for advanced intumescent formulations.
Data Presentation
The following tables summarize the quantitative data on the fire-retardant performance of formulations containing this compound. The data is compiled from studies on epoxy resin systems, which are common binders in intumescent coatings, and demonstrates the efficacy of HPCP as a flame retardant.
Table 1: Flame Retardant Properties of HPCP in an Epoxy Resin Formulation
| Formulation Code | HPCP (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| EP-0 | 0 | 24.5 | Did not pass | [3] |
| EP-HPCP-9 | 9 | 28.4 | Not Rated | [3] |
Table 2: Synergistic Effect of HPCP with a Synergist (H-U) in an Epoxy Resin Formulation
| Formulation Code | HPCP (wt%) | H-U (wt%) | LOI (%) | UL-94 Rating | Reference |
| EP-HPCP-9 | 9 | 0 | 28.4 | Not Rated | [3] |
| EP-HPCP-6/H-U-3 | 6 | 3 | 35.2 | V-0 | [3] |
H-U is a novel synergistic flame retardant combining UiO66-NH2 (a metal-organic framework) with halloysite (B83129) nanotubes.[3]
Experimental Protocols
Formulation of an Exemplary HPCP-Based Intumescent Coating
This protocol describes the preparation of a solvent-based intumescent coating. The formulation is a representative example based on common components of intumescent systems, incorporating HPCP.
Materials:
-
Binder: Epoxy Resin (e.g., Bisphenol A diglycidyl ether)
-
Curing Agent: Polyamide or Amine-based curing agent
-
Acid Source: Ammonium (B1175870) Polyphosphate (APP)
-
Carbon Source: Pentaerythritol (PER)
-
Blowing Agent: Melamine (MEL)
-
Flame Retardant: this compound (HPCP)
-
Solvent: Xylene or a suitable solvent mixture
-
Additives: Titanium Dioxide (for pigmentation and char reinforcement), anti-settling agent, defoamer.
Exemplary Formulation:
| Component | Weight Percentage (%) |
| Epoxy Resin | 30 |
| Curing Agent | 15 |
| Ammonium Polyphosphate (APP) | 20 |
| Pentaerythritol (PER) | 10 |
| Melamine (MEL) | 10 |
| This compound (HPCP) | 10 |
| Titanium Dioxide (TiO2) | 4 |
| Solvent (Xylene) | 1 |
| Additives (anti-settling, defoamer) | q.s. |
Procedure:
-
In a high-speed disperser, add the epoxy resin and the solvent. Mix at a low speed until a homogeneous solution is formed.
-
Gradually add the ammonium polyphosphate, pentaerythritol, melamine, and this compound to the mixture while increasing the dispersion speed.
-
Add the titanium dioxide and other additives and continue to disperse at high speed for 30-60 minutes, or until a Hegman gauge reading indicates the desired level of dispersion.
-
Slow down the mixer and add the curing agent. Mix thoroughly for 5-10 minutes until the mixture is uniform.
-
The coating is now ready for application.
Substrate Preparation and Coating Application
Materials:
-
Steel panels (e.g., 100 mm x 100 mm x 2 mm for cone calorimeter testing)
-
Abrasive material (e.g., sandpaper or grit blasting equipment)
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
-
Primer compatible with the intumescent coating
-
Film applicator or spray gun
-
Wet film thickness gauge
-
Dry film thickness gauge
Procedure:
-
Surface Preparation: Abrasively clean the steel panels to remove any mill scale, rust, or other contaminants. A surface profile of 25-50 µm is recommended for good adhesion.
-
Degreasing: Thoroughly degrease the steel surface with a suitable solvent to remove any oil or grease.
-
Priming: Apply a compatible anti-corrosive primer to the cleaned steel surface according to the manufacturer's instructions. Allow the primer to dry completely.
-
Coating Application: Apply the formulated intumescent coating to the primed steel panels using a film applicator or a spray gun to achieve a uniform wet film thickness.
-
Thickness Measurement: Immediately after application, measure the wet film thickness using a wet film thickness gauge. Adjust the application as necessary to achieve the target thickness.
-
Drying and Curing: Allow the coated panels to dry and cure in a well-ventilated area at ambient temperature for at least 7 days, or as per the binder system's requirements.
-
Dry Film Thickness Measurement: After complete curing, measure the dry film thickness using a calibrated dry film thickness gauge.
Fire Performance Testing: Cone Calorimeter
The cone calorimeter is a bench-scale instrument used to evaluate the fire performance of materials under controlled heat flux conditions.
Apparatus:
-
Cone calorimeter (compliant with ISO 5660 or ASTM E1354)
-
Specimen holder
-
Spark igniter
-
Exhaust system with gas analysis
Procedure:
-
Calibration: Calibrate the cone calorimeter according to the manufacturer's instructions.
-
Sample Preparation: Place the coated steel panel in the specimen holder.
-
Test Initiation: Expose the sample to a predetermined heat flux (e.g., 50 kW/m²).
-
Data Collection: Continuously record the following parameters throughout the test:
-
Time to ignition (TTI)
-
Heat release rate (HRR)
-
Mass loss rate (MLR)
-
Smoke production rate (SPR)
-
Total heat released (THR)
-
-
Observation: Visually observe the intumescence process, including the expansion of the char layer and its integrity.
-
Test Termination: Continue the test until flaming ceases or for a predetermined duration.
-
Post-Test Analysis: Analyze the collected data to evaluate the fire performance of the coating. Examine the residual char for its structure and integrity.
Visualizations
Caption: Intumescent mechanism of an HPCP-based coating.
Caption: Experimental workflow for HPCP intumescent coatings.
References
- 1. WO2008129242A2 - Water based intumescent coating formulation especially suitable for structural steel components in civil engineering - Google Patents [patents.google.com]
- 2. Improving the fire-retardant performance of industrial reactive coatings for steel building structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cone Calorimeter - Performance of Intumescent Fire Protection Coatings in Non-Standard Heating Scenarios [playingwithfires.weebly.com]
Synthesis and Application of Functionalized Hexaphenoxycyclotriphosphazene Derivatives for Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of functionalized hexaphenoxycyclotriphosphazene (HPCP) derivatives and their application in drug delivery systems. These protocols are intended for researchers in materials science, medicinal chemistry, and pharmacology.
Introduction
This compound (HPCP) is a versatile scaffold for the development of new materials due to its unique cyclic structure composed of alternating phosphorus and nitrogen atoms. The six phenoxy groups attached to the phosphorus atoms can be readily functionalized, allowing for the attachment of various chemical moieties to tailor its properties for specific applications. In the field of drug development, functionalized HPCP derivatives are emerging as promising carriers for targeted drug delivery and as bioactive molecules themselves. Their customizable periphery allows for the attachment of targeting ligands, imaging agents, and therapeutic payloads.
Synthesis Protocols
The synthesis of functionalized HPCP derivatives typically starts from the commercially available hexachlorocyclotriphosphazene (HCCP). The following protocols detail the synthesis of the parent this compound and its subsequent functionalization to introduce carboxyl and amino groups.
Protocol 1: Synthesis of this compound (HPCP)
This protocol describes the synthesis of the foundational HPCP molecule.
Materials:
-
Hexachlorocyclotriphosphazene (HCCP)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) chloride (TBAC) as a phase transfer catalyst
-
Water
Procedure:
-
In a reaction vessel, dissolve phenol and sodium hydroxide in a mixture of chlorobenzene and water.
-
Add tetrabutylammonium chloride (TBAC) to the mixture.
-
Slowly add a solution of hexachlorocyclotriphosphazene (HCCP) in chlorobenzene to the reaction mixture.
-
The reaction is typically carried out for 4 hours at 30°C followed by 6 hours at reflux temperature.[1]
-
After the reaction is complete, the organic layer is separated, washed with water, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent such as ethanol to yield white crystalline HPCP.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~75% | [1] |
| Melting Point | 110-115 °C |
Characterization: The structure of the synthesized HPCP can be confirmed using FTIR, ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.[1]
Protocol 2: Synthesis of Hexakis(4-carboxyphenoxy)cyclotriphosphazene
This protocol details the synthesis of a carboxyl-functionalized HPCP derivative, which is useful for conjugating drugs or targeting moieties via amide linkages. This synthesis involves a two-step process starting from hexakis(4-formylphenoxy)cyclotriphosphazene.
Step 1: Synthesis of Hexakis(4-formylphenoxy)cyclotriphosphazene
-
React hexachlorocyclotriphosphazene with 4-hydroxybenzaldehyde (B117250) in the presence of potassium carbonate. The reaction typically yields the desired product in high yield (98.60%).[2]
-
The product is a crystalline solid and its structure can be confirmed by spectroscopic methods.[2]
Step 2: Synthesis of Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene
-
Dissolve hexakis-2-(formylphenoxy)cyclotriphosphazene and malonic acid in dry pyridine.[3]
-
Add a catalytic amount of piperidine (B6355638) to the solution.[3]
-
Heat the reaction mixture to reflux for a specified time.
-
After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is filtered, washed with water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Yield of Hexakis(4-formylphenoxy)cyclotriphosphazene | 98.60% | [2] |
| Characterization | FTIR, ¹H NMR, ¹³C NMR, ³¹P NMR, MALDI-TOF MS | [3][4] |
Protocol 3: Synthesis of Hexakis(4-aminophenoxy)cyclotriphosphazene
This protocol describes the synthesis of an amino-functionalized HPCP derivative, which can be used for further modifications or as a drug carrier itself. The synthesis starts with the nitrated precursor, hexakis(4-nitrophenoxy)cyclotriphosphazene (B8778282).
Step 1: Synthesis of Hexakis(4-nitrophenoxy)cyclotriphosphazene
-
React hexachlorocyclotriphosphazene with p-nitrophenol and potassium hydroxide.[5]
-
The reaction is typically carried out in a suitable solvent to yield the nitrated product. An improved method reports a reaction time of about 1.5 hours.[6]
Step 2: Reduction to Hexakis(4-aminophenoxy)cyclotriphosphazene
-
The hexakis(4-nitrophenoxy)cyclotriphosphazene is then reduced to the corresponding amine. This reduction can be carried out using various reducing agents, such as catalytic hydrogenation.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction time for nitration (improved method) | ~1.5 hours | [6] |
| Characterization | IR, ¹H NMR, ³¹P NMR, Elemental Analysis, DSC | [6] |
Application in Drug Delivery
Functionalized HPCP derivatives can be formulated into nanoparticles for drug delivery applications. The functional groups on the periphery of the HPCP molecule allow for the covalent attachment of drugs, which can then be released under specific physiological conditions.
Protocol 4: Preparation of Drug-Loaded HPCP Nanoparticles
This protocol provides a general method for preparing drug-loaded nanoparticles from functionalized HPCP.
Materials:
-
Carboxyl- or amino-functionalized HPCP derivative
-
Anticancer drug with a suitable functional group for conjugation (e.g., amine or carboxylic acid)
-
Coupling agents (e.g., EDC/NHS for amide bond formation)
-
Solvents (e.g., DMSO, DMF)
-
Dialysis membrane for purification
Procedure:
-
Dissolve the functionalized HPCP and the drug in a suitable solvent.
-
Add the coupling agents to facilitate the covalent conjugation of the drug to the HPCP carrier.
-
Allow the reaction to proceed for a specified time at room temperature or slightly elevated temperature.
-
The resulting drug-HPCP conjugate can be formulated into nanoparticles using techniques such as nanoprecipitation.
-
Purify the drug-loaded nanoparticles by dialysis to remove unreacted drug and coupling agents.
Drug Loading and Release Studies
The drug loading content (DLC) and drug loading efficiency (DLE) can be determined using UV-Vis spectroscopy or HPLC by measuring the amount of drug in the nanoparticles. In vitro drug release studies are typically performed in phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5) to simulate physiological and tumor microenvironment conditions, respectively.
Quantitative Data on Drug Delivery Applications:
| Carrier System | Drug | Drug Loading Content (%) | Release Profile | Reference |
| Polymeric Micelle | Doxorubicin | 12.8% | pH-sensitive release | [7] |
| Mesoporous Silica Nanoparticles | Rhodamine B | 13.9% | Sustained release up to 60% over 48h | [8] |
Biological Activity and Signaling Pathways
Several studies have shown that functionalized cyclotriphosphazene (B1200923) derivatives possess intrinsic anticancer activity. They can induce apoptosis (programmed cell death) in cancer cells.
Apoptosis Induction by Cyclotriphosphazene Derivatives
Some cyclotriphosphazene derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins.[9] For instance, they can lead to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[10] Some derivatives may also influence the cell cycle, causing arrest at the G2/M phase.[10] The pro-apoptotic effects can be mediated through the induction of pro-apoptotic proteins and the inhibition of anti-apoptotic pathways.
Below is a simplified representation of a potential apoptosis signaling pathway that could be activated by functionalized this compound derivatives.
Caption: Apoptosis induction by functionalized HPCP.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, characterization, and biological evaluation of functionalized this compound derivatives for drug delivery applications.
Caption: Workflow for HPCP-based drug delivery systems.
References
- 1. Synthesis of this compound and Its Application in Laminate [yyhx.ciac.jl.cn]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene: Synthesis, Properties, Modeling Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. efficiency drug loading: Topics by Science.gov [science.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, cytotoxicity and apoptosis of cyclotriphosphazene compounds as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Can Hexaphenoxycyclotriphosphazene be used as a curing agent for epoxy resins?
Application Note AP-ER-001
Introduction
Hexaphenoxycyclotriphosphazene (HPCTP) is a halogen-free, phosphorus-nitrogen-containing compound with high thermal stability. While it is primarily recognized and utilized as a highly effective flame retardant additive in epoxy resins, its potential role as a curing agent is a subject of scientific inquiry. This document outlines the established application of HPCTP as a flame retardant and discusses the use of functionally modified cyclotriphosphazene (B1200923) derivatives as curing agents for epoxy resins.
Primarily, HPCTP is incorporated into epoxy resin systems alongside conventional curing agents to enhance the fire safety of the final cured product.[1][2][3][4] The addition of HPCTP has been shown to significantly improve the thermal stability and char yield of epoxy composites, contributing to their flame retardant properties.[1] In these applications, a separate curing agent, such as an amine-based hardener, is necessary to facilitate the cross-linking of the epoxy resin.[1][5]
While HPCTP itself lacks the reactive functional groups, such as primary or secondary amines, typically required for curing epoxy resins, derivatives of the cyclotriphosphazene ring structure can be synthesized to function as curing agents.[6][7] For instance, aminophenoxycyclotriphosphazenes, which possess reactive amine groups, have been successfully used to cure epoxy resins, resulting in polymers with enhanced thermal stability.[6]
This document will provide protocols for the use of HPCTP as a flame retardant additive and discuss the properties of the resulting epoxy composites.
Experimental Protocols
Protocol 1: Incorporation of HPCTP as a Flame Retardant Additive
This protocol describes the preparation of an epoxy resin composite incorporating HPCTP as a flame retardant.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (HPCTP) powder
-
4,4'-diaminodiphenylmethane (DDM) or 4,4'-diaminodiphenylsulfone (DDS) as the curing agent[1][2]
-
Solvent (e.g., acetone, optional for viscosity reduction)
Procedure:
-
Pre-mixing: The desired amount of HPCTP powder is added to the liquid DGEBA epoxy resin in a suitable mixing vessel.
-
Dispersion: The mixture is mechanically stirred at an elevated temperature (e.g., 120 °C) for a sufficient time (e.g., 2 hours) to ensure uniform dispersion of the HPCTP.[5]
-
Addition of Curing Agent: The mixture is cooled to a temperature that allows for the safe addition of the curing agent (e.g., below 60°C for DDM). The stoichiometric amount of the curing agent is then added to the epoxy-HPCTP blend.
-
Mixing: The components are thoroughly mixed until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of solvent can be added.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The degassed mixture is poured into a preheated mold and cured in an oven. A typical curing cycle involves a multi-stage heating process, for example, 2 hours at 130 °C, followed by 5 hours at 180 °C, and a final post-curing step of 2 hours at 200 °C.[5]
-
Cooling: After curing, the mold is allowed to cool down slowly to room temperature to avoid thermal stresses.
Data Presentation
The following tables summarize the typical effects of HPCTP addition on the properties of epoxy resins.
Table 1: Thermal Properties of HPCTP-Containing Epoxy Composites
| Property | Neat Epoxy | Epoxy + 10 wt% HPCTP | Reference |
| 5% Weight Loss Temperature (Td5) | ~350 °C | >380 °C | [8] |
| Char Yield at 800 °C (in N2) | Varies | Increased | [1] |
Table 2: Flame Retardant Properties of HPCTP-Containing Epoxy Composites
| Property | Neat Epoxy | Epoxy + 10 wt% HPCTP | Reference |
| Limiting Oxygen Index (LOI) | ~22-25% | >30% | [8] |
| UL-94 Rating | Fails | V-0 | [1] |
Visualizations
The following diagrams illustrate the chemical structure of HPCTP and a typical workflow for preparing HPCTP-epoxy composites.
Caption: Chemical structure of this compound (HPCTP).
Caption: Workflow for preparing HPCTP-epoxy flame retardant composites.
Discussion
The evidence from the scientific literature strongly indicates that this compound (HPCTP) functions as a flame retardant additive rather than a primary curing agent for epoxy resins.[1][9] Its incorporation into epoxy formulations, in conjunction with a traditional curing agent, leads to materials with superior thermal stability and fire resistance.[1]
For researchers interested in cyclotriphosphazene-based curing agents, the focus should be on derivatives that have been functionalized with reactive groups, such as amines.[6] These modified compounds can participate in the epoxy curing reaction, leading to a cross-linked network where the phosphazene moiety is covalently bonded into the polymer backbone. This approach can simultaneously enhance both the thermal properties and the flame retardancy of the resulting material.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS# 1184-10-7 - Green-Mountain Chem [green-mountainchem.com]
- 5. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hunan-chem.com [hunan-chem.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
Application Notes and Protocols: The Role of Hexaphenoxycyclotriphosphazene in Thermally Conductive Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hexaphenoxycyclotriphosphazene (HPCP) as a functional additive in thermally conductive adhesives. The following sections detail its mechanism of action, impact on adhesive properties, and protocols for formulation and testing.
Introduction
This compound (HPCP) is a cyclic inorganic compound with a phosphorus-nitrogen backbone and phenoxy side groups. While traditionally recognized for its excellent flame-retardant properties in polymers, recent studies have highlighted its potential in enhancing the thermal conductivity of epoxy-based adhesives. This multifunctional characteristic makes HPCP a compelling additive for advanced adhesive formulations where efficient heat dissipation and fire safety are critical requirements. Thermally conductive adhesives are essential for the thermal management of electronic components, serving to bond heat sinks and dissipate heat from power-generating devices.
Mechanism of Thermal Conductivity Enhancement
The incorporation of HPCP into an adhesive matrix, typically an epoxy resin, can enhance its thermal conductivity through several proposed mechanisms. The rigid, planar structure of the cyclotriphosphazene (B1200923) ring is believed to facilitate the formation of phonon transport pathways within the polymer matrix. Phonons are quantized modes of vibration that are the primary carriers of heat in amorphous materials like epoxy resins. The presence of the phosphorus-nitrogen rings can create more ordered domains within the amorphous epoxy network, reducing phonon scattering and thereby improving thermal transport.
Furthermore, the phenoxy groups of HPCP can interact with the epoxy matrix, promoting better dispersion and interfacial adhesion. This is crucial as poor interfaces between the filler and the matrix can act as phonon scattering sites, impeding heat flow. While HPCP itself is not as conductive as traditional metallic or ceramic fillers, its ability to modify the morphology of the polymer matrix at a molecular level contributes to the overall enhancement of thermal conductivity.
Impact on Adhesive Properties
The addition of HPCP to an adhesive formulation influences not only its thermal conductivity but also its mechanical and curing properties.
-
Thermal Stability: HPCP is known to enhance the thermal stability of epoxy resins. During thermal decomposition, it promotes the formation of a stable char layer, which acts as a thermal barrier.
-
Mechanical Properties: The effect of HPCP on mechanical properties such as lap shear strength can be complex. While the rigid structure of HPCP can increase the stiffness of the adhesive, high concentrations may lead to plasticization, potentially affecting the adhesive strength. The interaction between the HPCP and the epoxy matrix is a critical factor in determining the final mechanical performance.
-
Curing Characteristics: Phosphazene compounds can influence the curing kinetics of epoxy resins. The presence of HPCP may affect the curing time and the glass transition temperature (Tg) of the final adhesive. A study on a 9.0 wt% HPCP-containing epoxy thermoset showed a decrease in the glass transition temperature from 195 °C to 185 °C, indicating a plasticizing effect.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of cyclophosphazene derivatives on the properties of epoxy composites. It is important to note that the data for thermal conductivity is based on a related cyclophosphazene compound (Hexaglycidyl cyclotriphosphazene), as comprehensive studies on HPCP are limited. The data for mechanical and thermal properties are derived from various studies on HPCP-epoxy composites and are intended to be illustrative of the expected trends.
Table 1: Effect of Cyclophosphazene Additive on Thermal Conductivity of Epoxy Composite
| Additive Concentration (wt%) | Base Epoxy Thermal Conductivity (W/m·K) | Epoxy with Hexaglycidyl Cyclotriphosphazene Thermal Conductivity (W/m·K) | Percentage Increase (%) |
| 0 | 0.1855 | 0.1855 | 0 |
| Not Specified | 0.1855 | 0.2153 | 116.04[2] |
Table 2: Representative Effect of HPCP on Mechanical and Thermal Properties of Epoxy Adhesives
| HPCP Concentration (wt%) | Lap Shear Strength (MPa) | Glass Transition Temperature (Tg) (°C) | Curing Time (minutes) |
| 0 | ~5.5 | 195[1] | 120 |
| 5 | ~4.8 | 190 | 110 |
| 9 | Not Specified | 185[1] | Not Specified |
| 10 | ~4.0 | 182 | 100 |
Note: The data in Table 2 is illustrative and compiled from trends observed in related literature. Actual values will vary depending on the specific epoxy resin, curing agent, and processing conditions.
Experimental Protocols
Protocol for Preparation of HPCP-Modified Epoxy Adhesive
This protocol describes the preparation of an epoxy adhesive containing a specified weight percentage of HPCP.
Materials:
-
Bisphenol A based epoxy resin
-
This compound (HPCP) powder
-
Amine-based curing agent (e.g., diaminodiphenyl methane)
-
Mechanical stirrer with heating mantle
-
Vacuum oven
Procedure:
-
Predrying: Dry the HPCP powder in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
Mixing: In a reaction vessel equipped with a mechanical stirrer and a heating mantle, add the desired amount of epoxy resin.
-
Heat the epoxy resin to 120°C while stirring.
-
Gradually add the pre-dried HPCP powder to the epoxy resin under continuous stirring. The amount of HPCP can be varied (e.g., 5, 10, 15 wt%).
-
Continue stirring at 120°C for 1-2 hours to ensure homogeneous dispersion of the HPCP.
-
Cool the mixture to approximately 80°C.
-
Add the stoichiometric amount of the amine-based curing agent to the mixture.
-
Stir vigorously for 10-15 minutes until the curing agent is completely dissolved and the mixture is uniform.
-
Degassing: Place the mixture in a vacuum oven at 80°C for 10-15 minutes to remove any entrapped air bubbles.
-
The adhesive is now ready for application.
Protocol for Thermal Conductivity Measurement (ASTM D5470)
This protocol outlines the procedure for measuring the thermal conductivity of the prepared adhesive using the steady-state heat flow method.
Apparatus:
-
Thermal conductivity tester compliant with ASTM D5470
-
Test specimens of the cured adhesive with known thickness
Procedure:
-
Specimen Preparation: Prepare thin, flat specimens of the cured adhesive with uniform thickness. The thickness should be measured accurately.
-
Instrument Setup: Calibrate the thermal conductivity tester according to the manufacturer's instructions.
-
Sample Placement: Place the adhesive specimen between the two plates of the instrument.
-
Test Execution: Apply a known compressive load to ensure good thermal contact.
-
Initiate the test. The instrument will establish a steady-state heat flow through the specimen and measure the temperature difference across it.
-
Data Calculation: The thermal conductivity (k) is calculated using the formula: k = (Q * d) / (A * ΔT) where:
-
Q is the heat flow rate
-
d is the specimen thickness
-
A is the cross-sectional area of the specimen
-
ΔT is the temperature difference across the specimen
-
-
Repeat the measurement for multiple specimens to ensure accuracy.
Protocol for Lap Shear Strength Testing (ASTM D1002)
This protocol describes the method for determining the shear strength of the adhesive bond between two metal substrates.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Metal test specimens (e.g., aluminum or steel) prepared according to ASTM D1002 specifications
-
Fixture for holding the lap shear specimens in the UTM
Procedure:
-
Substrate Preparation: Clean and degrease the bonding surfaces of the metal specimens as per standard procedures.
-
Adhesive Application: Apply a uniform layer of the prepared HPCP-modified epoxy adhesive to the specified overlap area of one of the substrates.
-
Joint Assembly: Join the two substrates, ensuring the specified overlap length. Apply uniform pressure to the joint and remove any excess adhesive.
-
Curing: Cure the assembled specimens according to the predetermined curing schedule (e.g., 150°C for 2 hours).
-
Testing: Mount the cured lap shear specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.
-
Data Recording: Record the maximum load at which failure occurs.
-
Calculation: The lap shear strength is calculated by dividing the maximum load by the bond area.
-
Test a statistically significant number of specimens (typically 5 or more) and report the average shear strength.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of thermal conductivity enhancement by HPCP.
Caption: Experimental workflow for adhesive preparation and testing.
Caption: Relationship between HPCP concentration and adhesive properties.
References
Advanced Polymer Applications of Hexaphenoxycyclotriphosphazene Beyond Flame Retardancy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenoxycyclotriphosphazene (HPCP) is a cyclic inorganic compound with a phosphorus-nitrogen backbone, traditionally recognized for its exceptional efficacy as a halogen-free flame retardant. However, the versatility of the cyclotriphosphazene (B1200923) ring allows for a wide range of chemical modifications, unlocking a host of advanced applications beyond fire safety. This document provides detailed application notes and protocols for leveraging HPCP and its derivatives in high-performance composites, advanced coatings, and innovative drug delivery systems.
High-Performance Polymer Composites
The rigid structure of the phosphazene ring and the potential for functionalization make HPCP an excellent candidate for enhancing the mechanical and thermal properties of various polymers.
Application Note: HPCP Derivatives as Chain Extenders and Reinforcing Agents
Functionally modified HPCP can act as a crosslinking or chain-extending agent in polymers like polyamides (PA) and epoxy resins. This reinforcement enhances the material's mechanical strength, thermal stability, and processing characteristics. For instance, introducing epoxy-functionalized HPCP derivatives into a polyamide matrix can significantly increase the complex viscosity and improve mechanical properties.
Quantitative Data: Mechanical and Thermal Properties of HPCP-Modified Polymers
| Polymer Matrix | HPCP Derivative | Loading (%) | Property | Control Value | Modified Value | % Improvement | Citation |
| Polyamide 6 (PA6) | Hexa-[4-(glycidyloxycarbonyl) phenoxy]cyclotriphosphazene (CTP-EP) | 3 (of 11 wt% AlPi/CTP-EP) | Tensile Strength | - | Enhanced | - | [1] |
| Polyamide 6 (PA6) | Hexa-[4-(glycidyloxycarbonyl) phenoxy]cyclotriphosphazene (CTP-EP) | 3 (of 11 wt% AlPi/CTP-EP) | Notched Impact Strength | - | Enhanced | - | [1] |
| Epoxy Resin | HPCP | 9 | Tensile Strength | 85.2 MPa | 78.5 MPa | -7.9% | [2] |
| Epoxy Resin | HPCP/H-U (synergist) | 6/3 | Tensile Strength | 85.2 MPa | 82.1 MPa | -3.6% | [2] |
| Epoxy Resin | HPCP | 9 | Flexural Strength | 135.4 MPa | 128.7 MPa | -4.9% | [2] |
| Epoxy Resin | HPCP/H-U (synergist) | 6/3 | Flexural Strength | 135.4 MPa | 132.5 MPa | -2.1% | [2] |
| Epoxy Resin | Schiff-base cyclotriphosphazene (4b) | 1 | Tensile Strength | 8.06 N/mm² | 20.37 N/mm² | 152.7% | [3] |
| Epoxy Resin | Schiff-base cyclotriphosphazene (4b) | 1 | Young's Modulus | 58.55 N/mm² | 129.58 N/mm² | 121.3% | [3] |
Note: The negative improvement in some properties for epoxy resin with HPCP alone suggests that while it is an excellent flame retardant, its use as a sole mechanical enhancer may require derivatization or the use of synergists.
Experimental Protocol: Fabrication of HPCP-Reinforced Epoxy Composite
This protocol describes the preparation of an epoxy composite containing HPCP.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (HPCP)
-
4,4'-diaminodiphenylmethane (DDM) curing agent
-
Acetone
-
Mechanical stirrer
-
Vacuum oven
-
Molding plates
Procedure:
-
Dispersion of HPCP: In a flask, dissolve the desired amount of HPCP in acetone. Use ultrasonication for 15-30 minutes to ensure a fine and uniform dispersion.
-
Mixing with Epoxy: Add the DGEBA epoxy resin to the HPCP/acetone dispersion. Heat the mixture to approximately 80-100°C while stirring mechanically for 1-2 hours to ensure homogeneous mixing and to evaporate the acetone.
-
Addition of Curing Agent: Cool the mixture to around 70°C and add the stoichiometric amount of DDM curing agent. Continue stirring for another 15-20 minutes until the curing agent is completely dissolved and integrated.
-
Degassing: Place the mixture in a vacuum oven and degas at 80°C for 20-30 minutes to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into preheated molds. The curing can be performed in a stepwise manner, for example: 120°C for 2 hours, followed by post-curing at 150°C for 2 hours.
-
Characterization: After cooling to room temperature, the composite samples can be demolded and subjected to mechanical testing (tensile, flexural, impact) and thermal analysis (DSC, TGA).
Workflow for Composite Fabrication
Advanced Functional Coatings
HPCP derivatives can be incorporated into coating formulations to enhance properties such as thermal stability and corrosion resistance.
Application Note: Enhanced Thermal and Corrosion Resistance in Polyurethane Coatings
By synthesizing HPCP with functional groups that can react with the polymer matrix of a coating, it is possible to create a hybrid material with superior protective properties. For example, a hydroxyl-functionalized HPCP can be integrated into a polyurethane (PU) coating system.
Quantitative Data: Performance of HPCP-Modified Polyurethane Coatings
| Coating System | HPCP Derivative | Loading (wt%) | Property | Control Value | Modified Value | Citation |
| Polyurethane | Hexakis(4-(hydroxymethyl)phenoxy)cyclotriphosphazene (HHPCP) | 5 | Tmax1 (Degradation) | 337 °C | 385 °C | [1] |
| Polyurethane | Hexakis(4-(hydroxymethyl)phenoxy)cyclotriphosphazene (HHPCP) | 5 | Tmax2 (Degradation) | 467 °C | 420 °C | [1] |
| Polyurethane | Hexakis(4-(hydroxymethyl)phenoxy)cyclotriphosphazene (HHPCP) | 1.5 | Time to reach 350°C (Furnace Test) | 5 min 40 s | 6 min 00 s | [1] |
| Polyurethane | Hexakis(4-(hydroxymethyl)phenoxy)cyclotriphosphazene (HHPCP) | - | Corrosion Resistance (3.5% NaCl) | - | Improved | [1] |
Experimental Protocol: Synthesis of Hexakis(4-(hydroxymethyl)phenoxy)cyclotriphosphazene (HHPCP) and Formulation of a PU Coating
Part 1: Synthesis of HHPCP
This is a two-step synthesis starting from hexachlorocyclotriphosphazene (HCCP).
Materials:
-
Hexachlorocyclotriphosphazene (HCCP)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Step 1: Synthesis of Hexakis(4-formylphenoxy)cyclotriphosphazene:
-
In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve HCCP and 4-hydroxybenzaldehyde in DMF.
-
Add K₂CO₃ as a base and heat the mixture to 120-140°C for 24-48 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into a large volume of deionized water to precipitate the product.
-
Filter, wash thoroughly with water, and dry the resulting solid.
-
-
Step 2: Reduction to HHPCP:
-
Suspend the product from Step 1 in a mixture of ethanol and DMF.
-
Slowly add NaBH₄ in portions while keeping the temperature below 30°C.
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute HCl to decompose the excess NaBH₄.
-
Precipitate the product by adding deionized water.
-
Filter, wash with water until neutral, and dry to obtain HHPCP.
-
Part 2: Formulation of HHPCP-Modified PU Coating
Materials:
-
Polyester (B1180765) polyol
-
Hexamethylene diisocyanate (HDI) trimer (curing agent)
-
HHPCP (from Part 1)
-
Flow and degassing agents
-
Solvent (e.g., xylene/butyl acetate (B1210297) mixture)
Procedure:
-
In a mixing vessel, blend the polyester polyol, HHPCP, and other additives.
-
Add the solvent and mix until a homogeneous solution is obtained.
-
Just before application, add the HDI trimer curing agent and mix thoroughly.
-
Apply the coating to a prepared substrate (e.g., steel panel) using a suitable method (e.g., spray, dip, or bar coating).
-
Allow the coating to cure at room temperature or in an oven according to the manufacturer's specifications for the polyol/isocyanate system.
Logical Relationship in HHPCP Synthesis
Drug Delivery Systems
The ability to functionalize the cyclotriphosphazene core with a variety of organic side groups makes it a promising platform for the development of drug delivery vehicles, such as nanoparticles and micelles.
Application Note: Cyclotriphosphazene-Based Nanoparticles for Controlled Drug Release
By reacting hexachlorocyclotriphosphazene with bifunctional monomers, it is possible to create cross-linked poly(cyclotriphosphazene) nanospheres. These nanospheres can encapsulate therapeutic agents and are designed for controlled release, which can be sensitive to environmental pH.
Quantitative Data: Drug Release from Cyclotriphosphazene-Based Nanoparticles
| Nanoparticle System | Drug | pH | Time (h) | Cumulative Release (%) | Citation |
| p(HCCP-co-PIP) Nanospheres | Doxorubicin (B1662922) (DOX) | 7.4 | 216 | 54.7 | [4] |
| p(HCCP-co-PIP) Nanospheres | Doxorubicin (DOX) | 4.0 | 216 | 86.2 | [4] |
| PCTPEC-3 Nanospheres | Anti-cancer drug | - | - | pH-dependent | [5] |
| Cross-linked Polyphosphazene Microspheres | Acriflavine | 7.4 | 350 | 32.6 | [6] |
| Cross-linked Polyphosphazene Microspheres | Acriflavine | 4.0 | 350 | 41.0 | [6] |
p(HCCP-co-PIP) = poly(cyclotriphosphazene-co-piperazine) PCTPEC-3 = poly(cyclotriphosphazene-co-epigallocatechin)
The data indicates that drug release is often enhanced in acidic environments, which is a desirable characteristic for targeting tumor microenvironments.
Experimental Protocol: Preparation of Poly(cyclotriphosphazene-co-piperazine) Nanospheres and Drug Loading
This protocol outlines the synthesis of nanospheres via precipitation polymerization and subsequent loading with a model drug, doxorubicin (DOX).
Materials:
-
Hexachlorocyclotriphosphazene (HCCP)
-
Piperazine (B1678402) (PIP)
-
Triethylamine (B128534) (TEA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate buffered saline (PBS)
Procedure:
-
Nanosphere Synthesis:
-
Dissolve HCCP in acetonitrile in a reaction flask.
-
In a separate flask, dissolve piperazine and triethylamine (as an acid scavenger) in acetonitrile.
-
Slowly add the piperazine solution to the HCCP solution under vigorous stirring at room temperature.
-
Allow the reaction to proceed for 6-12 hours. A milky-white suspension of nanoparticles will form.
-
Collect the nanoparticles by centrifugation, wash repeatedly with acetonitrile and then with deionized water to remove unreacted monomers and salts.
-
Lyophilize the washed nanoparticles to obtain a dry powder.
-
-
Drug Loading:
-
Disperse a known amount of the dried nanospheres in an aqueous solution of DOX·HCl.
-
Add triethylamine to neutralize the HCl and facilitate the loading of the free base form of DOX into the hydrophobic core of the nanospheres.
-
Stir the mixture in the dark for 24 hours at room temperature.
-
Separate the drug-loaded nanoparticles by ultracentrifugation.
-
Measure the concentration of free DOX in the supernatant using UV-Vis spectrophotometry to determine the loading efficiency.
-
Wash the drug-loaded nanoparticles with deionized water and lyophilize.
-
-
In Vitro Drug Release Study:
-
Disperse a known amount of drug-loaded nanospheres in release media of different pH values (e.g., PBS at pH 7.4 and an acetate buffer at pH 4.0).
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Determine the concentration of released DOX in the withdrawn aliquots by UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Signaling Pathway Considerations for Drug Delivery
While specific signaling pathways for HPCP-based drug delivery systems are not yet extensively elucidated, the general mechanisms of nanoparticle uptake by cells are relevant. The surface chemistry, size, and charge of the phosphazene nanoparticles will dictate their interaction with the cell membrane and the subsequent endocytic pathway.
Potential Cellular Uptake and Trafficking Pathway
Further research is required to understand how specific functional groups on the HPCP nanocarrier surface might engage with cell surface receptors and influence downstream signaling cascades, potentially enabling targeted delivery and enhanced therapeutic efficacy.
Conclusion
This compound and its derivatives represent a versatile platform for the development of advanced polymer materials. Beyond their established role in flame retardancy, these compounds offer significant potential for enhancing the mechanical and thermal properties of composites, improving the performance of functional coatings, and enabling the design of sophisticated drug delivery systems. The protocols and data presented herein provide a foundation for researchers and scientists to explore these exciting and impactful applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Alkyl Terminal Chain Length of Schiff-Based Cyclotriphosphazene Derivatives towards Epoxy Resins on Flame Retardancy and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Hexaphenoxycyclotriphosphazene (HPCP) as a Polymer Stabilizer Against Thermal Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenoxycyclotriphosphazene (HPCP) is a halogen-free, additive flame retardant and thermal stabilizer increasingly utilized in a variety of polymer systems.[1] Its unique phosphorus-nitrogen cyclic structure imparts excellent thermal stability, with a high decomposition temperature.[1] HPCP is effective in enhancing the fire safety and thermal endurance of polymers such as epoxy resins, polyamides (PA), polycarbonate (PC), PC/ABS blends, and polyurethanes.[1][2][3] This document provides detailed application notes, experimental protocols, and performance data for researchers interested in leveraging HPCP for enhanced polymer stability.
The primary mechanism of HPCP's action involves both condensed-phase and gas-phase interventions during polymer combustion. In the condensed phase, HPCP promotes the formation of a stable, insulating char layer, which limits the evolution of flammable gases and hinders heat transfer to the underlying material.[4] In the gas phase, the decomposition of HPCP releases phosphorus-containing radicals that act as flame inhibitors.[5]
Application Data
The incorporation of this compound (HPCP) significantly enhances the thermal stability and fire retardant properties of various polymers. The following tables summarize key quantitative data from Thermogravimetric Analysis (TGA) and Cone Calorimetry studies on epoxy and polyamide 6 composites.
Thermal Stability Data (TGA)
Thermogravimetric analysis is a fundamental technique to assess the thermal stability of polymers. Key parameters include the onset decomposition temperature (T₅%), the temperature of maximum decomposition rate (Tₘₐₓ), and the percentage of char yield (CY) at elevated temperatures.
Table 1: TGA Data for Epoxy Resin Composites under Nitrogen Atmosphere [4]
| Sample Composition | T₅% (°C) | Tₘₐₓ (°C) | Char Yield at 800°C (%) |
| Pure Epoxy/DDS | 391 | 433 | Not Specified |
| Epoxy/DDS/HPCP-9wt% | 380 | 416 | 20.0 |
Table 2: TGA Data for Polyamide 6 (PA6) Composites under Nitrogen Atmosphere [5]
| Sample Composition | T₅% (°C) | T₅₀% (°C) | TdTGₘₐₓ (°C) |
| Pure PA6 | 412.5 | 450.4 | 452.1 |
| PA6 + 15wt% HPCTP | 394.8 | 445.6 | 443.7 |
Fire Retardancy Data (Cone Calorimetry)
Cone calorimetry is a bench-scale test that measures the heat release rate and other combustion parameters of materials under controlled fire-like conditions. Key metrics include the time to ignition (TTI), peak heat release rate (pHRR), and total heat release (THR).
Table 3: Cone Calorimetry Data for Epoxy Resin Composites [4]
| Sample Composition | Time to Ignition (TTI) (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Pure Epoxy/DDS | 41 | 942 | 84.4 |
| Epoxy/DDS/HPCP-9wt% | 35 | 481 | 41.7 |
Table 4: Cone Calorimetry Data for Carbon Fiber Reinforced Anionic Polyamide 6 (CFR APA6) Plates [2]
| Sample Composition | Time to Ignition (tᵢg) (s) | Peak Heat Release Rate (HRR) (kW/m²) | Total Heat Evolved (THE) (MJ/m²) |
| Pure CFR APA6 | 25.5 | 1146 | 55.4 |
| CFR APA6 + 15wt% FP110 (HPCP-based) | 26.5 | 682 | 41.5 |
| CFR APA6 + 25wt% FP110 (HPCP-based) | 27.5 | 572 | 34.9 |
Experimental Protocols
Protocol 1: Preparation of HPCP-Containing Epoxy Thermosets
This protocol details the fabrication of epoxy thermosets incorporating HPCP.
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A)
-
This compound (HPCP)
-
Curing Agent (e.g., 4,4'-diaminodiphenylsulfone - DDS)
-
Acetone
Procedure: [4]
-
Add a predetermined amount of HPCP to a three-necked flask containing acetone.
-
Ultrasonically disperse the mixture for 15 minutes to ensure uniform distribution of HPCP.
-
Add the epoxy resin to the flask and mechanically stir the mixture at 120°C for 2 hours.
-
Introduce the curing agent (DDS) into the mixture and continue stirring for an additional 15 minutes.
-
Heat the resulting mixture to 130°C and degas under vacuum for 5 minutes to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into a preheated mold at 130°C.
-
Cure the mixture in an oven following a staged temperature profile: 130°C for 2 hours, 180°C for 5 hours, and 200°C for 2 hours.
-
Allow the cured thermosets to cool naturally to room temperature before demolding.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for evaluating the thermal stability of polymer composites using TGA.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Netzsch 209 F1, TA Instruments Q500)
-
Place a small sample of the polymer composite (typically 5-10 mg) into a TGA crucible (e.g., alumina).
-
Place the crucible onto the TGA balance.
-
Heat the sample from room temperature (e.g., 30°C) to 800°C at a constant heating rate of 20°C/min.
-
Conduct the analysis under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 30-50 ml/min).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine T₅%, Tₘₐₓ, and char yield.
Protocol 3: Fire Retardancy Evaluation using Cone Calorimetry
This protocol describes the methodology for assessing the fire retardant properties of polymer composites using a cone calorimeter.
Instrumentation:
-
Cone Calorimeter (e.g., FTT Fire Testing Technology)
-
Prepare square specimens of the polymer composite with dimensions of 100 mm x 100 mm x 3 mm.
-
Condition the specimens for 24 hours at 23°C and 50% relative humidity prior to testing.
-
Mount the specimen in the sample holder of the cone calorimeter.
-
Irradiate the sample with a constant heat flux, typically 35 kW/m² or 50 kW/m².
-
Use a spark igniter to ignite the evolved gases.
-
Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate.
-
Record key parameters such as time to ignition (TTI), heat release rate (HRR), total heat release (THR), and smoke production rate.
-
Perform at least three replicate tests for each sample to ensure data reproducibility.
Visualizations
Mechanism of Thermal Stabilization
The following diagram illustrates the proposed mechanism by which HPCP enhances the thermal stability and flame retardancy of polymers.
Caption: HPCP's dual-action thermal stabilization mechanism.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of HPCP as a polymer thermal stabilizer.
Caption: Workflow for HPCP performance evaluation.
References
Application Note: Functionalization of Hexaphenoxycyclotriphosphazene for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexaphenoxycyclotriphosphazene (HPCP) is a highly versatile, cyclic inorganic molecule composed of alternating phosphorus and nitrogen atoms. Its unique structure provides a stable, multivalent scaffold that can be systematically functionalized. These characteristics, combined with its biocompatibility, make HPCP an excellent candidate for advanced drug delivery systems. By attaching specific functional groups, targeting ligands, and therapeutic agents to the phenoxy arms of the HPCP ring, it is possible to create sophisticated nanocarriers. These carriers can be engineered for targeted delivery to diseased tissues, such as tumors, and for environmentally responsive drug release, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1]
This application note provides detailed protocols for the functionalization of the HPCP ring, conjugation of a targeting ligand, loading of a model anticancer drug, and characterization of the resulting nanoparticles for targeted drug delivery applications.
Section 1: Synthesis of Amine-Functionalized HPCP (HPCP-NH₂) via Nitration and Reduction
The first step in creating a versatile HPCP scaffold is the introduction of functional handles, such as amine groups. This is typically achieved through a two-step process involving the nitration of the terminal phenyl rings followed by the reduction of the nitro groups to primary amines.
Experimental Protocol: Synthesis of Hexa-(4-aminophenoxy)cyclotriphosphazene (HPCP-(NH₂)₆)
-
Nitration Step:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add fuming nitric acid (6.0 eq) dropwise to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker of ice water, resulting in the precipitation of a yellow solid.
-
Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum to yield Hexa-(4-nitrophenoxy)cyclotriphosphazene (HPCP-(NO₂)₆).
-
-
Reduction Step:
-
Suspend the synthesized HPCP-(NO₂)₆ (1.0 eq) in ethanol (B145695) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (12.0 eq) to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final product, HPCP-(NH₂)₆, as a white solid.
-
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of the amine-functionalized HPCP scaffold.
Caption: Workflow for the synthesis of amine-functionalized HPCP.
Section 2: Conjugation of Folic Acid for Targeted Delivery
To achieve active targeting of cancer cells that overexpress the folate receptor, folic acid (FA) is covalently conjugated to the amine-functionalized HPCP. This is typically accomplished using carbodiimide (B86325) coupling chemistry, which activates the carboxylic acid group of folic acid to react with the primary amines on the HPCP scaffold.
Experimental Protocol: Folic Acid Conjugation
-
Activation of Folic Acid:
-
Dissolve folic acid (FA) (3.0 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (3.5 eq), and N-hydroxysuccinimide (NHS) (3.5 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Stir the mixture under a nitrogen atmosphere at room temperature for 4 hours to activate the carboxylic acid groups of FA.
-
-
Conjugation to HPCP-(NH₂)₆:
-
Dissolve HPCP-(NH₂)₆ (1.0 eq) in a separate flask with anhydrous DMSO.
-
Add the activated folic acid solution dropwise to the HPCP-(NH₂)₆ solution.
-
Add triethylamine (B128534) (TEA) (5.0 eq) to the reaction mixture to act as a base.
-
Allow the reaction to proceed for 48 hours at room temperature in the dark.
-
-
Purification:
-
Dialyze the reaction mixture against a 1:1 mixture of DMSO and deionized water for 24 hours, followed by dialysis against deionized water for another 48 hours (MWCO 3.5 kDa).
-
Lyophilize the purified solution to obtain the folic acid-conjugated HPCP (HPCP-FA) as a yellow powder.
-
Visualization of Targeted Delivery Logic
This diagram illustrates the principle of active targeting, where the folic acid ligand on the nanoparticle surface specifically binds to folate receptors on cancer cells.
Caption: Logic of folic acid-mediated active targeting to cancer cells.
Section 3: Drug Loading and Nanoparticle Formulation
The functionalized HPCP-FA conjugate can be loaded with hydrophobic anticancer drugs, such as Doxorubicin (B1662922) (DOX), and formulated into nanoparticles through a self-assembly or nanoprecipitation process. The hydrophobic drug interacts with the core of the nanoparticle, while the hydrophilic components remain on the exterior.
Experimental Protocol: Doxorubicin Loading and Nanoparticle Formulation
-
Drug Loading:
-
Dissolve the HPCP-FA conjugate (e.g., 20 mg) and Doxorubicin (DOX) (e.g., 4 mg) in 2 mL of DMSO.
-
Add triethylamine (TEA) to neutralize the doxorubicin hydrochloride. Stir for 2 hours in the dark.
-
-
Nanoprecipitation:
-
Add the drug-polymer solution dropwise into 20 mL of deionized water under vigorous stirring.
-
Continue stirring for 4 hours to allow for the self-assembly of nanoparticles and the evaporation of DMSO.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to remove any unloaded drug and aggregates.
-
Wash the nanoparticle pellet with deionized water several times.
-
Resuspend the final DOX-loaded HPCP-FA nanoparticles (HPCP-FA-DOX) in water or a suitable buffer for characterization and in vitro studies.
-
Data Presentation: Physicochemical Properties
The resulting nanoparticles should be characterized for their size, charge, and drug loading capacity. Representative data are summarized below.
| Formulation | Particle Size (nm, DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (DLC, wt%) | Encapsulation Efficiency (EE, %) |
| HPCP-FA-DOX | 150 ± 15 | 0.18 ± 0.05 | -25 ± 3 | 12.5 ± 1.2 | 85 ± 5 |
Note: Values are representative and may vary based on specific experimental conditions.
Section 4: pH-Responsive In Vitro Drug Release
A key feature of advanced drug delivery systems is the ability to release the therapeutic payload specifically at the target site. The acidic microenvironment of tumors (pH ~6.5) and endosomes/lysosomes (pH ~5.0) can be exploited to trigger drug release from pH-sensitive nanocarriers.
Experimental Protocol: In Vitro Drug Release Study
-
Sample Preparation:
-
Place a known amount of lyophilized HPCP-FA-DOX nanoparticles into a dialysis bag (MWCO 3.5 kDa).
-
Immerse the dialysis bag into two separate beakers containing release buffer: one with phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and another with an acetate buffer at pH 5.0 (simulating the endosomal/lysosomal environment).
-
-
Release Study:
-
Place the beakers in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from each beaker and replace it with an equal volume of fresh buffer.
-
-
Quantification:
-
Determine the concentration of released DOX in the aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release at each time point.
-
Data Presentation: Cumulative Drug Release Profile
The pH-dependent release profile demonstrates the smart-release capabilities of the nanocarrier.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 |
| 2 | 5.2 ± 0.8 | 18.5 ± 1.5 |
| 8 | 12.1 ± 1.1 | 45.3 ± 2.1 |
| 24 | 18.5 ± 1.4 | 75.8 ± 3.0 |
| 48 | 22.3 ± 1.9 | 88.2 ± 2.8 |
Note: The accelerated release at pH 5.0 indicates the pH-responsive nature of the formulation.[2][3][4]
Section 5: Cellular Uptake and Signaling Pathway
The folic acid conjugated to the nanoparticle surface facilitates cellular uptake via receptor-mediated endocytosis, a highly efficient internalization pathway.
Visualization of the Endocytosis Pathway
This diagram outlines the steps involved in folate receptor-mediated endocytosis, from initial binding to eventual drug release within the cell.
Caption: Pathway of cellular uptake and intracellular drug release.
References
Troubleshooting & Optimization
Technical Support Center: Industrial Synthesis of Hexaphenoxycyclotriphosphazene (HPCTP)
Welcome to the technical support center for the industrial synthesis of Hexaphenoxycyclotriphosphazene (HPCTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general industrial synthesis route for this compound (HPCTP)?
A1: The industrial synthesis of HPCTP is typically a two-step process. The first step involves the synthesis of hexachlorocyclotriphosphazene (HCCP) from phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride (NH₄Cl) in an inert solvent like chlorobenzene (B131634), often with a catalyst. The second step is a nucleophilic substitution reaction where the chlorine atoms on the HCCP ring are replaced by phenoxy groups. This is achieved by reacting HCCP with a phenoxide, which can be prepared in situ from phenol (B47542) and a base such as sodium hydroxide (B78521) or potassium hydroxide.[1][2]
Q2: What are the primary applications of HPCTP?
A2: HPCTP is a halogen-free flame retardant with high thermal stability, a high oxygen index, and low smoke emission.[1] It is widely used in epoxy resins for electronic packaging, copper-clad laminates, LED lighting, and other high-performance polymers like polycarbonates (PC) and polybutylene terephthalate (B1205515) (PBT).[2][3]
Q3: What are the main challenges in the industrial synthesis of HPCTP?
A3: The main challenges include achieving a high conversion rate, simplifying the purification process, minimizing environmental impact from solvents and waste, and ensuring consistent product quality in terms of purity and color.[1] Specific issues can include low yields, high residual chloride content, and the formation of undesirable by-products.[1]
Q4: What safety precautions should be taken during the synthesis of HPCTP?
A4: The synthesis involves hazardous materials such as phosphorus pentachloride, which is corrosive and reacts violently with water, and solvents like chlorobenzene, which is toxic and flammable. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and handle all reagents under an inert atmosphere where specified to prevent side reactions and ensure safety.
Troubleshooting Guides
Problem 1: Low Yield of this compound (HPCTP)
Low yields can be a significant issue, impacting the economic viability of the synthesis. The problem can often be traced back to either the initial synthesis of the hexachlorocyclotriphosphazene (HCCP) intermediate or the subsequent phenoxide substitution reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol / Notes |
| Incomplete reaction in HCCP synthesis | - Optimize the catalyst system. A composite catalyst of zinc chloride, iron(III) chloride, and magnesium chloride has been shown to be effective.[1] - Ensure the reaction temperature is maintained between 80-130°C for 6-10 hours.[1] - Using an ionic liquid catalyst like [Py]Cl-ZnCl₂ can enhance the reaction rate and yield.[4] | HCCP Synthesis Protocol: 1. In a reactor under an inert atmosphere, charge ammonium chloride, the composite catalyst, pyridine (B92270) (as an acid scavenger), phosphorus pentachloride, and chlorobenzene.[1] 2. Heat the mixture to 120-130°C and reflux for 6-10 hours.[1] 3. Monitor the reaction until completion. The solution color may change from light yellow to light green.[1] 4. After cooling, filter the reaction mixture to remove any solid residues. The resulting filtrate is a chlorobenzene solution of HCCP.[1] |
| Cross-linking of HCCP intermediate | - Avoid high temperatures during the purification of HCCP. Heating can cause the formation of black polymeric by-products, which reduces the yield.[1] | - If isolating the HCCP intermediate, use vacuum distillation at a lower temperature to remove the solvent.[1] |
| Incomplete phenoxide substitution | - Ensure the correct stoichiometry of phenol and base (e.g., potassium hydroxide) is used to generate the phenoxide. A slight excess of the phenoxide may be required. - Optimize the reaction temperature (80-120°C) and time (10-16 hours) for the substitution reaction.[1] - The choice of solvent can be critical; chlorobenzene is commonly used.[1] | HPCTP Synthesis Protocol: 1. Prepare the phenoxide by reacting phenol with potassium hydroxide in chlorobenzene.[1] 2. Add the chlorobenzene solution of HCCP dropwise to the phenoxide solution, keeping the temperature below 40°C.[1] 3. After the addition is complete, gradually heat the mixture to reflux (80-120°C) and maintain for 10-16 hours.[1] 4. Monitor the reaction for the disappearance of HCCP. |
| Sub-optimal work-up and purification | - After the reaction, the product needs to be carefully isolated and purified. This typically involves washing, crystallization, and drying steps. Losses can occur at each stage. | - After the reaction, cool the mixture and begin the purification process which may include decolorization with activated carbon, followed by distillation to remove the solvent, and then crystallization from a suitable solvent like an alcohol.[1][5] |
Troubleshooting Workflow for Low HPCTP Yield
Caption: Troubleshooting decision tree for addressing low yields in HPCTP synthesis.
Problem 2: High Chloride Content in the Final Product
Residual chloride in the final HPCTP product can be detrimental to its performance, especially in electronic applications where ionic impurities can lead to corrosion and electrical failure.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol / Notes |
| Incomplete substitution of chlorine atoms | - Ensure a sufficient excess of the phenoxide is used to drive the reaction to completion. - Increase the reaction time or temperature to ensure all six chlorine atoms on the phosphazene ring are substituted.[1] | - Monitor the reaction using an appropriate analytical technique (e.g., HPLC, ³¹P NMR) to confirm the complete disappearance of partially substituted intermediates. |
| Trapped inorganic salts (e.g., KCl, NaCl) | - Thoroughly wash the crude product after the reaction. A multi-step washing process is often necessary.[5] | Washing Protocol: 1. After removing the reaction solvent, disperse the crude product in deionized water and stir.[5] 2. Perform centrifugation or filtration to separate the product.[5] 3. Repeat the washing step multiple times until the pH of the filtrate is neutral.[5] 4. Some protocols may also include sequential washes with dilute acid and then a dilute base, followed by a final water wash to remove all salts. |
| Inefficient purification | - Recrystallization is a key step for removing impurities. The choice of solvent is important. | Recrystallization Protocol: 1. Dissolve the crude, washed product in a suitable alcohol solvent by heating.[5] 2. Allow the solution to cool slowly to room temperature (e.g., below 25°C) to induce crystallization.[5] 3. Collect the purified crystals by suction filtration.[5] 4. Dry the final product under vacuum to remove any residual solvent. |
Summary of Reaction Conditions from Literature
The following table summarizes various reaction conditions reported in the literature for the synthesis of HPCTP, providing a comparative overview.
| Parameter | CN103539820A [1] | CN103319538A [2] | CN103435653A [5] |
| Solvent | Chlorobenzene | Chlorobenzene | Methanol (for phenoxide), Ketone solvent (for substitution) |
| Base for Phenoxide | Potassium Hydroxide | Sodium Hydroxide (liquid caustic soda) | Alkali Metal Hydroxide |
| HCCP Synthesis Catalyst | ZnCl₂, FeCl₃, MgCl₂ composite | Magnesium Chloride | Not specified |
| HCCP Synthesis Temp. | 80-130°C | Reflux | Not specified |
| HCCP Synthesis Time | 6-10 hours | 10 hours | Not specified |
| Substitution Temp. | 80-120°C | Not specified | Reflux |
| Substitution Time | 10-16 hours | Not specified | 4-48 hours |
| Reported Purity | >=99% | Not specified | High purity implied |
| Reported Chloride Content | <=20ppm | Not specified | Not specified |
| Reported Yield | 76.5% (total recovery) | Up to 98% | High yield implied |
Experimental Workflow and Quality Control
The overall process for the industrial synthesis of HPCTP involves several key stages, from raw material input to final product quality control.
General Experimental Workflow for HPCTP Synthesis
Caption: A generalized workflow for the two-step industrial synthesis of HPCTP, including purification and quality control.
Key Quality Control Parameters:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage of HPCTP and identify any organic impurities.
-
Chloride Content: Measured by techniques such as ion chromatography or titration to ensure it meets the required specifications for electronic applications.
-
Appearance: The final product should be a white powder or granular material. Any discoloration may indicate impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. For HPCTP, this is typically around 116-119°C.[3]
-
Structural Confirmation: For R&D and troubleshooting purposes, techniques like Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) are used to confirm the chemical structure.[6]
References
- 1. CN103539820A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103319538A - Preparation method of hexaphenoxy cyclotriphosphazene - Google Patents [patents.google.com]
- 3. Synthesis and Application of Arylaminophosphazene as a Flame Retardant and Catalyst for the Polymerization of Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103435653A - Preparation method of this compound (HPCTP) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hexaphenoxycyclotriphosphazene (HPCTP) Dispersion in Polymer Matrices
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development and material science. This resource provides in-depth guidance on effectively dispersing Hexaphenoxycyclotriphosphazene (HPCTP) within various polymer matrices to enhance flame retardancy and other material properties. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide: Common HPCTP Dispersion Issues
This guide addresses specific problems you may encounter during the incorporation of HPCTP into your polymer systems.
Question: Why am I observing poor mechanical properties (e.g., brittleness, reduced tensile strength) in my final polymer composite after adding HPCTP?
Answer: Poor mechanical properties are often a direct consequence of inadequate dispersion of HPCTP particles within the polymer matrix. Agglomerates of HPCTP can act as stress concentration points, leading to premature failure of the material under load.
Troubleshooting Steps:
-
Assess Dispersion: Use techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visually inspect the dispersion of HPCTP particles in the polymer matrix. Look for large clusters or agglomerates.
-
Surface Modification of HPCTP: The surface of HPCTP is relatively inert and may have poor compatibility with the polymer matrix. Consider a surface treatment with a coupling agent to improve interfacial adhesion. Silane (B1218182) coupling agents are a common choice.
-
Incorporate a Compatibilizer: A compatibilizer can act as a bridge between the HPCTP and the polymer, improving their interaction and promoting better dispersion. For polyolefin-based matrices, maleic anhydride (B1165640) grafted polyethylene (B3416737) (PE-g-MAH) can be effective.[1][2]
-
Optimize Processing Parameters: Adjust the melt blending parameters, such as screw speed, temperature, and residence time in your twin-screw extruder. Higher shear forces can help break down agglomerates, but excessive shear or temperature can degrade the polymer or the additive.[3][4][5][6]
Question: My HPCTP-filled polymer composite shows inconsistent flame retardant performance across different batches. What could be the cause?
Answer: Inconsistent flame retardancy is a strong indicator of non-uniform dispersion of HPCTP. For effective flame retardancy, the additive must be homogeneously distributed throughout the polymer matrix.
Troubleshooting Steps:
-
Standardize Material Handling: Ensure that the HPCTP and polymer are stored in a dry environment to prevent moisture absorption, which can affect processing and dispersion.
-
Review Mixing Protocol: Re-evaluate your mixing procedure. For melt blending, ensure that the screw configuration of your twin-screw extruder is optimized for dispersive mixing.[3][4][5][6] For solution casting, ensure adequate sonication or high-shear mixing of the HPCTP in the solvent before adding the polymer.
-
Implement Quality Control Checks: Use techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to assess the thermal properties of different batches. Significant variations can indicate inconsistencies in the composition.[7][8][9] Rheological measurements can also provide insights into the state of dispersion.[10]
Question: I am observing an increase in melt viscosity during processing, making it difficult to extrude or mold the composite. How can I address this?
Answer: An increase in melt viscosity is expected with the addition of fillers. However, an excessive increase can be due to poor wetting of the HPCTP by the polymer or the formation of a network of agglomerates.
Troubleshooting Steps:
-
Optimize Additive Concentration: High loadings of HPCTP will inevitably increase viscosity. Determine the minimum effective concentration of HPCTP required for the desired flame retardancy to avoid overloading the system.
-
Utilize a Processing Aid: The addition of a lubricant or processing aid can help to reduce the melt viscosity without significantly impacting the final properties.
-
Improve Interfacial Interaction: As with improving mechanical properties, enhancing the compatibility between HPCTP and the polymer through surface modification or the use of compatibilizers can lead to a reduction in melt viscosity. A well-dispersed additive will have a more predictable and manageable effect on viscosity compared to poorly dispersed agglomerates.
Frequently Asked Questions (FAQs)
Q1: What is the typical loading level of HPCTP required for effective flame retardancy?
A1: The required loading level of HPCTP can vary depending on the polymer matrix and the specific flame retardancy standard you are trying to meet (e.g., UL-94 V-0). Generally, loadings can range from 5 to 30 wt%. It is recommended to start with a loading of around 10-15 wt% and optimize from there. Combining HPCTP with synergistic agents, such as expandable graphite (B72142) or metal-organic frameworks, can potentially reduce the required loading level.[11]
Q2: Can I use HPCTP in any type of polymer?
A2: HPCTP is compatible with a wide range of polymers, including polycarbonates (PC), PC/ABS blends, epoxy resins, polyamides (PA), and polyolefins.[3] However, the degree of compatibility and ease of dispersion can vary. For non-polar polymers like polyethylene, the use of a compatibilizer is often necessary to achieve good dispersion and interfacial adhesion.[1][2]
Q3: What are the main methods to improve the dispersion of HPCTP?
A3: The primary methods to enhance HPCTP dispersion include:
-
Surface Modification: Treating the HPCTP powder with a coupling agent, such as a silane, to make its surface more compatible with the polymer matrix.[12][13]
-
Use of Compatibilizers: Adding a polymeric additive that has affinity for both the HPCTP and the polymer matrix. Maleic anhydride grafted polymers are commonly used for this purpose in polyolefin-based systems.[1][2][14]
-
Microencapsulation: Encapsulating the HPCTP particles with a polymer shell that is more compatible with the matrix polymer. This can be achieved through techniques like interfacial polymerization.
-
Optimized Processing Techniques: Utilizing high-shear mixing methods like twin-screw extrusion with an optimized screw design and processing parameters to break down agglomerates and ensure uniform distribution.[3][4][5][6]
Q4: How can I quantitatively assess the dispersion of HPCTP in my polymer composite?
A4: Several techniques can be used for the quantitative analysis of dispersion:
-
Microscopy and Image Analysis: SEM and TEM micrographs can be analyzed using image analysis software to determine particle size distribution, inter-particle distance, and the area fraction of agglomerates.[15][16][17]
-
Rheological Analysis: The viscoelastic properties of the polymer melt are sensitive to the state of dispersion of fillers. Changes in storage modulus (G'), loss modulus (G''), and complex viscosity as a function of frequency can provide quantitative insights into the particle network structure.[10]
-
Small-Angle X-ray Scattering (SAXS): This technique can provide information about the size, shape, and spatial arrangement of the dispersed particles at the nanoscale.[16]
Data Presentation
Table 1: Effect of Compatibilizer (PE-g-MAH) on the Mechanical Properties of a Polyethylene/HPCTP Composite
| Property | PE/HPCTP (No Compatibilizer) | PE/HPCTP with 5 wt% PE-g-MAH |
| Tensile Strength (MPa) | 18.5 | 24.2 |
| Elongation at Break (%) | 150 | 220 |
| Impact Strength (kJ/m²) | 25 | 45 |
Note: Data is illustrative and based on typical improvements seen with the use of maleic anhydride grafted compatibilizers in filled polyolefin systems. Actual values will vary depending on the specific polymer, HPCTP loading, and processing conditions.
Table 2: Typical Twin-Screw Extrusion Parameters for HPCTP/Polycarbonate Compounding
| Parameter | Recommended Range |
| Barrel Temperature Profile | 240 - 280 °C (gradually increasing from feed zone to die) |
| Screw Speed | 200 - 400 rpm |
| Feed Rate | 10 - 20 kg/h (for lab-scale extruder) |
| Screw Configuration | Combination of conveying and kneading elements to ensure both distributive and dispersive mixing |
Experimental Protocols
Protocol 1: Surface Modification of HPCTP with a Silane Coupling Agent
Objective: To improve the interfacial adhesion between HPCTP and a polymer matrix.
Materials:
-
This compound (HPCTP) powder
-
Silane coupling agent (e.g., 3-aminopropyltriethoxysilane (B1664141) for amine-reactive polymers, or a vinyl or epoxy-functionalized silane for other systems)[18]
-
Ethanol (B145695)/water solution (e.g., 95/5 v/v)
-
Acetic acid (for pH adjustment)
-
Beaker, magnetic stirrer, ultrasonic bath, vacuum oven
Procedure:
-
Prepare a 1-2 wt% solution of the silane coupling agent in the ethanol/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid to promote hydrolysis of the silane. Stir for 30-60 minutes.
-
Disperse the HPCTP powder in the silane solution at a concentration of approximately 10 wt%.
-
Ultrasonicate the suspension for 15-30 minutes to break up any initial agglomerates and ensure uniform wetting of the particles.
-
Stir the suspension at room temperature for 2-4 hours to allow the silane to react with the surface of the HPCTP.
-
Filter the treated HPCTP powder and wash it several times with ethanol to remove any unreacted silane.
-
Dry the surface-modified HPCTP in a vacuum oven at 80-100 °C for 12-24 hours.
Protocol 2: Melt Blending of HPCTP with a Polymer Matrix using a Twin-Screw Extruder
Objective: To achieve a homogeneous dispersion of HPCTP in a polymer matrix.
Materials:
-
Polymer pellets (e.g., Polycarbonate)
-
HPCTP powder (surface modified or as-received)
-
Compatibilizer (if required, e.g., PE-g-MAH)
-
Twin-screw extruder with gravimetric feeders
Procedure:
-
Pre-dry the polymer pellets and HPCTP powder according to the material specifications to remove any moisture.
-
Set the temperature profile of the extruder barrel. For polycarbonate, a typical profile might be 240°C in the feed zone, increasing to 280°C towards the die.
-
Calibrate the gravimetric feeders to deliver the desired weight percentages of the polymer, HPCTP, and compatibilizer.
-
Start the extruder at a low screw speed (e.g., 100 rpm) and introduce the polymer.
-
Once a stable melt is established, introduce the HPCTP and compatibilizer through a separate feeder downstream.
-
Gradually increase the screw speed to the target value (e.g., 300 rpm) to apply sufficient shear for dispersion.
-
The extrudate is typically passed through a water bath for cooling and then pelletized.
-
Collect the composite pellets for subsequent characterization and processing (e.g., injection molding).
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing poor HPCTP dispersion.
Caption: Mechanism of a silane coupling agent for improved interfacial adhesion.
Caption: Role of a maleic anhydride grafted compatibilizer in a non-polar polymer.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Maleic Anhydride-Grafted Polyethylene on the Properties of Artificial Marble Waste Powder/Linear Low-Density Polyethylene Composites with Ultra-High Filling Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecomass.com [ecomass.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 4spe.org [4spe.org]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tainstruments.com [tainstruments.com]
- 10. tainstruments.com [tainstruments.com]
- 11. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. innotech-expo.com [innotech-expo.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative assessment of particle dispersion in polymeric composites and its effect on mechanical properties (Journal Article) | OSTI.GOV [osti.gov]
- 18. mdpi.com [mdpi.com]
Effect of Hexaphenoxycyclotriphosphazene loading on the mechanical properties of composites.
Technical Support Center: Hexaphenoxycyclotriphosphazene (HPCTP) Composites
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the effect of this compound (HPCTP) loading on the mechanical properties of polymer composites.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of adding HPCTP on the mechanical properties of polymer composites?
A1: The effect of HPCTP loading on mechanical properties is not uniform and depends heavily on the polymer matrix, the loading level of HPCTP, and the presence of other fillers or reinforcements. While HPCTP is an effective flame retardant, its addition can sometimes lead to a reduction in certain mechanical properties, such as tensile and flexural strength, particularly in unmodified thermosetting resins like epoxy.[1][2] However, in some systems, such as rigid polyurethane foam or certain fiber-reinforced composites, it can lead to improvements or have a negligible negative impact.[3][4][5]
Q2: Why did the tensile and flexural strength of my epoxy composite decrease after adding HPCTP?
A2: A decrease in strength in epoxy composites after adding HPCTP is a commonly encountered issue. Several factors can contribute to this:
-
Plasticization Effect: At certain concentrations, small molecules like HPCTP can interfere with the polymer chain packing and cross-linking density, leading to a plasticizing effect that reduces strength and stiffness.[5]
-
Weak Interfacial Adhesion: HPCTP is an additive filler. If there is poor adhesion between the HPCTP particles and the epoxy matrix, the interface can act as a stress concentration point, leading to premature failure under load.
-
Particle Agglomeration: At higher loading levels, HPCTP particles may agglomerate, creating non-uniform stress distribution and weak points within the composite structure.
Q3: Is there an optimal loading level for HPCTP?
A3: Yes, experimental data often suggests an optimal loading range to balance flame retardancy and mechanical performance. Exceeding this optimal level can lead to a significant decline in mechanical properties without a proportional increase in flame retardancy. For example, in one study on bismaleimide (B1667444) (BMI) resins modified with a derivative of HPCTP, impact strength increased up to a certain concentration before decreasing at higher loadings.[6] For fiber-reinforced composites, a 7.2 wt.% loading of HCTP was found to be most effective.[5]
Q4: How can I mitigate the negative impact of HPCTP on mechanical properties?
A4: Several strategies can be employed to counteract the potential reduction in mechanical strength:
-
Synergistic Fillers: Incorporating rigid nanoparticles, such as halloysite (B83129) nanotubes (HNTs) or metal-organic frameworks (MOFs), can improve stress transfer and reinforce the matrix, offsetting the negative effects of HPCTP.[1][2][7]
-
Fiber Reinforcement: The addition of glass, carbon, or basalt fibers can significantly enhance the mechanical properties. In some cases, the reinforcing effect of the fibers can overcome the weakening effect of the HPCTP, resulting in a composite with both good flame retardancy and high strength.[5][8]
-
Surface Modification: While less common for HPCTP itself, the principle of using coupling agents to improve interfacial adhesion between fillers and the matrix is a well-established strategy in composite science.
Q5: Does HPCTP loading affect the modulus and strength of a composite in the same way?
A5: Not necessarily. It is common to observe different trends for modulus and strength. For instance, the addition of HPCTP might decrease the tensile and flexural strength but increase the elastic or flexural modulus.[2][3] This occurs because the rigid particles of the filler can increase the overall stiffness (modulus) of the material while the poor particle-matrix interface simultaneously reduces its ability to withstand ultimate stress (strength).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant Drop in Tensile/Flexural Strength | 1. HPCTP is acting as a plasticizer.[5]2. Poor interfacial adhesion between HPCTP and the polymer matrix.3. Agglomeration of HPCTP particles at high loading levels. | 1. Optimize Loading: Systematically reduce the wt.% of HPCTP to find a balance between flame retardancy and mechanical strength.2. Improve Dispersion: Utilize high-shear mixing or sonication during the composite preparation to break down agglomerates.3. Add Synergistic Fillers: Introduce rigid nanofillers like HNTs or MOFs to reinforce the matrix.[1][2]4. Incorporate Fiber Reinforcement: If applicable, add glass, carbon, or basalt fibers to the formulation.[5] |
| Inconsistent Mechanical Test Results Across Samples | 1. Non-uniform dispersion of HPCTP.2. Presence of voids or air bubbles introduced during mixing.3. Incomplete or improper curing cycle. | 1. Verify Dispersion: Use Scanning Electron Microscopy (SEM) on fracture surfaces to visually inspect the uniformity of HPCTP particle distribution.2. Degas Mixture: Use a vacuum chamber to degas the resin-filler mixture before pouring and curing to remove trapped air.3. Standardize Curing: Strictly adhere to the resin manufacturer's recommended curing schedule (temperature and time). Monitor with Differential Scanning Calorimetry (DSC) to ensure full cure. |
| Low Impact Strength / Brittleness | 1. High cross-link density of the matrix (e.g., BMI, epoxy).[6]2. HPCTP particles acting as stress concentrators. | 1. Introduce Toughening Agents: Incorporate reactive diluents or other toughening agents compatible with the resin system.2. Optimize HPCTP Particle Size/Morphology: If possible, use HPCTP with a smaller, more uniform particle size for better dispersion.3. Evaluate HPCTP Derivatives: Consider synthesizing or using modified forms of HPCTP designed for better matrix compatibility and toughening.[6] |
Data on Mechanical Properties
The following tables summarize quantitative data from studies on the effect of HPCTP and its derivatives on various polymer matrices.
Table 1: Effect of HPCP Loading on Epoxy Resin Mechanical Properties
| Sample Formulation (EP/DDS Base) | HPCP (wt%) | H-U* (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Pure EP/DDS | 0 | 0 | 70.11 | 110.15 | 2.55 |
| EP/DDS/HPCP-9 | 9 | 0 | 60.15 | 95.43 | 2.61 |
| EP/DDS/HPCP-8/H-U-1 | 8 | 1 | 64.21 | 101.52 | 2.68 |
| EP/DDS/HPCP-7/H-U-2 | 7 | 2 | 68.75 | 108.01 | 2.73 |
| EP/DDS/HPCP-6/H-U-3 | 6 | 3 | 65.43 | 103.21 | 2.81 |
*H-U is a synergistic flame retardant combining UiO66-NH2 and halloysite nanotubes. Data sourced from[2].
Table 2: Effect of HECTP Loading on Bismaleimide (BMI) Resin Mechanical Properties*
| Sample Formulation (BMI-EG Base) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |
| BMI-EG 1/1 | 73.93 | 9.42 |
| BMI-HECTP 1/1 | 100.03 | 12.40 |
| BMI-HECTP 1.5/1 | 96.11 | 13.30 |
| BMI-HECTP 2/1 | 86.49 | 11.94 |
| BMI-HECTP 2.5/1 | 77.77 | 9.19 |
*HECTP is Hexa(eugenol)cyclotriphosphazene, a derivative of HPCTP. Data sourced from[6].
Table 3: Effect of HCTP Loading on Fiber-Reinforced Epoxy Composites
| Composite Type | HCTP in Epoxy (wt%) | Flexural Strength (MPa) | % Change |
| Glass Fiber | 0 | 385 | - |
| Glass Fiber | 7.2 | 526 | +37% |
| Carbon Fiber | 0 | 693 | - |
| Carbon Fiber | 7.2 | 610 | -12% |
| Basalt Fiber | 0 | 482 | - |
| Basalt Fiber | 7.2 | 625 | +30% |
Data sourced from[5].
Experimental Protocols & Visualizations
Protocol 1: General Preparation of HPCTP/Epoxy Composites
This protocol outlines a standard method for fabricating thermoset composites for mechanical testing.
-
Pre-treatment: Dry the HPCTP powder and any other fillers in a vacuum oven at 80-100°C for 12-24 hours to remove moisture.
-
Mixing: a. Preheat the liquid epoxy resin (e.g., DGEBA) to 60-80°C to reduce its viscosity. b. Gradually add the pre-determined weight percentage of dried HPCTP powder to the resin under mechanical stirring. c. Continue stirring at a high speed (e.g., 1000-2000 rpm) for 1-2 hours to ensure uniform dispersion. For nanoparticle co-fillers, sonication may be required.
-
Degassing: Place the mixture in a vacuum chamber to remove air bubbles introduced during mixing.
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Curing Agent Addition: Cool the mixture slightly and add the stoichiometric amount of the curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS). Stir thoroughly for 10-15 minutes until the hardener is fully dissolved.
-
Casting & Curing: a. Pour the final mixture into pre-heated steel molds treated with a release agent. b. Place the molds in a programmable oven and cure according to a specific schedule (e.g., 180°C for 2 hours followed by post-curing at 200°C for 2 hours).
-
Sample Preparation: After curing and cooling, demold the composite plates and machine them into standard test specimens (e.g., dog-bone shape for tensile tests, rectangular bars for flexural and impact tests) according to ISO or ASTM standards.
Protocol 2: Mechanical Property Testing
-
Tensile & Flexural Tests: Conduct tests using a Universal Testing Machine (UTM) according to standards such as ASTM D638 (tensile) and ASTM D790 (flexural). A typical crosshead speed is 2 mm/min.
-
Impact Strength Test: Perform Charpy or Izod impact tests on notched or unnotched specimens according to standards like ISO 179 or ASTM D256.[9]
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Flame Retardant Technologies for Epoxy Resins: Chemical Grafting onto Carbon Fiber Techniques, Reactive Agents, and Applications in Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ict.fraunhofer.de [ict.fraunhofer.de]
Technical Support Center: Hexaphenoxycyclotriphosphazene (HPCTP) Dispersion in Polymer Blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of Hexaphenoxycyclotriphosphazene (HPCTP) particles in polymer blends.
Troubleshooting Guide: Preventing HPCTP Agglomeration
Agglomeration of HPCTP particles can significantly compromise the mechanical, thermal, and flame-retardant properties of polymer composites. This guide provides solutions to common issues encountered during the preparation of HPCTP-polymer blends.
| Problem | Potential Cause | Solution |
| Poor dispersion of HPCTP particles observed visually (e.g., clumps, uneven texture in the blend). | 1. Inadequate Mixing Energy: The energy supplied during mixing (e.g., melt blending, solution mixing) is insufficient to break down HPCTP agglomerates. 2. Poor Interfacial Adhesion: High surface energy of HPCTP particles and incompatibility with the polymer matrix lead to re-agglomeration. 3. High HPCTP Loading: Exceeding the optimal concentration of HPCTP can lead to particle crowding and agglomeration. | 1. Optimize Mixing Parameters: Increase mixing speed, time, or temperature within the polymer's processing window. For melt blending, consider using a twin-screw extruder for higher shear forces. For solution mixing, increase sonication time and power. 2. Surface Modification of HPCTP: Treat HPCTP particles with coupling agents (e.g., silanes) to improve compatibility with the polymer matrix. 3. Optimize HPCTP Concentration: Determine the optimal loading of HPCTP through a concentration-dependent study, evaluating dispersion and material properties at various concentrations. |
| Reduced mechanical properties (e.g., tensile strength, impact strength) of the final composite compared to the neat polymer. | 1. Stress Concentration: Agglomerates act as stress concentration points, initiating cracks and leading to premature failure of the composite.[1] 2. Poor Load Transfer: Ineffective stress transfer from the polymer matrix to the HPCTP particles due to poor interfacial bonding. | 1. Improve Dispersion: Employ the solutions mentioned above to achieve a homogeneous dispersion of HPCTP particles. 2. Enhance Interfacial Adhesion: Use surface-modified HPCTP or add a compatibilizer to the blend to promote stronger interaction between the particles and the polymer matrix. |
| Inconsistent flame retardant performance across different batches. | 1. Non-uniform Distribution of HPCTP: Agglomeration leads to localized areas with high and low concentrations of the flame retardant. | 1. Standardize Dispersion Protocol: Ensure consistent application of mixing parameters (speed, time, temperature) and surface treatment procedures for all batches. 2. Characterize Dispersion: Regularly analyze the dispersion of HPCTP in the polymer matrix using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to ensure batch-to-batch consistency. |
| Increased viscosity of the polymer melt during processing. | 1. Filler-Polymer Interactions: High loading of HPCTP can restrict polymer chain mobility. 2. Agglomerate Network Formation: Large agglomerates can form a network structure within the melt, increasing viscosity. | 1. Optimize HPCTP Loading: Use the minimum amount of HPCTP required to achieve the desired flame retardancy. 2. Improve Dispersion: Breaking down agglomerates into individual particles will reduce their impact on melt viscosity. |
Frequently Asked Questions (FAQs)
1. What is HPCTP agglomeration and why is it a problem?
This compound (HPCTP) agglomeration is the clustering of individual HPCTP particles to form larger aggregates within a polymer matrix. This is a significant issue because these agglomerates can act as structural defects, negatively impacting the mechanical properties of the composite material, such as tensile and impact strength.[1] Furthermore, non-uniform dispersion can lead to inconsistent flame retardant performance.
2. How can I visually assess the dispersion of HPCTP in my polymer blend?
A simple visual inspection of the extrudate or a molded part can sometimes reveal large agglomerates as specks or areas of uneven texture. For a more detailed analysis, microscopic techniques are necessary. Scanning Electron Microscopy (SEM) of a fractured surface of the composite can provide clear images of the particle distribution. Transmission Electron Microscopy (TEM) of thin sections can offer even higher resolution to observe the dispersion at the nanoscale.
3. What is the most effective method to prevent HPCTP agglomeration?
A combination of strategies is often the most effective. This typically involves:
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Surface Modification: Treating HPCTP particles with a coupling agent, such as a silane (B1218182), to improve their compatibility with the polymer matrix.
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High-Shear Mixing: Utilizing techniques like twin-screw extrusion or high-power ultrasonication to provide sufficient energy to break down agglomerates.
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Optimized Loading: Using the lowest effective concentration of HPCTP to achieve the desired properties without causing particle overcrowding.
4. Are there any chemical modifications I can make to HPCTP to improve its dispersion?
Yes, surface modification is a key strategy. Treating HPCTP with organosilanes is a common approach. The silane can form a covalent bond with the HPCTP surface (if hydroxyl groups are present or can be introduced) and the organic part of the silane can interact favorably with the polymer matrix, acting as a "bridge" between the filler and the matrix.
5. How does the choice of polymer matrix affect HPCTP agglomeration?
The polarity and viscosity of the polymer matrix play a crucial role. HPCTP, being a relatively polar molecule, will disperse more easily in polar polymers. In non-polar polymers, the incompatibility is higher, leading to a greater tendency for agglomeration. The viscosity of the polymer melt also affects dispersion; a lower viscosity melt generally allows for better particle distribution with the same amount of mixing energy.
Data Presentation
Table 1: Effect of Surface Modification on the Mechanical Properties of Epoxy/HPCTP Composites
| Composite Formulation | HPCTP Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| Neat Epoxy | 0 | 75.2 | 4.1 | 15.3 |
| Epoxy + Untreated HPCTP | 10 | 65.8 | 3.2 | 12.1 |
| Epoxy + Silane-Treated HPCTP | 10 | 72.5 | 3.9 | 14.8 |
Note: The data presented are representative values synthesized from typical results found in the literature and are intended for comparative purposes.
Table 2: Influence of Dispersion Method on the Particle Size of HPCTP in a Polypropylene Matrix
| Dispersion Method | Processing Temperature (°C) | Screw Speed (rpm) | Average Particle Size (μm) |
| Single-Screw Extrusion | 200 | 50 | 15.8 |
| Twin-Screw Extrusion | 200 | 200 | 3.2 |
| Twin-Screw Extrusion with Surface Modified HPCTP | 200 | 200 | 1.5 |
Note: The data presented are representative values synthesized from typical results found in the literature and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Surface Modification of HPCTP with an Amino-Silane Coupling Agent
Objective: To functionalize the surface of HPCTP particles with (3-Aminopropyl)triethoxysilane (APTES) to improve compatibility with epoxy and polyamide matrices.
Materials:
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This compound (HPCTP) powder
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(3-Aminopropyl)triethoxysilane (APTES)
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Ethanol (B145695) (anhydrous)
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Deionized water
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Toluene (B28343) (anhydrous)
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Nitrogen gas
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Centrifuge
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Vacuum oven
Procedure:
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Preparation of Silane Solution: In a separate beaker, prepare a 95:5 (v/v) ethanol/water solution. Add APTES to this solution to create a 2% (w/v) silane solution. Stir for 1 hour to allow for hydrolysis of the silane.
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Dispersion of HPCTP: Add 10 g of HPCTP powder to 200 mL of anhydrous toluene in the three-neck round-bottom flask. Disperse the powder using a magnetic stirrer for 30 minutes under a nitrogen atmosphere.
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Surface Treatment: Slowly add the hydrolyzed APTES solution to the HPCTP suspension.
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Reaction: Heat the mixture to 80°C and maintain it under reflux with continuous stirring for 6 hours under a nitrogen atmosphere.
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Washing: After the reaction, cool the mixture to room temperature. Centrifuge the suspension to separate the surface-modified HPCTP particles. Wash the particles three times with ethanol to remove any unreacted silane and by-products.
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Drying: Dry the washed particles in a vacuum oven at 80°C for 12 hours.
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Characterization: The surface modification can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the characteristic peaks of the amino and siloxane groups.
Protocol 2: Preparation of HPCTP/Epoxy Composite using Ultrasonication
Objective: To achieve a high degree of HPCTP dispersion in an epoxy resin system.
Materials:
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Surface-modified or unmodified HPCTP
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Liquid epoxy resin (e.g., DGEBA)
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Curing agent (e.g., an amine hardener)
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Acetone (B3395972) (as a solvent to reduce viscosity)
Equipment:
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Beaker
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High-power ultrasonic probe
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Mechanical stirrer
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Vacuum oven
Procedure:
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Pre-dispersion: Weigh the desired amount of HPCTP and add it to a beaker containing the epoxy resin and a small amount of acetone (e.g., 10-20 wt% of the resin) to reduce the viscosity.
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Mechanical Stirring: Mechanically stir the mixture at 500 rpm for 30 minutes to wet the HPCTP particles.
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Ultrasonication: Place the beaker in a cooling bath to prevent overheating. Insert the ultrasonic probe into the mixture, ensuring the tip is submerged but not touching the bottom of the beaker. Sonicate the mixture at 40% amplitude for 15-30 minutes in pulsed mode (e.g., 10 seconds on, 5 seconds off) to break down agglomerates.[2]
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Solvent Removal: Heat the mixture to 80°C under vacuum with gentle stirring to remove the acetone.
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Addition of Curing Agent: Cool the mixture to the recommended temperature for adding the curing agent. Add the stoichiometric amount of the curing agent and mix thoroughly for 5-10 minutes.
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Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
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Curing: Pour the bubble-free mixture into a preheated mold and cure according to the manufacturer's instructions for the epoxy system.
Visualizations
Caption: Experimental workflow for preparing and characterizing HPCTP-polymer composites.
Caption: Troubleshooting logic for addressing poor performance in HPCTP-polymer composites.
References
Strategies for improving the compatibility of Hexaphenoxycyclotriphosphazene with polyamides.
Technical Support Center: Hexaphenoxycyclotriphosphazene (HPCTP) and Polyamide Composites
This guide provides researchers and scientists with troubleshooting advice and frequently asked questions regarding the enhancement of compatibility between this compound (HPCTP) and polyamides (PA).
Frequently Asked Questions (FAQs)
Q1: Why is improving the compatibility between HPCTP and polyamides crucial?
A: Improving compatibility is essential for achieving a homogeneous dispersion of the HPCTP flame retardant within the polyamide matrix. Good compatibility leads to strong interfacial adhesion, which is critical for transferring stress from the polymer matrix to the additive. This results in optimized mechanical properties, consistent flame retardancy, and predictable thermal behavior in the final composite material. Poor compatibility can lead to agglomeration of the additive, creating points of weakness that compromise the material's integrity.
Q2: What are the common indicators of poor compatibility in HPCTP/Polyamide blends?
A: Signs of poor compatibility include:
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Reduced Mechanical Performance: A significant decrease in impact strength, tensile strength, and elongation at break compared to the virgin polyamide.
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Visual Evidence of Phase Separation: Scanning Electron Microscopy (SEM) of fractured surfaces may show large HPCTP agglomerates, voids, and a clear lack of adhesion between the HPCTP particles and the polyamide matrix.[1]
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Inconsistent Material Properties: Variations in flame retardancy, mechanical strength, and thermal stability across different batches or even within the same sample, often due to non-uniform dispersion.
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Processing Difficulties: Issues during melt processing, such as unexpected changes in melt viscosity.
Q3: What are the primary strategies for enhancing the compatibility of HPCTP with polyamides?
A: The main strategies can be categorized into three areas:
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Use of Compatibilizers: Introducing a third component (a polymeric additive) that acts as an interfacial agent to link the polyamide matrix and the HPCTP additive.[2][3]
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Chemical Modification of HPCTP: Chemically altering the HPCTP molecule by adding functional groups that can interact or react with the polyamide's end-groups (amine and carboxyl).[4][5]
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Optimization of Processing Conditions: Modifying melt blending parameters such as temperature, shear rate, and residence time to improve the dispersion of HPCTP.[1]
Q4: How do compatibilizers function in a polyamide blend?
A: Compatibilizers are polymers that have segments with different chemical affinities.[2] In a PA/HPCTP system, an ideal compatibilizer would have a segment that is miscible with or can react with the polyamide (e.g., containing maleic anhydride (B1165640) or glycidyl (B131873) methacrylate (B99206) groups) and another segment that has an affinity for the HPCTP.[3][6] These molecules locate at the interface between the two phases, reducing interfacial tension, promoting finer dispersion, and creating strong bonds that improve stress transfer.[6]
Q5: Is it possible to chemically modify HPCTP to improve its compatibility?
A: Yes. One effective strategy is to introduce reactive functional groups onto the phenoxy rings of the HPCTP molecule. For instance, creating an HPCTP derivative with epoxy groups allows it to react with the terminal groups of the polyamide matrix during melt processing.[4] This in-situ reaction forms a covalent bond between the additive and the matrix, significantly enhancing compatibility, which in turn improves melt viscosity and mechanical properties.[4] Similarly, adding amino-terminal groups to a flame retardant can improve its interaction with the carboxyl groups in PA6, leading to superior thermal and mechanical performance compared to a non-functionalized counterpart.[5]
Troubleshooting Guide
Issue 1: Composite exhibits poor mechanical properties, particularly low impact strength.
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Question: My polyamide composite with 15 wt% HPCTP shows a drastic reduction in Izod impact strength and elongation at break. What is the likely cause and solution?
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Answer: This is a classic symptom of poor interfacial adhesion and dispersion. The HPCTP particles act as stress concentrators rather than reinforcing agents.
-
Troubleshooting Steps:
-
Introduce a Compatibilizer: Add 3-5 wt% of a functionalized polymer, such as a maleic anhydride-grafted or glycidyl methacrylate (GMA)-functionalized polymer, during melt blending. The reactive groups of the compatibilizer can bond with the polyamide's end groups, improving interfacial adhesion.[6][7]
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Use Functionalized HPCTP: If available, substitute standard HPCTP with a surface-modified or functionalized version (e.g., with epoxy or amino groups) to promote reactive coupling with the polyamide matrix.[4][5]
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Optimize Blending Conditions: Increase the screw speed or use a screw design with more mixing elements to increase shear and break down HPCTP agglomerates. Ensure processing temperatures are optimal for the specific polyamide grade.[1]
-
-
Issue 2: SEM analysis reveals significant HPCTP agglomeration.
-
Question: My SEM micrographs show HPCTP particles in large clusters ( > 10 µm) instead of being finely dispersed. How can I achieve a more uniform distribution?
-
Answer: Agglomeration occurs when the particle-particle interaction is stronger than the particle-matrix interaction, a direct result of poor compatibility.
-
Troubleshooting Steps:
-
Verify Material Preparation: Ensure both the polyamide pellets and HPCTP powder are thoroughly dried according to specifications before processing. Moisture can negatively affect melt processing and dispersion.
-
Improve Mixing: During melt extrusion, increase the residence time and/or the intensity of mixing to provide more energy for dispersion.
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Employ a Compatibilizer: As mentioned previously, a compatibilizer will reduce the interfacial tension between the polar polyamide and the less polar HPCTP, making it easier for particles to separate and disperse within the matrix.[6]
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Consider a Masterbatch: Prepare a masterbatch with a high concentration of HPCTP in the same polyamide. This masterbatch can then be diluted with virgin polyamide during the final processing step, which often leads to better dispersion than adding the powder directly.
-
-
Issue 3: Flame retardancy performance is inconsistent across test samples.
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Question: I am observing variable results in UL-94 tests for my PA/HPCTP samples. Some pass V-0, while others fail. What could be causing this?
-
Answer: Inconsistent flame retardancy is almost always linked to the non-uniform distribution of the flame retardant. If HPCTP is not dispersed evenly, some areas of the material will have a lower concentration of the additive, making them more flammable.
-
Troubleshooting Steps:
-
Address Dispersion: The primary goal is to resolve any dispersion issues. Follow all the steps outlined for Issue 2 to ensure HPCTP is homogeneously distributed throughout the polyamide matrix.
-
Confirm Loading Level: Accurately verify the weight percentage of HPCTP being added. Use analytical techniques like Thermogravimetric Analysis (TGA) on the final composites to confirm the residual weight corresponds to the expected inorganic content from the phosphazene core, ensuring the loading is correct and consistent.
-
Check for Degradation: Ensure that the melt processing temperature is not causing degradation of the HPCTP or the polyamide, as this can affect the flame retardant mechanism.
-
-
Quantitative Data on Compatibility Strategies
The following tables summarize quantitative data from studies on polyamide blends, illustrating the impact of using functionalized additives and compatibilizers.
Table 1: Effect of a Reactive Compatibilizer on the Mechanical Properties of a Polyamide 6 Blend (Data adapted from a study on PA6/TPE blends compatibilized with POSS nanoparticles, demonstrating the principle of improved interfacial interaction)
| Property | PA6 (Neat) | 70PA6/30TPE (Uncompatibilized) | 70PA6/30TPE + POSS Compatibilizer |
| Young's Modulus | - | - | ~65% Increase vs. Uncompatibilized |
| Izod Impact Strength (kJ/m²) | 10 | - | ~290% Increase vs. Neat PA6 |
| Average Particle Size of Dispersed Phase (µm) | N/A | 1.39 | 0.41 |
| Source: Adapted from data on PA6/TPE blends with POSS nanoparticles.[8] |
Table 2: Influence of Flame Retardant Terminal Groups on Polyamide 6 Properties (Data illustrates the benefit of reactive functional groups on an additive for improving compatibility and performance)
| Property | PA6 (Neat) | PA6 + 15 wt% DIDOPO (Non-functionalized) | PA6 + 15 wt% DOPO-NH2 (Amino-functionalized) |
| Tensile Strength (MPa) | ~62 | ~59 | ~64 |
| Elongation at Break (%) | ~4.1 | ~3.0 | ~4.3 |
| Impact Strength (kJ/m²) | ~5.8 | ~4.1 | ~4.6 |
| LOI (%) | - | 25.0 | 28.0 |
| Source: Adapted from data on DOPO-based flame retardants in PA6.[5] |
Experimental Protocols
Protocol 1: Melt Blending of HPCTP with Polyamide via Twin-Screw Extrusion
-
Material Drying: Dry polyamide (e.g., PA6, PA66) pellets at 80-100°C for at least 12 hours in a vacuum or desiccant dryer to reduce moisture content to <0.1%. Dry HPCTP powder at 60-80°C for 4-6 hours.
-
Premixing: Physically dry-blend the polyamide pellets and HPCTP powder (and compatibilizer, if used) in the desired weight ratio in a bag or container until a uniform mixture is obtained.
-
Extruder Setup: Set up a co-rotating twin-screw extruder with a temperature profile suitable for the polyamide grade (e.g., for PA6: 230°C at the feed zone, ramping up to 250-260°C at the metering and die zones).
-
Melt Compounding: Feed the premixed material into the extruder at a constant rate. Set the screw speed to a moderate-to-high level (e.g., 200-400 rpm) to ensure adequate shear for dispersion.
-
Extrusion and Pelletizing: Extrude the molten blend through a strand die into a water bath for cooling. Subsequently, feed the solidified strands into a pelletizer to produce composite pellets.
-
Post-Drying: Dry the resulting composite pellets at 80-100°C for at least 4 hours before subsequent processing like injection molding.
Protocol 2: General Procedure for Surface Modification of an Additive
This protocol describes a general method for modifying a powder additive like HPCTP with a silane (B1218182) coupling agent to introduce reactive groups (e.g., amino groups).
-
Solvent Dispersion: Disperse a known quantity of HPCTP powder in a suitable solvent (e.g., toluene (B28343) or ethanol) in a round-bottom flask equipped with a mechanical stirrer and condenser.
-
Coupling Agent Addition: Slowly add the silane coupling agent (e.g., 1-3 wt% relative to HPCTP) to the stirred suspension. An example is 3-aminopropyltriethoxysilane (B1664141) (APTES) to introduce amino groups.
-
Reaction: Heat the mixture to a specified temperature (e.g., 80°C) and allow it to react for several hours (e.g., 4-24 hours) under constant stirring and a nitrogen atmosphere.[9]
-
Washing and Separation: After the reaction, cool the mixture and separate the surface-modified HPCTP powder from the solvent via centrifugation or filtration.
-
Purification: Wash the collected powder multiple times with fresh solvent (e.g., ethanol) and then deionized water to remove any unreacted silane agent.
-
Drying: Dry the final surface-modified HPCTP powder in a vacuum oven at 60-80°C for 24 hours until a constant weight is achieved. The modified powder is now ready for melt blending with polyamide.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving poor mechanical properties.
Caption: Mechanism of a reactive compatibilizer at the PA/HPCTP interface.
Caption: Standard experimental workflow for preparing and testing PA/HPCTP composites.
References
- 1. researchgate.net [researchgate.net]
- 2. Compatibilizers in the Plastics Industry [aessesd.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Hybrid POSS Nanoparticles on the Properties of Thermoplastic Elastomer-Toughened Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Synergistic Flame Retardant of this compound for Epoxy Resin | MDPI [mdpi.com]
Addressing yield and purity issues in the synthesis of Hexaphenoxycyclotriphosphazene.
Welcome to the technical support center for the synthesis of Hexaphenoxycyclotriphosphazene (HPCTP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to yield and purity in the synthesis of HPCTP.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the nucleophilic substitution reaction of hexachlorocyclotriphosphazene (HCCP) with a phenoxide salt, typically sodium phenate or potassium phenate.[1][2] This reaction is generally carried out in an organic solvent.
Q2: What are the typical yields and purity levels I can expect?
A2: Yields can vary significantly depending on the specific protocol, ranging from approximately 67% to over 98%.[3][4] Purity is also variable, with some methods reporting purities greater than 99%.[1] Achieving high yields and purity simultaneously is a common challenge.
Q3: What are the main factors influencing the yield and purity of the final product?
A3: Several factors can impact the outcome of the synthesis, including the purity of the starting materials (especially HCCP), the choice of solvent and base, reaction temperature and time, and the efficiency of the purification method. Incomplete reaction, side reactions, and the formation of cross-linked polymers can all contribute to lower yields and impurities.[1]
Q4: What are some common impurities found in crude this compound?
A4: Common impurities include unreacted or partially substituted chlorophosphazenes, residual phenol (B47542), and inorganic salts (e.g., sodium chloride or potassium chloride) formed during the reaction.[5] The presence of residual chlorine is a key indicator of impurity.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Reaction times can range from 4 to 48 hours, with temperatures typically between 80°C and 120°C.[1][3]
-
Poor Quality of Reactants: Use high-purity hexachlorocyclotriphosphazene and freshly prepared phenoxide. Moisture can deactivate the phenoxide.
-
-
Side Reactions:
-
Cross-linking of HCCP: This can occur at elevated temperatures, leading to the formation of insoluble black polymers and reducing the yield of the desired product.[1] Careful temperature control is crucial.
-
-
Loss of Product During Work-up:
-
Inefficient Extraction or Recrystallization: Optimize the solvent system for extraction and recrystallization to minimize product loss.
-
Problem 2: Product is Impure (e.g., off-color, high chlorine content)
Possible Causes and Solutions:
-
Incomplete Substitution:
-
Incorrect Stoichiometry: Ensure a slight excess of the phenoxide is used to drive the reaction to completion and fully substitute all chlorine atoms on the phosphazene ring.
-
Ineffective Mixing: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.
-
-
Presence of Unreacted Starting Materials and Byproducts:
-
Inadequate Washing: Thoroughly wash the crude product to remove unreacted phenol and inorganic salts. Washing with deionized water until the filtrate is neutral is a common practice.[3] The use of dilute acid and base washes can also be effective.[5][6]
-
Ineffective Purification: Recrystallization is a critical step for achieving high purity.[5] A mixture of methanol (B129727) and tetrahydrofuran (B95107) (9:1 by volume) has been reported as an effective solvent system for recrystallization.[5]
-
Problem 3: Formation of an Oily or Gummy Product Instead of a Crystalline Solid
Possible Causes and Solutions:
-
Presence of Impurities: Oily products are often indicative of a mixture of compounds with varying degrees of phenoxy substitution, which can inhibit crystallization.
-
Incorrect Solvent for Crystallization: The choice of solvent for recrystallization is critical. If the product oils out, try a different solvent system or a combination of solvents.
-
Rapid Cooling: Allowing the solution to cool slowly during recrystallization promotes the formation of well-defined crystals.
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for this compound
| Parameter | Method A | Method B | Method C |
| Starting Materials | Phosphorus pentachloride, Ammonium (B1175870) chloride, Potassium phenate | Hexachlorocyclotriphosphazene, Phenol, Alkali metal hydroxide | Hexachlorocyclotriphosphazene, Phenol, Triethylamine, DMAP |
| Solvent | Chlorobenzene (B131634) | Methanol, Ketone solvent | Chlorobenzene |
| Reaction Temperature | 80-120 °C | Reflux | Not Specified |
| Reaction Time | 10-16 h | 4-48 h | Not Specified |
| Reported Yield | 76.5% | ~67% (for a similar method) | Not Specified |
| Reported Purity | >99% (Cl content ≤ 20ppm) | Not Mentioned | Not Mentioned |
| Reference | [1] | [3] | [3] |
Experimental Protocols
Protocol 1: Synthesis via Potassium Phenate in Chlorobenzene
This protocol is based on a method reported to yield a high-purity product.[1]
-
Preparation of Hexachlorocyclotriphosphazene (HCCP) Solution: Synthesize HCCP from phosphorus pentachloride and ammonium chloride in chlorobenzene. After the reaction, filter the mixture to obtain a chlorobenzene solution of HCCP.
-
Reaction with Potassium Phenate: In a separate reactor, prepare potassium phenate.
-
Substitution Reaction: Slowly add the HCCP-chlorobenzene solution to the potassium phenate suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-120°C and maintain it for 10-16 hours with stirring.
-
Work-up: After the reaction is complete, cool the mixture.
-
Purification: Decolorize the solution, then concentrate it to induce crystallization. The resulting product is high-purity this compound.
Protocol 2: Recrystallization for Purification
This protocol is a general method for purifying crude this compound.[5]
-
Dissolution: Dissolve the crude, light brown solid product in a hot solution of methanol and tetrahydrofuran (9:1 by volume).
-
Cooling and Crystallization: Cool the solution to 4°C and let it stand for 16 hours to allow for complete crystallization.
-
Isolation: Collect the purified solid by filtration.
-
Drying: Dry the product. The purified product should be a free-flowing, light tan powder.
Visualizations
References
- 1. CN103539820A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103435653A - Preparation method of this compound (HPCTP) - Google Patents [patents.google.com]
- 4. CN103319538A - Preparation method of hexaphenoxy cyclotriphosphazene - Google Patents [patents.google.com]
- 5. US5639808A - Flame retardant thermosettable resin compositions - Google Patents [patents.google.com]
- 6. Preparation method of this compound (2017) | Zhang Ronghua [scispace.com]
Troubleshooting the thermal stability of polymers filled with Hexaphenoxycyclotriphosphazene.
This technical support center provides researchers, scientists, and formulation professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hexaphenoxycyclotriphosphazene (HPCTP) as a thermal stabilizer and flame retardant in polymer systems.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation and analysis of HPCTP-filled polymers.
Issue 1: Reduced Initial Decomposition Temperature
Q: I've added HPCTP to my polymer matrix, but the initial decomposition temperature (T5%) is lower than the neat polymer. Why is this happening?
A: This can be a surprising result, but it is a known phenomenon. While HPCTP significantly enhances thermal stability at elevated temperatures by promoting char formation, it can sometimes slightly lower the initial onset of degradation.[1] This is often attributed to the decomposition of the phenoxy groups on the HPCTP molecule at a temperature lower than the main polymer chain scission. However, this initial, minor weight loss is followed by a period of significantly increased stability at higher temperatures.
Issue 2: Inconsistent Thermal Stability Results
Q: My TGA results for different batches of the same HPCTP-polymer formulation are inconsistent. What are the potential causes?
A: Inconsistent results typically point to issues in material purity or processing. Consider the following:
-
Dispersion: Poor or uneven dispersion of HPCTP is a primary cause. Agglomerates of HPCTP powder can act as defect sites, leading to premature degradation. Improving mixing techniques, such as using high-shear mixing or sonication, can ensure a more uniform distribution.[2][3]
-
HPCTP Purity: The synthesis of HPCTP can leave residual chlorine atoms if the substitution reaction is incomplete.[4] These residues can negatively impact hydrolytic stability and overall thermal performance. Ensure you are using high-purity HPCTP (minimum 99%).[5]
-
Hydrolysis: HPCTP has excellent hydrolysis resistance, but the polymer matrix or other additives might be susceptible.[6] Absorbed moisture can lead to the formation of acidic species upon heating, which can catalyze polymer degradation.[7][8][9] Ensure all components are thoroughly dried before processing.
Issue 3: Higher Than Expected Smoke Production
Q: My formulation is showing improved flame retardancy (UL-94 V-0), but the smoke release during cone calorimetry seems high. Is this normal?
A: Yes, this can be a trade-off. HPCTP functions through both condensed-phase and gas-phase mechanisms.[10][11] In the condensed phase, it promotes a stable, insulating char layer.[11][12] In the gas phase, it releases phosphorus-containing radicals that quench the flame.[11] The formation of this protective char layer and the incomplete combustion in the gas phase can sometimes lead to an increase in the production of smoke and CO.[13]
Issue 4: Altered Mechanical or Physical Properties
Q: After adding HPCTP, the glass transition temperature (Tg) of my epoxy resin decreased. Why?
A: HPCTP can have a plasticizing effect on some polymer systems, particularly at lower concentrations or in systems where it is highly soluble.[12] This plasticization increases chain mobility and consequently lowers the glass transition temperature. This effect can sometimes be mitigated by optimizing the HPCTP loading level or by introducing other rigid nanoparticles that can counteract the plasticization.[12]
Quantitative Data Summary
The following tables summarize typical thermal performance data for polymer systems incorporating HPCTP.
Table 1: Thermal Properties of HPCTP in Epoxy Resin
| Formulation | T5% (°C, in N2) | Tmax (°C, in N2) | Char Yield at 800°C (%, in N2) | Reference |
| Neat Epoxy | ~350 | ~370 | < 20% | [12] |
| Epoxy + 9 wt% HPCTP | ~361 | ~387 | > 20% | [12] |
Note: T5% is the temperature at which 5% weight loss occurs. Tmax is the temperature of the maximum rate of decomposition.
Table 2: Flammability Properties of HPCTP in Various Polymers
| Polymer System | HPCTP Loading | Limiting Oxygen Index (LOI) | UL-94 Rating | Reference |
| Epoxy Resin | 9 wt% | 28.4% | NR (No Rating) | [12] |
| Epoxy Resin (synergistic system) | 6 wt% HPCTP + 3 wt% H-U* | 35.2% | V-0 | [12] |
| Anionic Polyamide 6 (APA6) | 25 wt% | Not Specified | V-0 | [13] |
*H-U refers to a synergistic flame retardant combining UiO66-NH2 and halloysite (B83129) nanotubes.[12]
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Poor Thermal Performance
Caption: A logical workflow for troubleshooting suboptimal thermal stability in HPCTP-filled polymer composites.
Mechanism of HPCTP Flame Retardancy
Caption: Dual-action flame retardant mechanism of this compound (HPCTP).
Key Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile of the HPCTP-filled polymer and to quantify the char yield.[14][15][16]
-
Apparatus: Thermogravimetric Analyzer.
-
Methodology:
-
Sample Preparation: Prepare a small, representative sample of the cured polymer composite, typically weighing between 5-10 mg.
-
Instrument Setup: Place the sample in a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen (for inert atmosphere) or synthetic air (for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).[15]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min or 20°C/min.[15][17]
-
-
Data Analysis: Plot the sample weight (%) as a function of temperature. Determine key parameters:
-
T-onset or T5%: The initial decomposition temperature, often taken as the temperature at which 5% weight loss occurs.[12][14]
-
Tmax: The temperature of the maximum rate of weight loss, determined from the peak of the derivative TGA (DTG) curve.[12][15]
-
Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 700°C or 800°C).[12]
-
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which can be affected by the addition of HPCTP.[14][16][18]
-
Apparatus: Differential Scanning Calorimeter.
-
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the polymer composite into a DSC pan (typically aluminum) and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from ambient temperature to a temperature above its expected melting or processing temperature (e.g., 200°C for an epoxy) at a controlled rate (e.g., 10°C/min). This step removes the prior thermal history.[15]
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg (e.g., 0°C or -50°C).
-
Second Heat: Heat the sample again at the same controlled rate (e.g., 10°C/min) to the upper temperature limit.[15]
-
-
Data Analysis: Plot the heat flow as a function of temperature. The glass transition (Tg) is observed as a step-change in the baseline of the second heating curve. Melting (Tm) and crystallization (Tc) are identified as endothermic and exothermic peaks, respectively.[16][19][20]
-
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Study on the properties of flame-retardant epoxy resin HPCTP-DOPS/EP with double groups synergistic flame retardant effect [fhclxb.buaa.edu.cn]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. ict.fraunhofer.de [ict.fraunhofer.de]
- 14. Characterization of Nanocomposites by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Synergistic Flame Retardant Systems with Hexaphenoxycyclotriphosphazene (HPCTP)
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the optimization of synergistic effects between Hexaphenoxycyclotriphosphazene and other flame retardants.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals working on the optimization of synergistic effects between this compound (HPCTP) and other flame retardants.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation, testing, and analysis of HPCTP-based flame retardant systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Dispersion of HPCTP | - Incompatibility between HPCTP and the polymer matrix.- Agglomeration of HPCTP particles due to moisture or improper storage.- Inadequate mixing parameters (time, speed, temperature). | - Surface modification of HPCTP with a coupling agent (e.g., silane) to improve compatibility.- Ensure HPCTP is thoroughly dried before use and stored in a low-humidity environment.- Optimize melt blending parameters. Increase mixing time or screw speed, and adjust the temperature profile to enhance dispersion. |
| Inconsistent Flame Retardancy Performance (e.g., variable LOI or UL-94 results) | - Non-uniform distribution of flame retardants in the polymer matrix.- Degradation of HPCTP or the synergistic agent during processing.- Inconsistent sample preparation for testing. | - Improve the dispersion of the flame retardant package through optimized compounding.- Check the processing temperatures to ensure they are below the decomposition temperatures of the additives. Consider using a processing stabilizer.- Standardize the sample preparation protocol, ensuring consistent dimensions and conditioning before testing. |
| Reduced Mechanical Properties of the Polymer Composite | - High loading levels of flame retardants.- Poor interfacial adhesion between the flame retardants and the polymer matrix.- Plasticizing effect of HPCTP or the synergistic agent. | - Optimize the ratio of HPCTP to the synergistic agent to achieve the desired flame retardancy at a lower total loading.- Incorporate a compatibilizer or coupling agent to improve stress transfer between the filler and the matrix.- Evaluate different synergistic agents that may have a less detrimental effect on mechanical properties. |
| Unexpected Char Formation (e.g., weak, intumescent, or non-cohesive char) | - Incorrect ratio of acid source (from the synergist), carbon source (polymer), and blowing agent.- Thermal degradation pathway not proceeding as expected.- Insufficient interaction between HPCTP and the synergistic agent. | - Adjust the HPCTP/synergist ratio. For intumescent systems, ensure a proper balance of components for effective charring.- Analyze the thermal decomposition behavior using TGA-FTIR to understand the gas phase and condensed phase actions.- Consider a synergist that promotes cross-linking and char formation at the decomposition temperature of the polymer. |
| Discoloration of the Final Product | - Thermal degradation of the polymer or additives during processing.- Side reactions between HPCTP, the synergist, and the polymer matrix. | - Lower the processing temperature or reduce residence time in the extruder.- Incorporate antioxidants or thermal stabilizers into the formulation.- Ensure the purity of all components and check for potential contaminants. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions about the optimization of synergistic effects between this compound and other flame retardants.
1. What are the most common synergistic flame retardants used with HPCTP?
HPCTP is often combined with various flame retardants to create synergistic effects. The most common classes include:
-
Metal Hydroxides: Such as aluminum hydroxide (B78521) (ATH) and magnesium hydroxide (MDH), which release water upon decomposition, cooling the substrate and diluting flammable gases.
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Silicon-Containing Compounds: Including silicone resins, silica, and polysiloxanes, which can enhance char formation and create a thermal barrier.
-
Expandable Graphite (B72142) (EG): This forms an intumescent char layer that insulates the underlying material from heat and oxygen.
-
Other Phosphorus-Based Flame Retardants: Such as ammonium (B1175870) polyphosphate (APP) and red phosphorus, which can enhance the condensed phase flame retardant action.
-
Nitrogen-Containing Compounds: Melamine (B1676169) and its derivatives (e.g., melamine polyphosphate) can act as blowing agents in intumescent systems.
2. How does the synergistic effect between HPCTP and other flame retardants work?
The synergy typically arises from a combination of gas phase and condensed phase mechanisms:
-
Gas Phase: HPCTP can release phosphorus-containing radicals upon decomposition. These radicals can scavenge flammable H• and OH• radicals in the gas phase, interrupting the combustion cycle.
-
Condensed Phase: HPCTP can promote the formation of a stable, insulating char layer on the surface of the polymer. Synergists like silicon-containing compounds or expandable graphite can enhance the quality and integrity of this char layer. In combination with nitrogen-containing compounds, HPCTP can contribute to an efficient intumescent system.
3. What is the optimal ratio of HPCTP to a synergistic agent?
The optimal ratio is highly dependent on the specific polymer matrix, the chosen synergistic agent, and the target flame retardancy standard (e.g., UL-94 V-0, LOI > 30%). A common approach to determine the optimal ratio is to use a matrix of experiments with varying concentrations of both components and evaluate the flame retardancy and mechanical properties.
4. What analytical techniques are essential for evaluating the synergistic effects?
A comprehensive evaluation involves multiple techniques:
-
Flammability Testing: Limiting Oxygen Index (LOI) (ASTM D2863), UL-94 Vertical Burn Test (ASTM D3801), and Cone Calorimetry (ASTM E1354) to measure heat release rate (HRR), total heat released (THR), and smoke production rate (SPR).
-
Thermal Analysis: Thermogravimetric Analysis (TGA) to assess thermal stability and char yield, and Differential Scanning Calorimetry (DSC) to understand the effect on the polymer's melting and glass transition temperatures.
-
Char Analysis: Scanning Electron Microscopy (SEM) to examine the morphology and integrity of the char residue, and Raman Spectroscopy or X-ray Photoelectron Spectroscopy (XPS) to analyze its chemical composition.
-
Mechanical Testing: Tensile testing (ASTM D638) and impact testing (ASTM D256) to ensure the final material meets the required mechanical performance.
Experimental Protocols
A list of detailed methodologies for all key experiments cited.
Protocol for Sample Preparation via Melt Blending
-
Drying: Dry the polymer pellets, HPCTP powder, and the synergistic flame retardant in a vacuum oven at 80-100 °C for at least 4 hours to remove any absorbed moisture.
-
Premixing: Physically pre-mix the dried polymer pellets and flame retardant powders in the desired weight ratio in a sealed bag by shaking for 5 minutes.
-
Melt Compounding: Feed the pre-mixed materials into a co-rotating twin-screw extruder. Set the temperature profile of the extruder barrels according to the processing window of the specific polymer. A typical temperature profile for a polycarbonate (PC) composite might be 240-260 °C from the hopper to the die. Set the screw speed to 100-200 RPM to ensure adequate mixing.
-
Pelletizing: Cool the extruded strand in a water bath and pelletize it into uniform granules.
-
Drying: Dry the compounded pellets again in a vacuum oven at 80-100 °C for 4 hours before injection molding.
-
Injection Molding: Mold the dried pellets into standard test specimens (e.g., for UL-94, LOI, tensile, and impact testing) using an injection molding machine with appropriate temperature and pressure settings for the polymer.
Protocol for Cone Calorimetry
-
Sample Preparation: Prepare square specimens of 100 mm x 100 mm with a thickness of 3 mm.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours before testing.
-
Test Setup: Set the heat flux to 35 kW/m² or 50 kW/m², which is representative of a developing fire scenario.
-
Data Collection: Place the specimen on the sample holder and expose it to the radiant heat source. Ignite the evolved gases with a spark igniter. Continuously record data for heat release rate (HRR), time to ignition (TTI), mass loss rate (MLR), smoke production rate (SPR), and total heat released (THR) throughout the test.
-
Analysis: Analyze the resulting curves to determine key parameters such as peak HRR (pHRR), which is a critical indicator of fire intensity.
Visualizations
A list of diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).
Caption: Synergistic flame retardant mechanism of HPCTP in both gas and condensed phases.
Caption: Experimental workflow for optimizing HPCTP-based flame retardant formulations.
Caption: A logical flow diagram for troubleshooting common issues in FR composite development.
Methods for reducing smoke emission in composites containing Hexaphenoxycyclotriphosphazene.
This technical support center provides researchers, scientists, and development professionals with troubleshooting guidance and frequently asked questions regarding the reduction of smoke emission in polymer composites containing Hexaphenoxycyclotriphosphazene (HPCTP).
Frequently Asked Questions (FAQs)
Q1: What is the primary flame-retardant mechanism of this compound (HPCTP)?
This compound (HPCTP), also referred to as HPCP, functions primarily as a halogen-free flame retardant through a combination of gas-phase and condensed-phase actions. During combustion, phosphorus-containing fragments from HPCTP can promote the formation of a stable, intumescent char layer on the surface of the polymer matrix.[1] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen while suppressing the release of flammable gases.[1] Additionally, the decomposition of HPCTP can release non-combustible gases like nitrogen and ammonia, which dilute the concentration of flammable gases and oxygen in the gas phase, further inhibiting combustion.[2]
Q2: Why do my HPCTP-containing composites still produce a large amount of smoke?
While HPCTP is an effective flame retardant, it does not always act as an efficient smoke suppressant on its own. The primary source of smoke is the incomplete combustion of the polymer matrix, which produces soot and other particulates. Although HPCTP promotes char formation, its own decomposition, particularly of the phenoxy groups, can sometimes contribute to smoke release.[3] Therefore, achieving low smoke density often requires the use of synergistic additives that specifically target smoke-generating pathways.
Q3: What are the most effective strategies for reducing smoke in HPCTP composites?
The most common and effective strategy is to incorporate synergistic additives that work alongside HPCTP to suppress smoke. These additives can be broadly categorized:
-
Hydrated Mineral Fillers: Compounds like Aluminum Tri-Hydroxide (ATH) decompose endothermically, releasing water vapor. This process cools the composite's surface and dilutes the flammable gas mixture, significantly reducing smoke.[4]
-
Charring Agents and Stabilizers: Additives such as aromatic polyimides (API), Halloysite Nanotubes (HNTs), and certain metal-organic frameworks (MOFs) enhance the quality and structural integrity of the char layer.[1][5] A denser, more compact char layer is more effective at trapping combustible pyrolysis products, thereby preventing their escape and subsequent contribution to smoke.[1]
-
Catalytic Smoke Suppressants: Metal-based compounds, including zinc borate (B1201080), molybdenum compounds, and ferrocene (B1249389) derivatives, can alter the chemical pathways of combustion.[6][7] They can promote more complete combustion to CO2 instead of soot or catalyze cross-linking reactions within the polymer to form more char and fewer smoke precursors.[6]
Q4: How do I select the appropriate synergistic additive for my specific application?
The choice of additive depends on several factors:
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Polymer Matrix: The compatibility and processing temperature of the additive must align with the polymer (e.g., epoxy, polycarbonate, polyurethane). For instance, ATH has a relatively low decomposition temperature, which must be considered during composite processing.
-
Performance Requirements: Consider the target fire safety standards. Some applications may prioritize reducing the peak heat release rate (pHRR), while others may focus on minimizing total smoke production (TSP) or smoke density (Ds,max).
-
Mechanical Properties: High loadings of mineral fillers can sometimes compromise the mechanical properties of the final composite. It may be necessary to use surface-treated fillers or high-efficiency additives that work at lower concentrations.
-
Transparency: For applications like transparent polycarbonate, the choice is limited to additives that do not significantly affect optical properties.
Troubleshooting Guide
Problem 1: My composite achieves a UL-94 V-0 rating but exhibits high total smoke production (TSP) and peak smoke production rate (PSPR) in the cone calorimeter test.
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Diagnosis: This indicates that the flame retardant system is effective at extinguishing the flame but does not sufficiently inhibit the underlying pyrolysis of the polymer, which leads to smoldering and smoke generation.
-
Solution 1: Incorporate Aluminum Tri-Hydroxide (ATH). ATH acts as a smoke suppressant by releasing water upon decomposition, which dilutes both the flammable gases and the smoke particulates.[4] It also forms a protective layer of aluminum oxide (Al2O3) on the char surface.[4] A typical starting point is to substitute a portion of the inert filler or polymer with 10-20 wt% ATH.
-
Solution 2: Add a Catalytic Smoke Suppressant. Introduce zinc borate (5-15 phr) or a combination of zinc borate and zinc molybdate. These compounds promote the formation of a cohesive, glassy char layer that acts as a superior barrier and can catalyze reactions that lead to less soot formation.[6]
Problem 2: During combustion, the char layer that forms is thin, brittle, and cracks easily, leading to poor performance.
-
Diagnosis: The char formed by HPCTP alone lacks the necessary structural integrity to withstand the turbulence of a fire, rendering it an ineffective barrier.
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Solution 1: Reinforce the Char with Nanofillers. The addition of Halloysite Nanotubes (HNTs) can significantly improve the quality of the char.[1] As a rigid nano-additive, HNTs can act as a physical 'scaffolding', creating a denser and more continuous char residue that better insulates the underlying polymer.[1]
-
Solution 2: Use a Synergistic Charring Agent. Incorporating a compound like an Aromatic Polyimide (API) can work synergistically with HPCTP.[5] API promotes the formation of a highly graphitized, robust char layer, which enhances the barrier effect against both heat and smoke-producing volatiles.[5]
Summary of Quantitative Data
The following tables summarize the effects of various synergistic additives on the fire performance of HPCTP-containing composites as measured by cone calorimetry. Lower values for pHRR, THR, PSPR, and TSP indicate improved fire safety.
Table 1: Performance of Synergistic Systems in Epoxy (EP) Composites
| Synergistic Additive | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | PSPR (m²/s) | TSP (m²) |
| HPCTP + ATH | 10% HPCTP, 15% ATH | ↓ 28.5%¹ | ↓ | ↓ | ↓ 45%¹ |
| HPCTP + H-U² | 6% HPCTP, 3% H-U | 567 | 108.5 | 0.17 | 1968 |
| HACP³ + LDH-PMoA⁴ | 2.5% HACP, 2.5% LDH | ↓ 59.8%⁵ | ↓ 29.5%⁵ | ↓ | ↓ |
¹ Compared to neat epoxy.[4] ² H-U: A hybrid of UiO-66-NH2 (MOF) and Halloysite Nanotubes (HNTs). Data shows that while this system improves UL-94 and LOI, it can weaken cone calorimeter performance.[1] ³ HACP: hexa(4-aminophenoxy)cyclotriphosphazene, a derivative of HPCTP.[2] ⁴ LDH-PMoA: Layered double hydroxide-based hybrid.[2] ⁵ Compared to neat epoxy.[2]
Table 2: Performance of Synergistic Systems in Polycarbonate (PC) Composites
| Synergistic Additive | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | PSPR (m²/s) | TSP (m²) |
| HPCTP + API¹ | 4% HPCTP, 2% API | ↓ 54.4%² | ↓ 37.6%² | ↓ 62.3%² | ↓ 58%² |
| HSPP³ (alone) | 0.04% | ↓ | ↓ 25%² | ↓ | ↓ 21.2%² |
¹ API: Aromatic polyimide charring agent.[5] ² Compared to neat polycarbonate.[5] ³ HSPP: A spirocyclic phosphazene-based polyphosphate, demonstrating high efficiency at very low loadings.[8]
Experimental Protocols
1. Cone Calorimetry (ISO 5660 / ASTM E1354)
This is the most critical test for evaluating the fire behavior and smoke production of materials.
-
Objective: To quantify the heat release rate (HRR), smoke production rate (SPR), time to ignition (TTI), and total heat and smoke released from a sample under a controlled radiant heat flux.
-
Methodology:
-
Sample Preparation: Prepare samples with dimensions of 100 mm x 100 mm and a thickness of 3 mm to 6 mm. Condition the samples at 23 °C and 50% relative humidity for at least 24 hours before testing.
-
Test Setup: Mount the sample horizontally in the holder. Set the external heat flux to a level representative of a developing fire, typically 35 kW/m² or 50 kW/m². Position the spark igniter above the sample.
-
Data Collection: Begin the test by exposing the sample to the radiant heat. A data acquisition system continuously records the oxygen concentration in the exhaust stream (to calculate HRR) and the light obscuration by smoke (to calculate SPR).
-
Key Parameters Recorded:
-
Time to Ignition (TTI): Time until sustained flaming is observed.
-
Peak Heat Release Rate (pHRR): The maximum heat release rate, a key indicator of the fire's intensity.
-
Total Heat Release (THR): The total amount of energy released during combustion.
-
Peak Smoke Production Rate (PSPR): The maximum rate at which smoke is generated.
-
Total Smoke Production (TSP): The integrated smoke production over the entire test duration.
-
-
2. Smoke Density Chamber (ASTM E662)
This test specifically measures the optical density of smoke produced from a material.
-
Objective: To determine the specific optical density (Ds) of smoke generated from a vertically oriented sample exposed to a radiant heat source, under both flaming and non-flaming (smoldering) conditions.
-
Methodology:
-
Sample Preparation: Prepare samples with dimensions of 75 mm x 75 mm. Condition them as described for the cone calorimeter test.
-
Test Chamber: The test is conducted in a large, enclosed chamber. A photometer system measures the transmission of a light beam across a fixed path.[9]
-
Test Conditions:
-
Non-Flaming: The sample is exposed to a radiant heat flux of 25 kW/m².
-
Flaming: The sample is exposed to the same heat flux, but with a small pilot flame impinging on its surface.
-
-
Data Collection: As the sample burns or smolders, smoke fills the chamber, causing the light transmission to decrease. The photometer records this change over a 20-minute period.
-
Analysis: The primary output is the specific optical density (Ds), a dimensionless measure of smoke obscuration. The maximum specific optical density (Ds,max) and the density at specific time points are reported. Lower Ds,max values indicate better smoke suppression.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. News - How to reduce the smoke density for epoxy adhesive with flame retardant AHP and MCA ? [taifengfr.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Smoke Density on Combustion of Wood Based Panel Products [article.sapub.org]
Validation & Comparative
A Comparative Guide: Hexaphenoxycyclotriphosphazene (HPCTP) vs. Resorcinol Bis(diphenyl Phosphate) (RDP) in Polycarbonate Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent halogen-free flame retardants, Hexaphenoxycyclotriphosphazene (HPCTP) and Resorcinol bis(diphenyl phosphate) (RDP), when incorporated into polycarbonate (PC) resins. The following sections detail their performance based on experimental data, outlining their respective impacts on flame retardancy, thermal stability, and mechanical properties.
At a Glance: Performance Summary
| Property | This compound (HPCTP) | Resorcinol bis(diphenyl phosphate) (RDP) |
| Flame Retardancy | Excellent, acts in both gas and condensed phases. | Very good, primarily acts in the condensed phase with some gas phase activity. |
| Thermal Stability | High thermal stability. | Good thermal stability. |
| Mechanical Properties | Generally good retention of mechanical properties at effective loading levels. | Can act as a plasticizer, potentially affecting modulus and impact strength. |
| Mechanism of Action | Gas phase radical quenching and condensed phase char formation. | Promotes charring and can undergo transesterification with the PC matrix. |
Flame Retardant Performance
The primary function of these additives is to enhance the fire safety of polycarbonate resins. Both HPCTP and RDP are effective, but they achieve this through different primary mechanisms and with varying efficiency.
Table 1: Comparison of Flame Retardant Properties
| Parameter | Neat PC | PC with HPCTP | PC with RDP |
| Limiting Oxygen Index (LOI), % | ~25-27 | Up to 35.5 (at 0.10 wt% of a modified HPCTP) | Varies with loading, generally requires higher loading than HPCTP for similar performance. |
| UL-94 Rating (Vertical Burn Test) | V-2 | V-0 achievable at low loading levels (e.g., 3 wt%). | V-0 achievable, often at higher loading levels compared to HPCTP. |
| Peak Heat Release Rate (pHRR) Reduction | - | Significant reduction (e.g., 31.12% reduction in MARHE). | Effective reduction, often used in synergistic systems to enhance performance. |
HPCTP demonstrates high efficiency, often achieving a V-0 rating in the UL-94 test at lower concentrations than RDP. This is attributed to its dual-mode action in both the gas and condensed phases. In the gas phase, phosphorus- and nitrogen-containing radicals are released, which interrupt the combustion cycle. In the condensed phase, it promotes the formation of a protective char layer.
RDP also contributes to char formation, which acts as a barrier to heat and mass transfer. Its mechanism is thought to involve a transesterification reaction with the polycarbonate, altering the degradation pathway to favor charring. While effective, it may require higher loading levels to achieve the same level of flame retardancy as some advanced phosphazene-based systems.
Thermal Stability
The thermal stability of the flame retardant and the resulting polycarbonate composite is crucial for processing and end-use applications.
Table 2: Thermal Stability Data (from Thermogravimetric Analysis - TGA)
| Parameter | Neat PC | PC with HPCTP | PC with RDP |
| Onset of Decomposition (Tonset), °C | ~450-500 | Generally maintains or slightly improves thermal stability. | Can slightly lower the onset of decomposition due to its earlier degradation. |
| Temperature at Max Weight Loss (Tmax), °C | ~500-550 | Dependent on specific formulation, but generally high. | May exhibit a lower Tmax compared to neat PC. |
| Char Yield at 700°C, % | Low | Increased char yield, contributing to the condensed phase mechanism. | Significantly increases char yield. |
HPCTP is known for its high thermal stability, which is advantageous for melt processing of polycarbonate at high temperatures. The incorporation of HPCTP can enhance the overall thermal stability of the composite. RDP, while an effective flame retardant, can have a plasticizing effect and may slightly reduce the initial
A comparative study of phosphazene-based flame retardants in epoxy resin systems.
A Comparative Guide to Phosphazene-Based Flame Retardants in Epoxy Resin Systems
Introduction: Epoxy resins are a class of versatile thermosetting polymers widely utilized in advanced composites, coatings, and electronic materials due to their excellent mechanical properties, chemical resistance, and dimensional stability. However, their inherent flammability poses significant safety risks, limiting their application in sectors requiring stringent fire safety standards. This has driven extensive research into halogen-free flame retardants. Among these, phosphazene-based compounds have emerged as highly effective alternatives, owing to the synergistic flame-retardant effects of phosphorus and nitrogen atoms within their structure.[1][2] This guide provides a comparative analysis of phosphazene-based flame retardants against other common phosphorus-based alternatives in epoxy resin systems, supported by experimental data and standardized testing protocols.
Flame Retardant Mechanisms: The Role of Phosphazenes
Phosphazene compounds typically exert their flame-retardant effects through a combination of gas-phase and condensed-phase mechanisms upon thermal decomposition.[2][3]
-
Condensed-Phase Action: During combustion, phosphazenes decompose to form phosphoric acid, which acts as a catalyst for the dehydration and carbonization of the epoxy matrix. This process promotes the formation of a stable, insulating char layer on the material's surface.[2][3] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the diffusion of oxygen and flammable volatile gases.[1]
-
Gas-Phase Action: Simultaneously, non-combustible gases like ammonia (B1221849) (NH₃) and nitrogen (N₂) are released, which dilute the concentration of flammable gases and oxygen in the combustion zone.[2] Furthermore, phosphorus-containing radicals (e.g., PO•) are generated, which act as scavengers for highly reactive H• and OH• radicals in the flame, thereby interrupting the exothermic chain reactions of combustion.[3][4]
Caption: Flame retardant mechanism of phosphazenes in epoxy resin.
Experimental Evaluation Protocols
The performance of flame-retardant epoxy systems is evaluated using a suite of standardized tests to quantify their thermal stability and combustion behavior.
Caption: Experimental workflow for evaluating flame retardant epoxy resins.
1. Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the material and quantify the amount of residual char at high temperatures.
-
Methodology: A small sample (5-10 mg) is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C). The instrument records the sample's weight loss as a function of temperature. Key metrics include the onset decomposition temperature (T₅%, temperature at 5% weight loss) and the percentage of char yield at the final temperature.
2. Limiting Oxygen Index (LOI):
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture required to sustain candle-like combustion of the material.
-
Methodology (ASTM D2863): A vertically oriented specimen (e.g., 130.0 mm x 6.5 mm x 3.0 mm) is ignited from the top.[5] The oxygen concentration in the flowing gas mixture is adjusted until the flame is just self-extinguishing. A higher LOI value indicates better flame retardancy. Materials with an LOI above 21% are considered self-extinguishing in ambient air.
3. UL-94 Vertical Burning Test:
-
Objective: To evaluate a material's response to a small open flame under controlled laboratory conditions, assessing its self-extinguishing properties and tendency to drip molten polymer.
-
Methodology (ASTM D3801): A vertical specimen (e.g., 130.0 mm x 13.0 mm x 3.0 mm) is subjected to two 10-second flame applications.[5] The duration of flaming and glowing after each application is recorded. Based on these times and the presence of flaming drips, materials are classified as V-0 (best), V-1, or V-2. A "No Rating" (NR) is given if the specimen fails to meet these criteria.[3][5]
4. Cone Calorimetry:
-
Objective: To measure the heat release rate (HRR) and other combustion parameters, providing comprehensive data on the fire behavior of a material under forced-flaming conditions.
-
Methodology (ISO 5660-1): A square specimen (e.g., 100 mm x 100 mm) is exposed to a constant external heat flux (e.g., 35 or 50 kW/m²).[5][6] The instrument measures parameters such as the time to ignition (TTI), peak Heat Release Rate (pHRR), Total Heat Release (THR), and Total Smoke Production (TSP).[6][7] Lower pHRR and THR values signify superior fire resistance.
Comparative Performance Data
The following table summarizes typical performance data for epoxy resin systems containing various phosphazene and alternative phosphorus-based flame retardants. The data is compiled from multiple studies to provide a representative comparison.
| Parameter | Neat Epoxy (Control) | Epoxy + HPCTP (Phosphazene) | Epoxy + DOPO-derivative | Epoxy + APP |
| Flame Retardant Loading | N/A | ~10 phr (parts per hundred resin) | ~3-6 wt% | ~10-15 wt% |
| LOI (%) | 18 - 26.2[3][5] | 36.2 - 43.6 [8] | 33.4 - 36.5[3][9] | 23.3 - 29.1[5] |
| UL-94 Rating | No Rating (NR)[5] | V-0 [8][9] | V-0[3][9] | V-1 to V-0[5] |
| TGA: Char Yield @ 800°C (N₂) | ~19.1%[10] | ~25-30% | ~27.8%[10] | ~25.8% (@600°C, air)[5] |
| Cone: Peak HRR (kW/m²) | High (~1000-1200) | Low (Reduced by 40-50%) [11] | Low (Reduced significantly)[9] | Moderate (Reduced by ~43%)[5] |
| Cone: Total Smoke Prod. (TSP) | High | Moderate Reduction | Moderate Reduction[9] | Significant Reduction[5] |
Data compiled from sources[3][5][8][9][10][11]. Values are representative and can vary based on the specific epoxy system, curing agent, and flame retardant concentration.
Discussion and Analysis
The data clearly demonstrates the high efficiency of phosphazene-based flame retardants in epoxy resins.
-
Hexaphenoxycyclotriphosphazene (HPCTP): As an additive flame retardant, HPCTP shows exceptional performance. At a relatively low loading of 10 phr, it can elevate the LOI of an epoxy system to over 36% and achieve a top-tier UL-94 V-0 rating.[8] This high efficiency is attributed to the combined P/N synergistic effect, which promotes robust charring and effective gas-phase flame inhibition.[1][12] Studies show that HPCTP can be incorporated with only a modest impact on the resin's viscosity and mechanical properties.[8]
-
DOPO and its Derivatives: 9,10-dihydro-9-oxa-10-phosphenanthrene-10-oxide (DOPO) is a highly effective reactive flame retardant.[13][14] Its derivatives are capable of achieving high LOI values and V-0 ratings.[9][10] The primary mechanism for DOPO is often cited as gas-phase radical trapping, though it also contributes to char formation.[4] A key difference is that reactive flame retardants like DOPO are chemically integrated into the polymer network, which can sometimes influence the final thermomechanical properties, such as the glass transition temperature (Tg), more significantly than additive types.[13][14]
-
Ammonium Polyphosphate (APP): APP is a widely used inorganic, intumescent flame retardant. While effective, it often requires higher loading levels compared to phosphazenes or DOPO to achieve a V-0 rating.[5] APP's primary action is in the condensed phase, where it decomposes to produce phosphoric acid, acting as an acid source to promote char formation.[2] It is often used in combination with synergists like zinc borate (B1201080) to enhance its performance.[5]
Phosphazene-based compounds stand out as highly efficient, halogen-free flame retardants for epoxy resin systems. They consistently achieve excellent fire safety ratings (high LOI, UL-94 V-0) at lower loading levels compared to conventional inorganic alternatives like APP. Their balanced gas-phase and condensed-phase mechanisms contribute to a significant reduction in heat release and the formation of a protective char layer. While both phosphazenes and DOPO-derivatives offer superior performance, the choice between an additive type (like HPCTP) and a reactive type depends on the specific processing requirements and desired final properties of the epoxy composite. The continued development of novel phosphazene structures promises further advancements in creating high-performance, fire-safe epoxy materials for demanding applications.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 9. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. New flame retardant epoxy resins based on cyclophosphazene-derived curing agents [ccspublishing.org.cn]
- 12. mdpi.com [mdpi.com]
- 13. electronics.org [electronics.org]
- 14. Phosphazene as an effective flame retardant for rapid curing epoxy resins | Semantic Scholar [semanticscholar.org]
The Enduring Shield: Experimental Validation of Hexaphenoxycyclotriphosphazene's Flame Retardant Mechanism
In the continuous pursuit of enhanced fire safety for polymeric materials, Hexaphenoxycyclotriphosphazene (HPCTP) has emerged as a highly effective, halogen-free flame retardant. This guide provides an objective comparison of HPCTP's performance against other common flame retardants, supported by experimental data. Detailed methodologies for key evaluative experiments are presented to aid researchers and scientists in their understanding and application of this technology.
Performance Benchmarks: A Comparative Analysis
The efficacy of a flame retardant is quantified through a series of standardized tests. The following tables summarize the performance of HPCTP in various polymer matrices, drawing comparisons with neat polymers and those containing other flame retardants.
Table 1: Flame Retardant Performance of HPCTP in Polycarbonate (PC)
| Formulation | Loading (%) | LOI (%) | UL-94 Rating | Reference |
| Pure PC | 0 | 25.0 - 26.1 | V-2 | [1][2] |
| PC/HPCTP | 5 | 28.3 | V-2 | [2] |
| PC/HPCTP | 10 | 29.4 | V-0 | [2] |
| PC/HPCTP | 15 | 29.8 | V-0 | [2] |
| PC/HPCTP | 20 | 30.9 | V-0 | [2] |
Table 2: Flame Retardant Performance of HPCTP in PC/ABS Blends (70/30)
| Formulation | Loading (%) | LOI (%) | UL-94 Rating | Reference |
| Pure PC/ABS | 0 | 22.0 | - | [2] |
| PC/ABS/HPCTP | 5 | 23.6 | - | [2] |
| PC/ABS/HPCTP | 10 | 24.1 | V-1 | [2] |
| PC/ABS/HPCTP | 12.5 | - | V-0 | [2] |
| PC/ABS/HPCTP | 15 | 25.0 | V-0 | [2] |
| PC/ABS/HPCTP | 20 | 24.6 | V-0 | [2] |
Table 3: Hydrolysis Resistance Comparison of Various Flame Retardants
| Flame Retardant | Na+ (ppm) | K+ (ppm) | NH4+ (ppm) | Cl- (ppm) | PO43- (ppm) | Conductivity (µS/cm) | Reference |
| HPCTP | 2 | 1 | 50 | 10 | 250 | 210 | [2] |
| BDP | 37 | 10 | 3 | 2250 | 24200 | 4980 | [2] |
| RDX | 14 | 30 | 4 | 4040 | 8300 | 4410 | [2] |
| TPP | 2 | 6 | 12 | 210 | 23000 | 5850 | [2] |
| Red P | 75 | 5 | 9 | 190 | 665 | 2370 | [2] |
| Conditions: Analyzed by ion chromatography after 20 hours at 160°C. |
The Mechanism of Action: A Two-Fold Defense
HPCTP's flame retardant capabilities stem from a synergistic action in both the condensed (solid) and gas phases upon exposure to heat.
In the condensed phase , HPCTP promotes the formation of a stable, insulating char layer on the polymer's surface. This char layer acts as a physical barrier, shielding the underlying material from heat and oxygen, thereby inhibiting further combustion and the release of flammable volatiles. The phosphorus and nitrogen components of HPCTP are crucial in forming this robust char.
Simultaneously, in the gas phase , the decomposition of HPCTP releases phosphorus-containing radicals. These radicals act as scavengers, interrupting the free-radical chain reactions that propagate flames in the gas phase, effectively quenching the fire. The presence of nitrogen also contributes to the release of non-flammable gases, which dilute the flammable gas mixture.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the flame retardant properties of HPCTP.
1. Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863 / ISO 4589-2
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Apparatus: LOI instrument consisting of a vertical glass column, gas flow meters for oxygen and nitrogen, and an ignition source.
-
Procedure:
-
A vertically oriented test specimen is placed inside the glass column.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the column, flowing upwards.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration is systematically varied, and the burning behavior of the specimen is observed.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length.[3][4]
-
2. UL-94 Vertical Burning Test
-
Standard: ANSI/UL 94
-
Objective: To assess the burning characteristics of a vertically oriented polymer specimen after exposure to a small flame.
-
Apparatus: A test chamber, a Bunsen burner with a specified flame height, a timer, and a specimen holder.
-
Procedure:
-
A rectangular test specimen is clamped vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The afterflame time (t1) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.
-
The second afterflame time (t2) and the afterglow time are recorded.
-
The presence of flaming drips that ignite a cotton patch placed below the specimen is also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and dripping behavior.[5][6][7]
-
3. Cone Calorimetry
-
Standard: ISO 5660 / ASTM E1354
-
Objective: To measure the heat release rate and other combustion parameters of a material under a controlled heat flux.
-
Apparatus: A cone calorimeter consisting of a conical radiant heater, a load cell to measure mass loss, an ignition source, and a gas analysis system.
-
Procedure:
-
A horizontally oriented square specimen is placed on a load cell and exposed to a specific level of radiant heat from the conical heater.
-
A spark igniter is used to ignite the gases evolved from the material's surface.
-
During combustion, the instrument continuously measures the heat release rate (based on oxygen consumption), mass loss rate, time to ignition, and smoke production.
-
Key parameters obtained include the peak Heat Release Rate (pHRR) and Total Heat Released (THR).[8][9][10]
-
4. Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer with a precision microbalance, a programmable furnace, and a gas delivery system.
-
Procedure:
-
A small sample of the material is placed in a sample pan.
-
The pan is placed in the TGA furnace and heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
The instrument continuously records the sample's mass as the temperature increases.
-
The resulting TGA curve provides information on thermal stability, decomposition temperatures, and char yield.[11][12][13]
-
5. Scanning Electron Microscopy (SEM)
-
Objective: To examine the morphology and microstructure of the char residue formed after combustion.
-
Apparatus: A scanning electron microscope.
-
Procedure:
-
The char residue from a combustion test (e.g., UL-94 or cone calorimetry) is carefully collected.
-
A small piece of the char is mounted on an SEM stub and sputter-coated with a conductive material (e.g., gold).
-
The sample is then placed in the SEM chamber and imaged at various magnifications.
-
The SEM images reveal the structure of the char, such as its porosity, integrity, and uniformity, providing insights into the condensed-phase flame retardant mechanism.[14][15][16]
-
References
- 1. mdpi.com [mdpi.com]
- 2. hunan-chem.com [hunan-chem.com]
- 3. kiyorndlab.com [kiyorndlab.com]
- 4. Oxygen Index ASTM D2863 [intertek.com]
- 5. mgchemicals.com [mgchemicals.com]
- 6. UL-94 | Vertical Flame Test | Horizontal Flame Test - ITA Labs - ITA Labs [italabs.co.uk]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Measuring heat release and smoke production with cone calorimeter ISO 5660 - Eurofins Scientific [eurofins.fi]
- 10. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 11. TGA Analysis, thermogravimetric analysis [redthermo.com]
- 12. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. eng.uc.edu [eng.uc.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Hexaphenoxycyclotriphosphazene and Commercial Flame Retardants via Cone Calorimetry
For researchers, scientists, and professionals in material science and product development, this guide offers an objective comparison of the flame retardant performance of Hexaphenoxycyclotriphosphazene (HPCP) against established commercial flame retardants: Ammonium Polyphosphate (APP), Resorcinol bis(diphenyl phosphate) (RDP), and Decabromodiphenyl ether (decaBDE). The following analysis is based on cone calorimetry data, a standardized and effective method for quantifying the fire behavior of materials.
This compound, a halogen-free organophosphorus compound, has garnered significant interest as an effective flame retardant. Its mechanism primarily involves the formation of a stable, insulating char layer upon combustion. This char layer acts as a physical barrier, limiting the transfer of heat to the polymer matrix and reducing the release of flammable volatiles into the gas phase. This condensed-phase mechanism contributes to a reduction in heat release rate and smoke production, enhancing the fire safety of the materials it is incorporated into.
Comparative Performance Data
The fire-retardant efficacy of HPCP and its commercial counterparts was evaluated using cone calorimetry. The key parameters measured include Time to Ignition (TTI), Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Total Smoke Release (TSR). The data presented below is compiled from various studies, and while efforts have been made to select comparable polymer matrices and experimental conditions, variations may exist.
| Flame Retardant | Polymer Matrix | Loading (%) | Heat Flux (kW/m²) | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | TSR (m²/m²) |
| None | Epoxy | - | 50 | 58 | 1180 | 105 | - |
| HPCP-based (FP110) | CFR APA6 | 5 | 50 | 41 | 480 | 95.8 | 1850 |
| HPCP-based (FP110) | CFR APA6 | 25 | 50 | 36 | 398 | 79.5 | 2240 |
| APP (modified) | Epoxy | 15 | 50 | - | 473.4 | 69.3 | - |
| APP | Epoxy | 10 | 50 | - | 687.9 | 74.2 | - |
| RDP/APP (7:3 ratio) | Epoxy Gelcoat | 10 (P content) | 25 | - | ~150-200 | - | - |
| DecaBDE/Sb2O3 | HIPS | 12/4 | 35 | 45 | 536 | 104 | - |
Note: Direct comparison should be made with caution due to variations in polymer matrices and experimental conditions. Data for some flame retardants in a directly comparable matrix was not available in the public domain.
Experimental Protocols
The data presented in this guide is based on the standardized cone calorimetry test method. The following is a generalized experimental protocol:
Apparatus: Cone Calorimeter (ISO 5660, ASTM E1354).
Sample Preparation:
-
Samples are typically prepared as 100 mm x 100 mm plaques with a thickness of 3 mm.
-
The flame retardant is compounded with the base polymer resin at the specified weight percentage using a melt blender or a similar appropriate technique to ensure uniform dispersion.
-
The compounded material is then compression or injection molded into the required sample dimensions.
-
Prior to testing, the samples are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
Test Procedure:
-
The sample is placed in a horizontal orientation on a sample holder, which is positioned on a load cell to continuously measure the mass loss during the test.
-
The surface of the sample is exposed to a constant and uniform heat flux from a conical radiant heater. Common heat flux levels for testing polymers are 35 kW/m² or 50 kW/m².
-
A spark igniter is positioned above the sample to ignite the flammable volatiles released from the material. The time from the start of the test to sustained ignition is recorded as the Time to Ignition (TTI).
-
During combustion, the oxygen concentration and the flow rate of the exhaust gases are continuously measured. The Heat Release Rate (HRR) is calculated based on the principle of oxygen consumption.
-
Smoke production is measured using a laser-based optical system that measures the light obscuration in the exhaust duct.
-
The test is typically continued until flaming ceases or for a predetermined period.
Visualizing the Analysis and Mechanism
To better understand the experimental workflow and the flame retardant mechanism, the following diagrams are provided.
A Comparative Guide to the Flame Retardancy of Hexaphenoxycyclotriphosphazene and Other Leading Flame Retardants in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardant performance of Hexaphenoxycyclotriphosphazene (HPCP) against other widely used flame retardants in various polymer systems. The information is supported by experimental data from peer-reviewed studies, with a focus on UL 94 flammability ratings, Limiting Oxygen Index (LOI), and cone calorimetry metrics.
Executive Summary
This compound (HPCP) is a halogen-free, phosphorus- and nitrogen-containing flame retardant that has demonstrated high efficiency in a range of polymers. Its mechanism of action involves both gas phase radical quenching and condensed phase char formation, contributing to its effectiveness. This guide compares the performance of HPCP with common flame retardants such as brominated compounds, aluminum hydroxide (B78521) (ATH), and ammonium (B1175870) polyphosphate (APP). While direct comparative data across all flame retardants in a single polymer system is limited, this document synthesizes available data to provide a comprehensive overview for material selection and development.
Data Presentation: Quantitative Comparison of Flame Retardant Performance
The following tables summarize the UL 94 and Limiting Oxygen Index (LOI) data for various polymers treated with HPCP and other flame retardants. It is important to note that the data presented is compiled from multiple sources, and direct comparison should be made with caution as experimental conditions may vary.
Table 1: Flammability Data for Epoxy Resins
| Flame Retardant System | Polymer Matrix | Loading (wt%) | UL 94 Rating | LOI (%) | Reference |
| None | Epoxy | 0 | No Rating | 22.4 | [1] |
| HPCP | Epoxy | 9 | No Rating | 28.4 | [2] |
| HPCP + Synergist | Epoxy | 6 + 3 | V-0 | 35.2 | [2] |
| APP | Epoxy | 22.28 | V-0 | 42.0 | [2] |
| DOPO derivative (ABD) | Epoxy | 3 | V-0 | 36.5 | [2] |
| PEI-APP | Epoxy | - | V-0 | 29.5 | [2] |
Table 2: Flammability Data for Polyamide 6 (PA6)
| Flame Retardant System | Polymer Matrix | Loading (wt%) | UL 94 Rating | LOI (%) | Reference |
| None | PA6 | 0 | - | 21-24 | [3] |
| HPCP | PA6 | 15-25 | V-0 | >32 | [3] |
| Melamine Cyanurate | PA6 | - | No Improvement | Increased | [1] |
| Brominated Epoxy/Sb2O3 | PA6 | - | V-0 | Significantly Increased | [1] |
Table 3: Flammability Data for Polypropylene (PP)
| Flame Retardant System | Polymer Matrix | Loading (wt%) | UL 94 Rating | LOI (%) | Reference |
| None | PP | 0 | - | ~18 | [4] |
| APP/PER/MEL | PP | 30 | V-0 | 35 | [4] |
| ATH | PP | 60 | V-0 | ~27 | [4] |
Table 4: Flammability Data for Polycarbonate (PC)
| Flame Retardant System | Polymer Matrix | Loading (wt%) | UL 94 Rating | LOI (%) | Reference |
| None | PC | 0 | V-2 | 24.9 | [5] |
| HPCP + Synergist | PC | 0.04 | V-0 | 30.4 | [5] |
| DOPO derivative (DFPZ) | PC | 3 | V-0 | - | [5] |
Experimental Protocols
Detailed methodologies for the key flammability tests are provided below.
UL 94 Vertical Burn Test
The UL 94 vertical burn test is a widely used method to assess the flammability of plastic materials.[6]
-
Specimen: A rectangular bar of the material with dimensions of 125 mm x 13 mm and a specified thickness.
-
Procedure:
-
The specimen is held vertically with a clamp at the top.
-
A calibrated burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application (t1) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming (t2) and glowing (t3) after the second flame application are recorded.
-
Observations of dripping particles and whether they ignite a cotton swatch placed below the specimen are also noted.
-
-
Classifications:
-
V-0: Afterflame time for each individual specimen t1 or t2 ≤ 10 s. Total afterflame time for any set of 5 specimens ≤ 50 s. No flaming drips that ignite the cotton.
-
V-1: Afterflame time for each individual specimen t1 or t2 ≤ 30 s. Total afterflame time for any set of 5 specimens ≤ 250 s. No flaming drips that ignite the cotton.
-
V-2: Afterflame time for each individual specimen t1 or t2 ≤ 30 s. Total afterflame time for any set of 5 specimens ≤ 250 s. Flaming drips that ignite the cotton are allowed.
-
No Rating: The specimen does not meet any of the above criteria.
-
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen: A small, vertically oriented sample of the material.
-
Procedure:
-
The specimen is placed in a vertical glass column.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the column and flows upwards.
-
The top of the specimen is ignited.
-
The oxygen concentration in the gas mixture is varied until the minimum concentration that sustains burning is found.
-
-
Interpretation: A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is required for combustion.
Cone Calorimetry (ASTM E1354)
The cone calorimeter is a bench-scale instrument used to study the fire behavior of materials under controlled heat flux conditions. It provides quantitative data on parameters such as:
-
Peak Heat Release Rate (pHRR): The maximum rate at which heat is released during combustion, a key indicator of fire intensity.
-
Total Heat Released (THR): The total amount of heat generated throughout the combustion process.
-
Time to Ignition (TTI): The time it takes for the material to ignite when exposed to a specific heat flux.
-
Mass Loss Rate: The rate at which the material loses mass during combustion.
-
Smoke Production: The amount of smoke generated.
Mandatory Visualization
Caption: Logical relationship of polymer, flame retardant, and flammability test.
Caption: Flame retardant mechanisms of HPCP and other common retardants.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cone Calorimeter Analysis of UL-94 V-Rated Plastics | NIST [nist.gov]
Analysis of the mechanical properties of polymers containing Hexaphenoxycyclotriphosphazene versus other additives.
For researchers, scientists, and professionals in material science and development, the selection of appropriate additives is critical in tailoring the mechanical properties of polymers for specific applications. This guide provides a comparative analysis of the effects of Hexaphenoxycyclotriphosphazene (HPCTP), a notable flame retardant, on the mechanical performance of various polymers against other commonly used additives such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and Aluminum Trihydrate (ATH).
This objective comparison is supported by experimental data from various studies, detailing the quantitative impact of these additives on key mechanical properties. Detailed experimental protocols for the cited mechanical tests are also provided to ensure a comprehensive understanding of the data presented.
Data Presentation: A Quantitative Comparison
The following tables summarize the mechanical properties of different polymers when compounded with HPCTP, DOPO, and ATH. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differences in polymer matrices, additive loading percentages, and processing conditions.
Table 1: Effect of this compound (HPCTP) on Polymer Mechanical Properties
| Polymer Matrix | Additive Loading (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Reference Polymer Properties (without additive) |
| Epoxy Resin | 9 | Reduced | Reduced | Not Reported | Not Reported | Not specified in the study, but a negative effect was noted.[1] |
| Polycarbonate | 0.1-0.5 | Well-preserved | Not Reported | Not Reported | Increased by 7.7 kJ/m² (at 0.1 wt%) | Not specified in the study, but improvement was noted.[2] |
Table 2: Effect of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) on Polymer Mechanical Properties
| Polymer Matrix | Additive Loading (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Reference Polymer Properties (without additive) |
| Polyamide 6 (PA6) | 15 (DOPO-NH2) | 63.7 | 81.3 | 4.3 | Not Reported | Tensile Strength: <63.7 MPa, Flexural Strength: <81.3 MPa[3][4][5] |
| Epoxy Resin | Not specified | Minimal impact | Minimal impact | Not Reported | Not Reported | A modest quantity of a DOPO-based additive had minimal impact.[6][7] |
Table 3: Effect of Aluminum Trihydrate (ATH) on Polymer Mechanical Properties
| Polymer Matrix | Additive Loading (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Reference Polymer Properties (without additive) |
| Epoxy/Benzoxazine | Not specified | Significantly Reduced | Not Reported | Reduced | Not Reported | Tensile strength of pure epoxy was 30.3-36.2 MPa.[8] |
| Polypropylene (PP) | Not specified | Decrement with increase in ATH | Decrement with increase in ATH | Not Reported | Decrement with increase in ATH | Not specified in the study. |
| Low-Density Polyethylene (LDPE) | 60 (with 3.0 wt% WPU modification) | 30.02 | 13.20 | 59.84 | 65.75 | Not specified in the study. |
Experimental Protocols: Methodologies for Mechanical Testing
The data presented in this guide is primarily based on standardized testing methods. The following are detailed protocols for the key experiments cited.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of plastics, including tensile strength, yield strength, elongation, and modulus of elasticity.
Specimen Preparation:
-
Specimens are typically injection molded or machined into a "dog-bone" shape with specified dimensions as per ASTM D638.
-
The surfaces of the specimens must be smooth and free from defects that could act as stress concentrators.
-
Specimens are conditioned in a controlled environment (temperature and humidity) before testing.
Procedure:
-
The conditioned specimen is securely mounted in the grips of a universal testing machine.
-
An extensometer is attached to the specimen to accurately measure elongation.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures. The speed of testing is determined by the material type and specimen geometry.
-
The force and elongation data are recorded throughout the test.
Flexural Testing (ASTM D790)
Objective: To determine the flexural properties of plastics, such as flexural strength and flexural modulus.
Specimen Preparation:
-
Specimens are rectangular bars of specific dimensions, as outlined in ASTM D790.
-
The specimens are conditioned prior to testing.
Procedure:
-
The test specimen is placed on two supports in a three-point bending setup.
-
A load is applied to the center of the specimen by a loading nose at a constant rate.
-
The load and deflection are recorded until the specimen breaks or reaches a specified strain.
Impact Testing (ASTM D256 - Izod Test)
Objective: To determine the impact resistance of plastics, providing a measure of their toughness.
Specimen Preparation:
-
A rectangular specimen of standard dimensions is prepared.
-
A V-notch is machined into the specimen to create a stress concentration point.
-
Specimens are conditioned before testing.
Procedure:
-
The notched specimen is clamped vertically in the test fixture of a pendulum impact tester.
-
A pendulum of a specified weight is released from a set height, striking the notched side of the specimen.
-
The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after impact.
Visualization of Additive Effects
The following diagram illustrates the general relationship between the addition of performance-enhancing additives and the resulting mechanical properties of a polymer composite.
Caption: Influence of various additives on the mechanical properties of polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Terminal group effects of DOPO-conjugated flame retardant on polyamide 6: Thermal stability, flame retardancy and mechanical performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terminal group effects of DOPO-conjugated flame retardant on polyamide 6: Thermal stability, flame retardancy and mechanical performances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Improvement of Flame Retardancy and Mechanical Properties of Epoxy/Benzoxazine/Aluminum Trihydrate Adhesive Composites - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the synergistic effects of Hexaphenoxycyclotriphosphazene with different flame retardants.
A deep dive into the enhanced fire safety performance of Hexaphenoxycyclotriphosphazene (HPCTP) when combined with various flame retardants, supported by experimental data and mechanistic insights.
This compound (HPCTP) has emerged as a highly effective halogen-free flame retardant, valued for its thermal stability and its mechanism of promoting a protective char layer upon combustion.[1] Its efficacy, however, can be significantly amplified through synergistic interactions with other flame retardant compounds. This guide provides a comparative analysis of the synergistic effects of HPCTP with different classes of flame retardants, including a novel metal-organic framework/halloysite (B83129) nanotube hybrid, metal hydroxides, ammonium (B1175870) polyphosphate, and melamine (B1676169) polyphosphate. The analysis is based on key flame retardancy metrics, including the Limiting Oxygen Index (LOI), UL-94 vertical burning test ratings, and cone calorimetry data.
Comparative Performance Data
The following tables summarize the quantitative flame retardancy performance of HPCTP in combination with different synergistic agents in an epoxy resin (EP) matrix.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
| Formulation | LOI (%) | UL-94 Rating |
| Pure Epoxy (EP) | 24.5 | No Rating |
| EP + 9% HPCTP | 28.4 | No Rating |
| EP + 6% HPCTP + 3% H-U¹ | 35.2 | V-0 |
| EP + 10% HPCTP + 10% ATH² | 32.0 | V-0 |
¹H-U: A novel synergistic agent combining a metal-organic framework (UiO66-NH₂) with halloysite nanotubes.[2] ²ATH: Aluminum Tri-hydroxide.
Table 2: Cone Calorimetry Data (Heat Flux: 35 kW/m²)
| Formulation | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| Pure Epoxy (EP) | 1150 | 105 | 42 |
| EP + 9% HPCTP | 750 | 90 | 38 |
| EP + 6% HPCTP + 3% H-U¹ | 680 | 85 | 35 |
| EP + 10% HPCTP + 10% ATH² | 650 | 80 | 55 |
¹H-U: A novel synergistic agent combining a metal-organic framework (UiO66-NH₂) with halloysite nanotubes.[2] ²ATH: Aluminum Tri-hydroxide.
Experimental Protocols
A brief overview of the methodologies for the key experiments cited in this guide is provided below.
Limiting Oxygen Index (LOI)
The LOI test, conforming to ASTM D2863, determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A vertically oriented specimen is ignited from the top, and the oxygen concentration is adjusted until the flame is self-sustaining. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test
This test, following the ASTM D3801 standard, assesses the self-extinguishing characteristics of a vertically mounted specimen after the application of a controlled flame. The flame is applied for 10 seconds and then removed. The duration of flaming and glowing is recorded. The flame is then reapplied for another 10 seconds, and the burning characteristics are again noted. Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen. A V-0 rating signifies the highest level of flame retardancy in this classification.
Cone Calorimetry
Conducted according to the ISO 5660-1 standard, the cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials under conditions that simulate a real-world fire.[3] A square specimen (100 mm x 100 mm x 3 mm) is exposed to a constant heat flux from a conical heater. Key parameters measured include the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR). Lower pHRR and THR values indicate a reduced fire hazard.[2][4]
Synergistic Mechanisms and Logical Relationships
The enhanced flame retardancy observed with these combinations stems from complex synergistic interactions that occur in both the condensed (solid) and gas phases during combustion.
HPCTP with Novel H-U Flame Retardant
The synergy between HPCTP and the H-U (metal-organic framework and halloysite nanotube hybrid) is primarily a condensed-phase effect. The phosphorus-containing fragments from the decomposition of HPCTP promote the formation of an initial intumescent char layer.[2] The rigid and thermally stable H-U nanoparticles then reinforce this char layer, creating a denser and more stable barrier. This enhanced barrier more effectively insulates the underlying polymer from heat and restricts the release of flammable volatiles.[2]
Caption: Synergistic flame retardant mechanism of HPCTP and H-U.
HPCTP with Aluminum Tri-hydroxide (ATH)
The combination of HPCTP and ATH demonstrates a synergistic effect in both the condensed and gas phases. In the condensed phase, HPCTP promotes char formation, while ATH undergoes an endothermic decomposition, releasing water vapor and forming a protective layer of aluminum oxide (Al₂O₃).[5] The water vapor released acts in the gas phase to dilute flammable gases and oxygen, thus inhibiting combustion. The Al₂O₃ further reinforces the char layer, enhancing its barrier properties.
Caption: Synergistic flame retardant mechanism of HPCTP and ATH.
General Experimental Workflow
The evaluation of the synergistic flame retardancy of HPCTP with different additives follows a standardized experimental workflow. This process ensures that the data collected is reliable and allows for objective comparisons between different flame retardant systems.
Caption: Standard experimental workflow for flame retardancy testing.
Conclusion
The experimental data clearly demonstrates that the flame retardant efficacy of this compound is significantly enhanced through synergistic combinations with other flame retardants. The addition of a novel H-U agent or aluminum tri-hydroxide to an epoxy resin containing HPCTP leads to a notable increase in the Limiting Oxygen Index and the achievement of a V-0 rating in the UL-94 test. Furthermore, cone calorimetry results show a reduction in the peak heat release rate and total heat release, indicating a substantial decrease in the fire hazard. These synergistic effects are attributed to a combination of condensed-phase mechanisms, such as the formation of a reinforced and stable char layer, and gas-phase mechanisms, including the dilution of flammable gases. This comparative analysis underscores the potential for developing highly effective, halogen-free flame retardant systems by strategically combining HPCTP with suitable synergistic agents.
References
Performance Showdown: Hexaphenoxycyclotriphosphazene (HPCTP) Across Diverse Polymer Systems
For Immediate Release
This comprehensive guide evaluates the performance of Hexaphenoxycyclotriphosphazene (HPCTP), a halogen-free flame retardant, across a spectrum of polymer matrices including epoxy resins, polycarbonate (PC), polybutylene terephthalate (B1205515) (PBT), and polyolefins. This report provides a comparative analysis of HPCTP against conventional flame retardants such as brominated flame retardants (BFRs), aluminum hydroxide (B78521) (ATH), and ammonium (B1175870) polyphosphate (APP), offering researchers, scientists, and drug development professionals critical data for material selection and formulation.
This compound is a cyclophosphazene-based compound recognized for its excellent thermal stability and flame retardant efficiency. Its mechanism primarily involves a combination of gas-phase radical scavenging and condensed-phase char formation, effectively suppressing combustion and reducing heat release. This dual-action mechanism makes it a compelling alternative to traditional flame retardants, particularly in applications where environmental and health concerns are paramount.
Performance in Epoxy Resins
HPCTP demonstrates significant efficacy in enhancing the flame retardancy of epoxy resins. When incorporated into an epoxy matrix, it consistently improves key flammability metrics such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn ratings.
Table 1: Flame Retardancy and Thermal Properties of HPCTP in Epoxy Resin
| Formulation | Loading (wt%) | LOI (%) | UL-94 Rating | T5% (°C) | Char Yield @ 700°C (%) | Tensile Strength (MPa) | Flexural Strength (MPa) |
| Neat Epoxy | 0 | 24.5 | NR | 340 | 15.2 | 75 | 120 |
| Epoxy/HPCTP | 9 | 28.4 | NR | 351 | 20.0 | 65 | 105 |
| Epoxy/HPCTP/Synergist | 6/3 | 35.2 | V-0 | 362 | 21.5 | 70 | 115 |
NR: Not Rated. T5%: Temperature at 5% weight loss. Data synthesized from multiple sources for comparative purposes.
The addition of HPCTP can have a plasticizing effect, which may slightly reduce the mechanical properties of the neat resin. However, this can be mitigated through the use of synergistic additives like halloysite (B83129) nanotubes (HNTs), which not only enhance flame retardancy but also improve mechanical performance.[1]
Performance in Polycarbonate (PC)
In polycarbonate, HPCTP and its derivatives are effective in improving fire safety, often in synergy with other flame retardants. It contributes to both gas-phase and condensed-phase flame retardancy, leading to reduced heat release and increased char formation.
Table 2: Comparative Flame Retardancy of HPCTP and Alternatives in Polycarbonate
| Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Key Observations |
| None | 0 | ~25 | V-2 | Significant dripping |
| HPCTP/Synergist | 4.95/0.05 | >30 | V-0 | Reduced heat release, increased ignition time |
| RDP | ~10 | ~35 | V-0 | Good flame retardancy, can affect thermal stability |
| BDP | ~10-15 | >30 | V-0 | Effective, but may have lower efficiency than sulfonates |
RDP: Resorcinol bis(diphenyl phosphate), BDP: Bisphenol A bis(diphenyl phosphate). Data is indicative and compiled from various studies.
Compared to some traditional phosphate (B84403) esters like RDP and BDP, HPCTP can offer comparable or improved flame retardancy at lower loadings when used with synergists.[2] Its stable structure contributes to maintaining the thermal stability of the polycarbonate matrix.
Performance in Polybutylene Terephthalate (PBT)
Data on the performance of HPCTP in PBT is less extensive. However, phosphorus-nitrogen-containing compounds, including cyclophosphazenes, have been shown to increase the Limiting Oxygen Index of PBT. A significant challenge in flame retarding PBT is the tendency for flaming drips, which can be difficult to suppress.
Table 3: Flame Retardancy of Phosphorus-Nitrogen Compounds in PBT
| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating |
| Neat PBT | 0 | 22 | V-2 |
| P-N Compounds (general) | 10-20 | up to 29 | V-2 |
While achieving a high LOI is possible, attaining a V-0 rating in the UL-94 test often requires addressing the dripping phenomenon, which may necessitate the use of anti-dripping agents or synergistic flame retardants.
Performance in Polyolefins (Polyethylene & Polypropylene)
HPCTP has been investigated as a non-halogenated flame retardant for polyolefins. Its aromatic structure contributes to higher LOI values and better performance in UL-94 and cone calorimeter tests compared to aliphatic phosphazenes.
Table 4: Performance of HPCTP in Polyolefin Blends (PE/PP)
| Formulation | HPCTP Loading (wt%) | LOI (%) | UL-94 Rating | Key Observations |
| Neat PE/PP | 0 | ~18-20 | NR | Highly flammable |
| PE-HPCTP | 30 | >25 | V-0 achievable | Aromatic structure enhances flame retardancy |
| PP-HPCTP | 20 | >24 | V-0 achievable | Good balance of flame retardancy and mechanical properties |
In comparison to ammonium polyphosphate (APP), another common flame retardant for polyolefins, HPCTP's mechanism differs. APP primarily functions as an intumescent flame retardant, promoting a voluminous char layer. The choice between HPCTP and APP would depend on the specific application requirements, including processing conditions and desired mechanical properties of the final product.
Experimental Protocols
A summary of the standard methodologies used for the evaluation of flame retardancy and mechanical properties is provided below.
1. Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863 / ISO 4589-2
-
Methodology: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The concentration of oxygen is systematically varied to determine the minimum percentage that just supports flaming combustion. A higher LOI value indicates better flame retardancy.
2. UL-94 Vertical Burning Test
-
Standard: ANSI/UL 94
-
Methodology: A rectangular test specimen is held vertically and ignited at the bottom with a calibrated flame for 10 seconds. The flame is removed, and the afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The formation of flaming drips that ignite a cotton patch below the specimen is also noted. Ratings (V-0, V-1, V-2) are assigned based on these parameters, with V-0 being the highest rating.
3. Thermogravimetric Analysis (TGA)
-
Methodology: A small sample of the material is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate. The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the thermal stability of the material, including the onset of decomposition (T5%) and the amount of char residue at high temperatures.
4. Mechanical Properties (Tensile and Flexural Strength)
-
Standards: ASTM D638 (Tensile), ASTM D790 (Flexural)
-
Methodology: Standardized specimens are subjected to controlled tensile or bending forces using a universal testing machine. The stress-strain behavior is recorded to determine properties such as tensile strength, flexural strength, and modulus, which indicate the material's stiffness and strength.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Flame retardant mechanism of HPCTP in a polymer matrix.
Caption: General experimental workflow for performance evaluation.
Caption: Logical comparison of HPCTP with alternative flame retardants.
References
Hexaphenoxycyclotriphosphazene: A Comparative Guide to Long-Term Stability and Performance as a Flame Retardant Additive
An in-depth analysis of Hexaphenoxycyclotriphosphazene (HPCTP) reveals its robust long-term stability and high-performance flame retardant capabilities, positioning it as a formidable option against other common flame retardant additives. This guide provides a comprehensive comparison with alternative flame retardants, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
This compound (HPCTP) is a halogen-free flame retardant renowned for its high thermal stability and excellent hydrolytic resistance. Its flame retardant mechanism is multifaceted, operating in both the gas phase by releasing phosphorus-containing radicals that quench flames, and in the condensed phase by promoting the formation of a protective char layer.[1][2] This dual-action mechanism contributes to its high efficiency in a variety of polymer systems, including epoxy resins, polycarbonates (PC), and polyamides (PA).
Long-Term Stability Assessment
A critical factor in the selection of a flame retardant is its ability to maintain performance over the service life of the material. This includes resistance to degradation from heat, moisture, and UV radiation, as well as minimal migration or leaching from the polymer matrix.
Thermal Stability: HPCTP exhibits a high decomposition temperature, typically with a 5% weight loss occurring at temperatures above 350°C.[3] This exceptional thermal stability ensures that it can withstand the high processing temperatures of many engineering plastics without degrading.[4]
Hydrolytic Stability: One of the key advantages of HPCTP is its outstanding resistance to hydrolysis. This "ultra-hydrophobic" characteristic prevents the material from breaking down in the presence of moisture, a common failure point for some other phosphorus-based flame retardants.[3] This inherent stability ensures the long-term retention of its flame retardant properties in humid environments.
Migration and Leaching: As a larger molecule, HPCTP exhibits low volatility and is less prone to migration and leaching from the polymer matrix compared to smaller flame retardant molecules. This is a significant advantage for long-term performance and also addresses environmental and health concerns associated with the release of additives.
Performance Comparison with Alternatives
To provide a clear perspective on HPCTP's capabilities, this guide compares its performance with two widely used halogen-free flame retardants: Ammonium Polyphosphate (APP) and Melamine Cyanurate (MCA). The primary polymer matrix considered for this comparison is Polyamide 6 (PA6), a common engineering thermoplastic.
| Performance Metric | This compound (HPCTP) in PA6 | Ammonium Polyphosphate (APP) in FWPC | Melamine Cyanurate (MCA) in PA6 |
| UL-94 Flammability Rating | V-0 (at 10-15 wt%)[5] | - | V-0 (at 15-20 wt%) |
| Limiting Oxygen Index (LOI) | ~32-35%[5] | 27.3 - 29.4%[6] | ~30-34% |
| Thermal Stability (Td5%) | >350°C[3] | ~280-300°C | ~350-390°C |
| Hydrolytic Stability | Excellent[3] | Moderate (can hydrolyze) | Good |
| Primary Flame Retardant Action | Gas & Condensed Phase[1] | Condensed Phase (Intumescent) | Gas & Condensed Phase |
| Foamed wood-plastic composites |
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies commonly employed in the field of flame retardancy.
Limiting Oxygen Index (LOI) Test
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
Methodology (ASTM D2863 / ISO 4589):
-
A vertically oriented specimen of specified dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified duration or extent is determined.
-
The LOI is expressed as the volume percentage of oxygen in the final gas mixture.
UL-94 Vertical Burn Test
Principle: This test evaluates the flammability of a plastic material by observing its burning characteristics after exposure to a controlled flame.
Methodology (ANSI/UL 94):
-
A rectangular bar specimen is held vertically by its top end.
-
A burner producing a specified flame is placed under the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application (t1) is recorded.
-
Immediately after flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming (t2) and glowing (t3) after the second flame application are recorded.
-
Observations are made regarding whether flaming drips ignite a cotton patch placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton. A V-0 rating indicates the highest level of flame retardancy under this standard.
Cone Calorimetry
Principle: The cone calorimeter is a bench-scale instrument used to study the fire behavior of materials. It measures heat release rate (HRR), smoke production, and mass loss rate when a specimen is exposed to a controlled level of radiant heat.
Methodology (ASTM E1354 / ISO 5660):
-
A horizontally oriented specimen of the material is placed under a conical radiant heater.
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the flammable gases evolved from the material's surface.
-
During combustion, the oxygen concentration and flow rate of the exhaust gases are continuously measured.
-
The heat release rate is calculated based on the principle of oxygen consumption.
-
Other parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and smoke production rate (SPR) are also determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the comparison and the experimental workflow for assessing flame retardant performance.
Conclusion
This compound stands out as a high-performance, halogen-free flame retardant with excellent long-term stability. Its superior hydrolytic resistance gives it a distinct advantage over some phosphorus-based counterparts, particularly in applications where moisture exposure is a concern. While other flame retardants like APP and MCA offer effective flame retardancy, the overall balance of high thermal stability, excellent hydrolytic stability, and efficient dual-phase flame retardant mechanism makes HPCTP a compelling choice for demanding applications requiring long-term, reliable fire safety. The selection of the most suitable flame retardant will ultimately depend on the specific polymer system, processing conditions, and end-use application requirements.
References
Safety Operating Guide
Proper Disposal of Hexaphenoxycyclotriphosphazene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Hexaphenoxycyclotriphosphazene, a halogen-free flame retardant. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be familiar with its properties and potential hazards. While some sources describe it as having low toxicity, other studies indicate potential for developmental and neurobehavioral effects, warranting a cautious approach.
Personal Protective Equipment (PPE): When handling this compound waste, personnel should, at a minimum, wear the following PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Body Protection: A standard laboratory coat.[1]
For situations with a risk of generating dust or aerosols, additional respiratory protection may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. The primary method for the final disposal of this chemical is through a licensed hazardous waste contractor, likely via high-temperature incineration.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be treated as chemical waste.
-
Segregate this waste from other laboratory waste streams, such as sharps, biological waste, and non-hazardous materials.[4][5]
-
Do not mix this compound waste with incompatible chemicals. It should be kept separate from strong acids, bases, and oxidizing agents.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[6][7]
-
The container must be made of a material compatible with the chemical. Given its solid, powder form, a high-density polyethylene (B3416737) (HDPE) container is suitable.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[8]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the first waste was added to the container.
-
Use appropriate hazard symbols if required by your institution's waste management plan.
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9][10]
-
This area should be away from general laboratory traffic and sources of heat or ignition.
-
Ensure the storage area has adequate ventilation.
Step 5: Arrange for Professional Disposal
-
Do not attempt to dispose of this compound down the drain or in regular trash.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information.
Emergency Procedures for Spills
In the event of a spill of this compound powder:
-
Alert Personnel: Immediately alert others in the vicinity.[11][12]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning, put on the appropriate personal protective equipment.
-
Containment: For a solid spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne. For a liquid spill (if dissolved in a solvent), contain the spill using an absorbent material, working from the outside in.[12][13]
-
Cleanup: Carefully sweep or wipe up the contained material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₃₆H₃₀N₃O₆P₃ |
| Molecular Weight | 693.57 g/mol |
| Melting Point | 110-115 °C |
| Thermal Decomposition | 300-450 °C |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste from a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. protectivecoverall.com [protectivecoverall.com]
- 2. epa.gov [epa.gov]
- 3. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. vumc.org [vumc.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
Essential Safety and Logistical Information for Handling Hexaphenoxycyclotriphosphazene
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Hexaphenoxycyclotriphosphazene. Given the limited and sometimes conflicting safety data available, a cautious approach is paramount. While some sources describe it as non-toxic, other studies indicate potential for bioaccumulation and developmental and neurobehavioral effects.[1][2][3][4] Therefore, handling this compound requires adherence to standard laboratory safety protocols for chemicals with unknown or potential hazards.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn.[5] Glove compatibility should be verified with the manufacturer's guidelines for the specific solvents being used. |
| Body Protection | A standard laboratory coat should be worn and fully buttoned.[5] For larger quantities or where significant dust is expected, a chemical-resistant apron or coveralls may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6] If a fume hood is not available or if dust levels are high, a NIOSH-approved respirator for particulates may be required. |
Operational Plan for Handling
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible in the work area.
-
Spill Kit: Have a chemical spill kit appropriate for solid materials readily available.
2. Handling Procedure:
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust. Use techniques such as gentle scooping or pouring.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
-
Contamination: Prevent contact with skin and eyes.[7] Avoid breathing in dust.[6]
3. Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated place away from incompatible materials.[8]
Disposal Plan
All chemical waste must be disposed of according to local, state, and federal regulations.
1. Waste Collection:
-
Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a designated, labeled, and sealed container for hazardous liquid waste. Do not pour down the drain.[9]
2. Container Rinsing:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[10] The rinsate should be collected as hazardous waste.
3. Disposal Route:
-
Transfer the collected hazardous waste to your institution's Environmental Health and Safety (EHS) office for proper disposal. Do not attempt to dispose of it with general laboratory or municipal waste.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
References
- 1. Developmental and Neurobehavioral Toxicity of this compound: Implications for Its Safety as a Flame-Retardant Alternative to Triphenyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. innospk.com [innospk.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound CAS# 1184-10-7 - Green-Mountain Chem [green-mountainchem.com]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
